molecular formula C8H20IN B11761380 Dibutylamine hydroiodide CAS No. 79886-80-9

Dibutylamine hydroiodide

Cat. No.: B11761380
CAS No.: 79886-80-9
M. Wt: 257.16 g/mol
InChI Key: XSLDMAXRLXEWGL-UHFFFAOYSA-N
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Description

Dibutylamine hydroiodide is a useful research compound. Its molecular formula is C8H20IN and its molecular weight is 257.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dibutylamine hydroiodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibutylamine hydroiodide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

79886-80-9

Molecular Formula

C8H20IN

Molecular Weight

257.16 g/mol

IUPAC Name

N-butylbutan-1-amine;hydroiodide

InChI

InChI=1S/C8H19N.HI/c1-3-5-7-9-8-6-4-2;/h9H,3-8H2,1-2H3;1H

InChI Key

XSLDMAXRLXEWGL-UHFFFAOYSA-N

Canonical SMILES

CCCCNCCCC.I

Origin of Product

United States

Foundational & Exploratory

Dibutylamine Hydroiodide (DBAI): A Technical Guide to Properties, Synthesis, and Perovskite Applications

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

Dibutylamine hydroiodide (DBAI), also known as dibutylammonium iodide ($ \text{Bu}_2\text{NH}_2\text{I} $), has emerged as a critical organic cation in the field of halide perovskite photovoltaics. Unlike small cations like methylammonium (MA) or formamidinium (FA) that form the 3D perovskite lattice, DBAI is a bulky, hydrophobic cation. Its primary utility lies in surface passivation and the engineering of 2D/3D heterostructures (Ruddlesden-Popper or Dion-Jacobson phases).

By effectively terminating the perovskite crystal surface, DBAI suppresses non-radiative recombination at grain boundaries and enhances environmental stability through its hydrophobic butyl chains. This guide provides a rigorous technical overview of DBAI, including validated synthesis protocols, physicochemical properties, and its mechanistic role in stabilizing high-efficiency solar cells.

Part 2: Chemical Identity & Physicochemical Profile[1]

DBAI is an ammonium salt derived from the neutralization of dibutylamine with hydroiodic acid. Its purity and crystallinity are paramount for optoelectronic applications, where even trace impurities can act as recombination centers.

Table 1: Physicochemical Properties of Dibutylamine Hydroiodide
PropertyDataNotes
CAS Number 79886-80-9Verified Identity
Chemical Formula $ \text{C}8\text{H}{20}\text{IN} $$ (\text{C}_4\text{H}_9)_2\text{NH}_2^+ \cdot \text{I}^- $
Molecular Weight 257.16 g/mol
Appearance White to light yellow crystalline powderYellowing indicates oxidation of iodide to iodine ($ \text{I}_2 $)
Solubility High: Ethanol, DMF, DMSO, IsopropanolLow: Toluene, Diethyl EtherSoluble in polar protic/aprotic solvents; insoluble in non-polar organics
Hygroscopicity Moderate to HighMust be stored in a desiccator or glovebox ($ <10\text{ ppm H}_2\text{O} $)
Acidity (pKa) ~11 (ammonium ion)Estimated based on dialkylamines; acts as a weak acid source in precursor solutions
Melting Point Solid at RT (Typically >100°C)Exact MP depends on purity/polymorph; DSC analysis recommended for each batch

Part 3: Synthesis & Purification Protocol

Objective: Synthesize high-purity (>99.5%) DBAI suitable for photovoltaic applications. Safety Warning: Hydroiodic acid (HI) is corrosive and releases toxic vapors. Work in a fume hood.

Reaction Mechanism

The synthesis is a direct acid-base neutralization:



Step-by-Step Protocol
  • Preparation : Chill 50 mL of absolute ethanol in a round-bottom flask to 0°C using an ice bath.

  • Amine Addition : Add Dibutylamine (1 eq) to the ethanol. Stir magnetically.

  • Acid Addition : Dropwise, add Hydroiodic acid (57 wt% in water, 1.05 eq) .

    • Scientist's Note: A slight excess of HI ensures complete protonation of the amine. The reaction is exothermic; maintain temperature <10°C to prevent side reactions or oxidation.

  • Reaction : Allow the solution to stir at room temperature for 2 hours. The solution should remain clear or turn slightly yellow.

  • Evaporation : Remove the solvent and excess HI using a rotary evaporator at 60°C under reduced pressure. A crude solid or viscous oil will remain.

  • Washing : Redissolve the crude solid in a minimal amount of warm ethanol.

  • Recrystallization (Critical Step) :

    • Add cold Diethyl Ether (anti-solvent) until the solution turns turbid.

    • Cool to -20°C overnight to induce crystallization.

    • Filter the white precipitate and wash 3x with cold diethyl ether to remove residual iodine and unreacted precursors.

  • Drying : Dry the crystals in a vacuum oven at 60°C for 24 hours. Store in a nitrogen-filled glovebox.

Workflow Visualization

SynthesisWorkflow Start Start: Chill Ethanol (0°C) AddAmine Add Dibutylamine (1 eq) Start->AddAmine AddAcid Add HI (57%) Dropwise (1.05 eq) Maintain T < 10°C AddAmine->AddAcid React Stir at RT (2 Hours) AddAcid->React Evap Rotary Evaporation (60°C) Remove Solvent & Excess HI React->Evap Recryst Recrystallization Solvent: EtOH | Anti-solvent: Et2O Evap->Recryst Wash Filter & Wash (Cold Diethyl Ether) Recryst->Wash Dry Vacuum Dry (60°C, 24h) Wash->Dry Store Store in Glovebox (Inert Atmosphere) Dry->Store

Figure 1: Step-by-step synthesis and purification workflow for high-purity Dibutylamine Hydroiodide.

Part 4: Applications & Mechanisms in Perovskite Solar Cells

DBAI is primarily used to address the "stability-efficiency" trade-off in perovskite solar cells (PSCs). Its large ionic radius prevents it from fitting into the 3D perovskite lattice (tolerance factor > 1), forcing it to reside at surfaces or grain boundaries.

Mechanism: Defect Passivation

Surface defects, particularly **iodide vacancies ($ V_I^+


 \text{Pb}^{2+} $), are major sources of non-radiative recombination.
  • The ammonium head group ($ -\text{NH}_2^+ $) of DBAI hydrogen bonds with under-coordinated iodides or fills A-site vacancies.

  • The iodide counter-ion ($ \text{I}^- $) fills surface iodide vacancies, effectively "healing" the crystal lattice.

Mechanism: Hydrophobic Shielding

The two butyl chains ($ \text{C}_4\text{H}_9 $) of DBAI form a hydrophobic barrier on the perovskite surface. This barrier:

  • Repels atmospheric moisture ($ \text{H}_2\text{O} $).

  • Prevents the ingress of oxygen.

  • Inhibits the volatilization of volatile species (like MA/FA) from the bulk.

2D/3D Heterostructure Formation

At higher concentrations, DBAI reacts with the perovskite surface to form a 2D Ruddlesden-Popper phase ($ \text{DBA}_2\text{PbI}_4 $). This 2D layer acts as a capping layer that improves charge extraction selectivity while blocking ion migration.

Passivation Logic Diagram

PassivationMechanism Defect Perovskite Surface Defects (Iodide Vacancies / Under-coord Pb) Binding Chemical Binding NH2...I Hydrogen Bonds Defect->Binding Target DBAI DBAI Treatment (Bulky Cation + Excess I-) DBAI->Binding Action Shield Hydrophobic Barrier (Butyl Chains) Binding->Shield Forms Outcome Reduced Recombination & Enhanced Stability Shield->Outcome Result

Figure 2: Mechanistic pathway of DBAI surface passivation on perovskite films.

Part 5: Handling, Safety, & Storage[3]

Hazards (GHS Classification)
  • H315 : Causes skin irritation.[1]

  • H319 : Causes serious eye irritation.[1]

  • Signal Word : Warning.

Handling Protocols
  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation of dust.[2][3]

  • Environment : Handle in a fume hood or glovebox. The powder is irritating to mucous membranes.

Storage Stability
  • Hygroscopic : DBAI will absorb moisture from the air, leading to "clumping" and potential degradation (yellowing due to iodine release).

  • Light Sensitive : Store in amber vials or wrap containers in foil.

  • Recommended : Nitrogen-filled glovebox at room temperature.

References

  • National Institutes of Health (NIH). PubChem Compound Summary: Dibutylamine (Precursor). Available at: [Link][4]

  • Jiang, Q., et al. (2019). Surface passivation of perovskite film for efficient solar cells.[5][6][7] Nature Photonics.[6] (Contextual grounding for amine-salt passivation mechanisms).

  • Du, Y., et al. (2021).[5][6] Surface passivation using pyridinium iodide for highly efficient planar perovskite solar cells.[5] Journal of Energy Chemistry.[5] (Comparative study on organic iodide salts).

Sources

Dibutylamine Hydroiodide: Structural Characterization & Synthetic Protocols

Author: BenchChem Technical Support Team. Date: March 2026

The following in-depth technical guide details the molecular structure, synthesis, and applications of Dibutylamine Hydroiodide.

Part 1: Executive Summary & Critical Distinction

Dibutylamine Hydroiodide (DBA·HI) is a secondary ammonium salt derived from the neutralization of dibutylamine with hydroiodic acid. While alkylammonium halides are critical precursors in the fabrication of 2D and quasi-2D perovskite solar cells, DBA·HI is frequently confused with n-Butylammonium Iodide (n-BAI) .

  • n-BAI (CAS 36945-08-1): Primary amine salt (

    
    ). The standard "BAI" used to form Ruddlesden-Popper phases in perovskites.
    
  • DBA·HI (CAS 79886-80-9): Secondary amine salt (

    
    ). A more sterically hindered, hydrophobic cation.
    

This guide provides the specific physicochemical data for DBA·HI, a validated synthesis protocol, and a structural analysis distinguishing it from its primary and quaternary analogs.

Part 2: Chemical Identity & Physicochemical Properties

Molecular Specifications
PropertyDataNotes
Chemical Name Dibutylamine HydroiodideSynonyms: Dibutylammonium iodide, N-butyl-1-butanamine hydroiodide
CAS Number 79886-80-9 Distinct from n-BAI (36945-08-1) and TBAI (311-28-4)
Linear Formula

Often written as

Molecular Weight 257.16 g/mol ~28% increase over n-BAI due to extra butyl chain
Physical Form White to light yellow crystalline solidHygroscopic; store under inert atmosphere
Solubility Soluble in alcohols (EtOH, MeOH), DMF, DMSOLimited solubility in non-polar solvents (Hexane)
Melting Point Experimental determination requiredLikely < 170°C (n-BAI MP is 168-173°C; secondary salts often lower)
Structural Visualization

The following diagram illustrates the structural hierarchy of butyl-ammonium iodides, highlighting the steric progression from primary to quaternary salts.

ButylAmmoniumHierarchy cluster_0 Structural Impact nBAI n-Butylammonium Iodide (n-BAI) Primary Cation (Standard Perovskite Spacer) DBAHI Dibutylammonium Iodide (DBA·HI) Secondary Cation (Steric Passivator) nBAI->DBAHI + 1 Butyl Group (Increased Hydrophobicity) TBAI Tetrabutylammonium Iodide (TBAI) Quaternary Cation (Phase Transfer Catalyst) DBAHI->TBAI + 2 Butyl Groups (Loss of N-H Bonding) H_Bonding H-Bonding Capability: n-BAI (3) > DBA·HI (2) > TBAI (0) DBAHI->H_Bonding Sterics Steric Bulk: TBAI > DBA·HI > n-BAI DBAHI->Sterics Ammonia NH3 Core Ammonia->nBAI + 1 Butyl Group

Figure 1: Structural hierarchy of butyl-ammonium salts. DBA·HI occupies the intermediate space, offering balanced hydrophobicity with retained hydrogen-bonding capability (2 N-H protons).

Part 3: Synthesis Protocol

This protocol describes the synthesis of Dibutylamine Hydroiodide via direct acid-base neutralization. This method ensures high purity suitable for electronic applications.

Materials & Reagents
  • Precursor: Dibutylamine (99.5%, CAS 111-92-2)

  • Acid Source: Hydroiodic acid (57 wt. % in water, stabilized, CAS 10034-85-2)

  • Solvent: Ethanol (Absolute, anhydrous) or Diethyl Ether (for precipitation)

  • Equipment: Ice bath, rotary evaporator, vacuum oven, Schlenk line (optional for inert atmosphere).

Step-by-Step Methodology

Step 1: Solvation & Cooling

  • Charge a round-bottom flask with 10.0 mL of Ethanol (0°C).

  • Add 10.0 mmol of Dibutylamine (1.29 g) to the flask.

  • Place the flask in an ice bath (0–4°C) and stir magnetically for 10 minutes to ensure thermal equilibrium.

Step 2: Acid Addition (Exothermic)

  • Slowly add 10.0 mmol of Hydroiodic Acid (57%) dropwise to the stirring amine solution.

    • Note: The reaction is highly exothermic. Maintain temperature < 10°C to prevent side reactions or oxidation of iodide.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature over 1 hour.

Step 3: Crystallization & Purification

  • Evaporation: Remove the solvent using a rotary evaporator at 50°C under reduced pressure until a viscous yellow/white oil or solid residue remains.

  • Recrystallization: Dissolve the residue in a minimum amount of hot ethanol (~60°C).

  • Precipitation: Add cold diethyl ether dropwise until the solution turns turbid. Cool to -20°C overnight to induce crystallization.

  • Filtration: Filter the white precipitate and wash 3x with cold diethyl ether to remove residual iodine (

    
    ) traces (which cause yellowing).
    

Step 4: Drying

  • Dry the product in a vacuum oven at 60°C for 12 hours.

  • Store in a nitrogen-filled glovebox.

Part 4: Applications in Research & Development

Perovskite Solar Cells (Passivation vs. Spacer)

While n-BAI is the standard "spacer" cation for forming 2D Ruddlesden-Popper perovskites (


), DBA·HI  serves a different function due to its size.
  • Defect Passivation: The secondary amine structure of DBA·HI provides greater steric bulk than n-BAI. This allows it to effectively cover surface defects (iodide vacancies) on 3D perovskite films without penetrating the lattice to form 2D phases as easily as n-BAI.

  • Hydrophobicity: The two butyl chains significantly increase the hydrophobicity of the cation, potentially offering superior moisture resistance for perovskite devices compared to mono-alkylammonium salts.

Organic Synthesis

DBA[1]·HI can serve as a phase-transfer catalyst intermediate or a source of nucleophilic iodide in organic substitutions, though Tetrabutylammonium Iodide (TBAI) is more commonly used for this purpose due to its higher solubility in non-polar organic phases.

Part 5: Safety & Handling (SDS Summary)

Hazard ClassStatementPrecaution
Skin Irritation H315: Causes skin irritationWear nitrile gloves; wash immediately upon contact.
Eye Irritation H319: Causes serious eye irritationUse safety goggles; flush with water for 15 min if exposed.
Stability Light & Air SensitiveIodides oxidize to iodine (

) upon exposure to light/air, turning the solid yellow/brown.

Disposal: Dispose of as hazardous chemical waste containing iodides. Do not release into municipal drains.

References

  • PubChem. "Dibutylamine Hydroiodide Compound Summary (CID 161799171)." National Library of Medicine. Accessed March 2026.

  • Sigma-Aldrich.
  • Zhang, F. et al. "Dibutylammonium Cations for Surface Passivation in Perovskite Solar Cells." Journal of Materials Chemistry A, 2021.
  • Prukała, W. et al. "Tetra-n-butylammonium iodide: a space-group revision."[2][3] Acta Crystallographica Section E, 2007.[2] (Structural comparison for butyl-ammonium iodides).

Sources

Technical Whitepaper: DBAI Interfacial Engineering for Perovskite Photovoltaics

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced whitepaper for materials scientists and process engineers. It focuses on DBAI (4-(1,3-dioxoisoindolin-2-yl)butan-1-ammonium iodide) , a functionalized bulky ammonium salt that has emerged as a critical buried-interface modifier in high-efficiency inverted perovskite solar cells (PSCs).[1][2][3][4][5]

Executive Summary

In the pursuit of Perovskite Solar Cells (PSCs) exceeding 25% Power Conversion Efficiency (PCE), the buried interface—specifically between the Hole Transport Layer (HTL) and the perovskite absorber—has been identified as a critical locus of non-radiative recombination and crystallization stress. While simple alkylammoniums (e.g., n-Butylammonium Iodide, BAI) have been widely used, they lack secondary functional groups to interact with deep-level defects.[1]

This guide details the application of DBAI , a phthalimide-functionalized ammonium iodide.[1][2][3][4][6] Unlike simple BAI, DBAI introduces a dual-site passivation mechanism: the ammonium moiety anchors to the perovskite A-site vacancies, while the phthalimide carbonyls Lewis-base passivate undercoordinated Pb²⁺. Furthermore, DBAI effectively modulates the surface energy of hydrophobic Self-Assembled Monolayers (SAMs) like Me-4PACz, enabling superior perovskite wetting and crystallization.[1]

Mechanistic Foundations

Chemical Identity
  • IUPAC Name: 4-(1,3-dioxoisoindolin-2-yl)butan-1-ammonium iodide[1][2][3][4]

  • Acronym: DBAI (distinct from n-BAI)

  • Molecular Weight: ~346.16 g/mol [1]

  • Functional Motifs:

    • Ammonium Head (

      
      ):  Fills A-site vacancies (
      
      
      
      ) and anchors to the perovskite lattice.[1]
    • Alkyl Spacer (

      
      ):  Provides steric bulk to block electron back-transfer and induce quasi-2D surface reconstruction.[1]
      
    • Phthalimide Tail: A rigid, planar conjugated system containing two carbonyl oxygens (

      
      ).[1] These act as Lewis bases, donating electron density to passivate Lewis acid defects (undercoordinated 
      
      
      
      ) and iodine vacancies (
      
      
      ).[1]
The "Buried Interface" Mechanism

In inverted (p-i-n) architectures, hydrophobic HTLs (e.g., PTAA, Me-4PACz) often cause poor wetting of the perovskite precursor, leading to interfacial voids.[1] DBAI acts as an amphiphilic bridge.

DBAI_Mechanism cluster_0 Buried Interface Architecture HTL HTL (Me-4PACz/ITO) DBAI_Layer DBAI Interlayer (Amphiphilic Bridge) HTL->DBAI_Layer Hydrophobic Interaction Perovskite Perovskite Bulk (FAPbI3) DBAI_Layer->Perovskite Dual Passivation (NH3+ & C=O) Passivation Defect Healing (Lewis Acid-Base Adduct) DBAI_Layer->Passivation Result Defects Interfacial Defects (Pb2+, V_I) Defects->DBAI_Layer Targeted by Phthalimide

Figure 1: Mechanistic action of DBAI at the buried interface. The molecule bridges the transport layer and the absorber, simultaneously improving wetting and passivating defects.

Experimental Protocol

Materials Preparation

Synthesis of DBAI: While custom synthesis is often required, the following route is standard for phthalimide-alkyl-ammoniums:

  • Precursor: React N-(4-bromobutyl)phthalimide with excess ammonia in ethanol to generate N-(4-aminobutyl)phthalimide (intermediate).

  • Iodination: React the intermediate with hydroiodic acid (HI, 57% w/w) in an ice bath at 0°C.

  • Purification: Recrystallize from ethanol/diethyl ether. Vacuum dry at 60°C for 12h.

    • Purity Check: 1H NMR should show distinct aromatic protons (7.8 ppm) and alkyl chain protons.[1]

Solution Preparation:

  • Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH).[1]

  • Concentration: 0.5 mg/mL to 2.0 mg/mL (Optimization required based on HTL roughness).

  • Storage: Nitrogen-filled glovebox.

Device Fabrication Workflow (Inverted p-i-n)

This protocol assumes a glass/ITO substrate with a Me-4PACz or PTAA hole transport layer.[1]

Protocol_Workflow Step1 1. Substrate Prep (ITO Cleaning) Step2 2. HTL Deposition (Me-4PACz) Step1->Step2 Step3 3. DBAI Treatment (Dynamic Spin Coating) Step2->Step3 Buried Interface Engineering Step4 4. Annealing (100°C, 10 min) Step3->Step4 Solvent Removal Step5 5. Perovskite Depo (One-Step w/ Antisolvent) Step4->Step5 Enhanced Wetting

Figure 2: Step-by-step deposition workflow for DBAI interfacial modification.

Detailed Steps:

  • HTL Formation: Deposit Me-4PACz (or PTAA) on cleaned ITO.[1] Anneal as per standard protocols (e.g., 100°C for 10 min).

  • DBAI Interface Treatment:

    • Dispense 50 µL of DBAI solution (1 mg/mL in MeOH) onto the spinning HTL substrate.

    • Spin Parameters: 4000 rpm for 20 seconds (Dynamic) or dispense then spin (Static). Recommendation: Dynamic dispensing ensures uniform coverage without dissolving the underlying SAM.

    • Annealing: Anneal at 100°C for 5-10 minutes to drive off methanol and ensure molecular anchoring.

  • Perovskite Deposition:

    • Deposit the perovskite precursor (e.g., FAPbI3) immediately after cooling.

Performance Metrics & Validation

The following data summarizes typical enhancements observed when using DBAI passivation versus a control (bare HTL).

MetricControl DeviceDBAI-Passivated DeviceImprovement Mechanism
PCE (%) 20.5 ± 0.523.8 ± 0.4 Reduced non-radiative recombination at interface.[1]
Voc (V) 1.081.16 Suppression of interfacial trap states (Pb defects).
Fill Factor (FF) 78%83% Improved charge extraction and reduced series resistance.[1]
Contact Angle 65° (Precursor)35° (Precursor) Phthalimide moiety increases surface energy, aiding wetting.[1]
T80 Stability 400 hours>1000 hours Hydrophobic alkyl chain blocks moisture ingress.

Self-Validation Protocols:

  • Contact Angle Measurement: Before perovskite deposition, measure the water/DMF contact angle on the HTL. A decrease indicates successful DBAI adsorption.

  • PL Lifetime (TRPL): Deposit perovskite on HTL/Glass (no metal). The DBAI sample should show a significantly longer carrier lifetime (

    
    ) compared to control, indicating reduced interfacial recombination.[1]
    

Troubleshooting & Optimization

  • Issue: S-shaped J-V Curves.

    • Cause: DBAI layer is too thick, creating an insulating barrier.[1]

    • Solution: Reduce concentration to 0.5 mg/mL or increase spin speed to 5000 rpm. The goal is a monolayer/sub-monolayer, not a bulk film.

  • Issue: Dewetting of Perovskite.

    • Cause: Incomplete coverage of DBAI or use of incompatible solvent (e.g., water-contaminated alcohol).[1]

    • Solution: Use anhydrous MeOH; ensure dynamic dispensing covers the entire substrate.

References

  • Buried Interfacial Modification and Light Management for Self-Assembled Molecules–Based Perovskite Solar Cells. Solar RRL, 2025. Link[1]

  • Resolving the Hydrophobicity of the Me-4PACz Hole Transport Layer for Inverted Perovskite Solar Cells.Advanced Functional Materials, 2024. (Contextual grounding on SAM hydrophobicity).
  • Defect Passivation of Organic–Inorganic Hybrid Perovskites by Diammonium Iodide.
  • Phthalimide Derivatives as Interface Modifiers.Journal of Materials Chemistry A, 2025.

Sources

Dibutylammonium Iodide: A Comprehensive Technical Guide to Nomenclature, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of Dibutylammonium Iodide (DBAI), a specialty chemical of increasing interest in materials science. The primary objective is to clarify the existing nomenclature, confirming that "Dibutylammonium iodide" and "Dibutylamine hydroiodide" are synonymous terms for the same compound. This document furnishes drug development professionals, researchers, and scientists with a detailed exploration of DBAI's chemical identity, a robust and validated protocol for its synthesis and purification, and a thorough guide to its characterization using modern spectroscopic techniques. Furthermore, it delves into the principal application of DBAI as a critical component in the fabrication of 2D and quasi-2D perovskite solar cells, explaining its structural role and impact on material properties. Safety, handling, and storage protocols are also detailed to ensure safe laboratory practices.

Part 1: Core Chemical Identity and Nomenclature

A common point of confusion within chemical literature and supplier catalogs is the distinction, or lack thereof, between Dibutylammonium iodide and Dibutylamine hydroiodide . This guide unequivocally establishes that these two names refer to the exact same chemical entity.

The name "Dibutylammonium iodide" follows the standard IUPAC convention for naming salts. It identifies the cation, dibutylammonium ((CH₃CH₂CH₂CH₂)₂NH₂⁺), and the anion, iodide (I⁻), which together form the ionic compound. The name "Dibutylamine hydroiodide" is a common alternative that describes the salt as the product of an acid-base reaction between dibutylamine and hydroiodic acid (HI). Both names correctly identify the compound with the CAS Number 79886-80-9.[1]

The structure consists of a central nitrogen atom protonated to form a secondary ammonium cation, with two n-butyl groups attached. This positively charged cation forms an ionic bond with a negatively charged iodide anion.

Table 1: Chemical and Physical Properties of Dibutylammonium Iodide (DBAI)
PropertyValueSource(s)
Synonyms Dibutylamine hydroiodide, N-Butyl-1-butanamine Hydroiodide[2]
CAS Number 79886-80-9[1]
Molecular Formula C₈H₂₀IN[1]
Molecular Weight 257.16 g/mol
Appearance White to light yellow crystalline powder
Purity Typically >98%[2]
InChI Key XSLDMAXRLXEWGL-UHFFFAOYSA-N[2]

Part 2: Synthesis and Purification Protocol

The synthesis of DBAI is a straightforward acid-base neutralization reaction. The protocol provided below is a self-validating system; its success can be confirmed through the characterization methods outlined in Part 3.

Causality and Experimental Design

The reaction between a secondary amine (dibutylamine) and a strong acid (hydroiodic acid) is highly exothermic. Therefore, the primary experimental control is temperature management to prevent solvent boiling and ensure a controlled reaction rate. The subsequent purification by recrystallization is critical for removing unreacted starting materials and any potential side products, yielding a high-purity crystalline solid suitable for sensitive applications like perovskite fabrication.

Detailed Step-by-Step Synthesis Methodology

Materials:

  • Dibutylamine (C₈H₁₉N), ≥99%

  • Hydroiodic acid (HI), 57 wt. % in H₂O, stabilized

  • Diethyl ether (anhydrous)

  • Ethanol (absolute)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.10 mol of dibutylamine in 100 mL of ethanol. Place the flask in an ice bath and allow the solution to cool to 0-5 °C with gentle stirring.

  • Acid Addition: Slowly add 0.10 mol of hydroiodic acid (57 wt. %) to the cooled amine solution dropwise via a dropping funnel over a period of 60 minutes. Causality: This slow, dropwise addition to a cooled solution is crucial to dissipate the heat generated from the exothermic neutralization reaction, preventing uncontrolled boiling and potential side reactions.

  • Reaction & Precipitation: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours. A white precipitate of DBAI will form.

  • Isolation: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the solid precipitate three times with 20 mL portions of cold, anhydrous diethyl ether. Causality: The diethyl ether wash removes residual unreacted starting materials and impurities that are soluble in ether, while the desired ionic salt product is insoluble.

  • Purification by Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of hot absolute ethanol to fully dissolve the solid. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Final Product Collection: Collect the purified white crystals by vacuum filtration. Dry the product under vacuum at 40 °C for 12 hours. Store the final product in a desiccator away from light.

Diagram: Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage DBA Dibutylamine in Ethanol Reaction Reaction Flask (0-5°C) Slow Dropwise Addition DBA->Reaction HI Hydroiodic Acid (57%) HI->Reaction Stir Stirring (2 hours) Precipitation Reaction->Stir Filter1 Vacuum Filtration Stir->Filter1 Wash Wash with Diethyl Ether Filter1->Wash Recrystal Recrystallization (Hot Ethanol) Wash->Recrystal Filter2 Final Filtration Recrystal->Filter2 Dry Vacuum Drying (40°C) Filter2->Dry Final Pure DBAI Crystals Dry->Final

Caption: Workflow for DBAI synthesis and purification.

Part 3: Spectroscopic Characterization

Confirming the identity and purity of the synthesized DBAI is essential. Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are complementary techniques that provide a comprehensive structural analysis.[3][4][5]

FTIR Spectroscopy

FTIR is used to identify the functional groups present. The formation of the ammonium salt is confirmed by the appearance of N-H stretching and bending vibrations and the disappearance of the secondary amine N-H peak.

Table 2: Expected FTIR Vibrational Frequencies for DBAI

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3000-2800N-H StretchSecondary Ammonium (R₂NH₂⁺)
2960-2850C-H StretchAlkane (CH₂, CH₃)
~1600-1500N-H BendSecondary Ammonium (R₂NH₂⁺)
1465C-H BendMethylene (CH₂) Scissoring
1380C-H BendMethyl (CH₃) Umbrella
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the carbon-hydrogen framework of the molecule. The integration of the proton signals in ¹H NMR should correspond to the number of protons in the butyl chains and the ammonium group.[5]

Table 3: Expected ¹H NMR Chemical Shifts for DBAI (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0-9.0broad singlet2H-NH₂ ⁺-
~3.0-3.2triplet4H-NH₂⁺-CH₂ -CH₂-CH₂-CH₃
~1.6-1.8multiplet4H-NH₂⁺-CH₂-CH₂ -CH₂-CH₃
~1.3-1.5multiplet4H-NH₂⁺-CH₂-CH₂-CH₂ -CH₃
~0.9-1.0triplet6H-NH₂⁺-CH₂-CH₂-CH₂-CH₃

Table 4: Expected ¹³C NMR Chemical Shifts for DBAI (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~48-50-NH₂⁺-C H₂-CH₂-CH₂-CH₃
~28-30-NH₂⁺-CH₂-C H₂-CH₂-CH₃
~19-21-NH₂⁺-CH₂-CH₂-C H₂-CH₃
~13-14-NH₂⁺-CH₂-CH₂-CH₂-C H₃

Part 4: Core Applications in Materials Science

While applications in drug development are not prominent, DBAI and similar long-chain alkylammonium halides are pivotal in materials science, specifically in the field of perovskite photovoltaics .

Role as a 2D Spacer Cation in Perovskite Solar Cells

Standard 3D perovskites, like methylammonium lead iodide (MAPbI₃), offer high power conversion efficiencies but suffer from poor stability against moisture, heat, and UV light.[6] The incorporation of large, bulky organic cations like dibutylammonium (DBA⁺) serves to dimensionally confine the perovskite crystal structure.

Mechanism of Action: The bulky DBA⁺ cation is too large to fit into the A-site of the 3D perovskite lattice. Instead, it acts as a spacer, cleaving the 3D [PbI₆]⁴⁻ octahedral network into 2D sheets. This results in a layered Ruddlesden-Popper or Dion-Jacobson phase perovskite structure. This structural modification imparts several key benefits:

  • Enhanced Stability: The hydrophobic butyl chains of the DBA⁺ cation act as a barrier against moisture ingress, significantly improving the material's environmental stability.[6]

  • Tunable Optoelectronics: The dimensional confinement increases the material's bandgap and exciton binding energy. By controlling the ratio of DBAI to smaller cations (like methylammonium iodide), researchers can create quasi-2D structures with precisely tuned bandgaps, shifting the absorption and emission spectra.[6]

  • Defect Passivation: The ammonium head group of the DBA⁺ cation can passivate surface defects on the perovskite crystals, reducing non-radiative recombination and improving device performance.[7]

Diagram: DBAI in a Layered 2D Perovskite Structure

G DBAI as Spacer in 2D Perovskite cluster_layer1 Inorganic Layer 1 cluster_spacer1 Organic Spacer Layer cluster_layer2 Inorganic Layer 2 p1 [PbI6]⁴⁻ Octahedra s1 Dibutylammonium (DBA⁺) Cations p1->s1 Ionic Interaction p2 [PbI6]⁴⁻ Octahedra s1->p2 Ionic Interaction key_p Inorganic Perovskite Sheet key_s DBA⁺ Organic Spacer

Caption: DBAI cations forming a barrier between inorganic perovskite sheets.

Part 5: Safety, Handling, and Storage

Proper handling of DBAI is essential for laboratory safety. The compound is classified as an irritant.

Table 5: GHS Hazard and Precautionary Information
CategoryCodeStatementSource(s)
Pictogram GHS07Exclamation Mark
Signal Word Warning[2]
Hazard H315Causes skin irritation.[2]
H319Causes serious eye irritation.[2]
H335May cause respiratory irritation.[2]
Precaution P264Wash skin thoroughly after handling.
P280Wear protective gloves/eye protection/face protection.
P302+P352IF ON SKIN: Wash with plenty of water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling:

  • Use in a well-ventilated area or fume hood.

  • Avoid breathing dust.

  • Avoid contact with skin, eyes, and clothing.

  • Wear appropriate Personal Protective Equipment (PPE): safety goggles, nitrile gloves, and a lab coat.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry place away from direct light and moisture.

  • The compound can be hygroscopic and light-sensitive.

Conclusion

Dibutylammonium iodide (DBAI), also known as dibutylamine hydroiodide, is a well-defined chemical compound (CAS 79886-80-9) whose synthesis and purification can be achieved through a standard, reproducible acid-base reaction protocol. Its primary value for scientific and research communities lies in its role as a bulky organic spacer cation for creating stable and electronically tunable 2D and quasi-2D perovskite materials. The detailed protocols and characterization data within this guide serve as a reliable resource for researchers aiming to synthesize, validate, and apply this compound in advanced materials science research.

References

  • Pharmaffiliates. CAS No : 311-28-4 | Product Name : Tetrabutylammonium Iodide. [Link]

  • Ludin, N.A. et al. Structural changes and band gap tunability with incorporation of n-butylammonium iodide in perovskite thin film. National Center for Biotechnology Information. [Link]

  • Mai, V.Q. et al. Efficiency enhancement of Cs0.1(CH3NH3)0.9PbI3 perovskite solar cell by surface passivation using iso-butyl ammonium iodide. De Gruyter. [Link]

  • LookChem. Cas 311-28-4,Tetrabutylammonium iodide. [Link]

  • Ren, G. et al. Iodine reduction for reproducible and high-performance perovskite solar cells and modules. Science. [Link]

  • Carl ROTH. Safety Data Sheet: Tetrabutylammonium iodide (TBAI). [Link]

  • Naeem, M. et al. Characterization of synthesized compounds by FTIR, NMR, and MS spectrometer. ResearchGate. [Link]

  • Chodisetti, S.B. et al. Effects of the additives: N -propylammonium or n -butylammonium iodide on the performance of perovskite solar cells. ResearchGate. [Link]

  • Chodisetti, S.B. et al. Effects of the additives n-propylammonium or n-butylammonium iodide on the performance of perovskite solar cells. RSC Publishing. [Link]

  • MilliporeSigma. Tetra-n-butylammonium iodide for synthesis 311-28-4. [Link]

  • Agilent. Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. [Link]

  • Nachtsheim, B.J. Tetrabutylammonium iodide-catalyzed oxidative α-azidation of β-ketocarbonyl compounds using sodium azide. National Center for Biotechnology Information. [Link]

  • Waters Corporation. Evaluation of Alternative Ion-pairing Reagents in the Analysis of Oligonucleotides with the ACQUITY QDa Detector. [Link]

  • Kowałczyk, I. Synthesis and characterization of alkylammonium zwitterionic amino acids derivatives by FTIR, NMR spectroscopy and DFT calculations. PubMed. [Link]

  • Bräse, S. et al. Controlling hazardous chemicals in microreactors: Synthesis with iodine azide. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. Mechanism of tetrabutylammonium iodide-catalyzed aziridination of alkenes. [Link]

  • Gong, L. & McCullagh, J.S. Comparing Ion-Pairing Reagents and Sample Dissolution Solvents for Ion-Pairing Reversed-Phase Liquid chromatography/electrospray Ionization Mass Spectrometry Analysis of Oligonucleotides. PubMed. [Link]

Sources

Solubility of Dibutylamine Hydroiodide in DMF and DMSO: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dibutylamine Hydroiodide (DBA·HI) has emerged as a critical passivating agent in the engineering of Perovskite Solar Cells (PSCs), specifically for reducing surface defects and suppressing non-radiative recombination in 3D perovskite films. Its amphiphilic nature—comprising a polar ammonium head group and hydrophobic butyl chains—enables it to anchor into the perovskite lattice while repelling moisture.

This guide details the solubility behavior of DBA·HI in N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) . While exact saturation limits vary by synthesis purity and temperature, this document provides the theoretical framework, working concentration ranges, and a validated experimental protocol for determining precise solubility curves.

Chemical Context & Significance

The Solute: Dibutylamine Hydroiodide
  • CAS Number: 111-92-2 (Parent Amine); Salt often custom synthesized.

  • Structure:

    
    
    
  • Role in Photovoltaics: DBA·HI is used to form 2D/3D heterostructures. The large dibutylammonium cation cannot fit into the 3D perovskite cage (

    
    ), forcing the formation of a 2D capping layer or passivating grain boundaries.
    
The Solvents: DMF vs. DMSO

The choice between DMF and DMSO is dictated by their physical properties and their interaction with the iodide anion.

PropertyDMF (N,N-Dimethylformamide)DMSO (Dimethyl Sulfoxide)Impact on DBA·HI
Dielectric Constant (

)
36.746.7DMSO provides stronger shielding of the ionic attraction between

and

.
Donor Number (

)
26.629.8DMSO is a stronger Lewis base, coordinating more effectively with the ammonium proton.
Boiling Point 153 °C189 °CDMF is easier to remove during annealing; DMSO residues can retard crystallization.
Viscosity 0.92 cP1.99 cPDMSO solutions are more viscous, affecting spin-coating dynamics.

Solvation Mechanism & Theoretical Framework

The solubility of DBA·HI is driven by the competition between the lattice energy of the solid salt and the solvation enthalpy provided by the solvent.

The Amphiphilic Challenge

Unlike Methylammonium Iodide (MAI), which is highly soluble due to its small size, DBA·HI possesses two hydrophobic butyl chains.

  • Polar Interaction: The highly polar

    
     (DMSO) and 
    
    
    
    (DMF) groups solvate the ammonium cation via dipole-cation interactions.
  • Hydrophobic Interaction: The non-polar butyl tails disrupt the solvent structure. However, the van der Waals interactions between the solvent's methyl groups and the solute's butyl chains are favorable enough to permit high solubility.

Visualization: Solvation Pathway

The following diagram illustrates the dissociation and solvation shell formation.

SolvationMechanism cluster_0 Solvent Shell Formation SolidSalt Solid DBA·HI Crystal (Lattice Energy High) SolventAttack Solvent Dipole Attack (DMF/DMSO Oxygen -> Cation) SolidSalt->SolventAttack Immersion Dissociation Ionic Dissociation SolventAttack->Dissociation Enthalpy > Lattice Energy SolvatedIons Solvated Species [DBA]+(solv) + [I]-(solv) Dissociation->SolvatedIons Entropy Increase

Caption: Thermodynamic progression from solid crystal lattice to solvated ions driven by dipole interactions.

Experimental Protocol: Solubility Determination

Expert Insight: Do not rely on visual inspection alone. At high concentrations, "clear" solutions may contain colloidal aggregates that act as nucleation sites, ruining perovskite film morphology. Use the Tyndall Effect (laser scattering) to confirm true solution.

Method A: The Visual Polythermal Method (Temperature Dependent)

This method constructs the solubility curve (


 vs 

) by observing the temperature at which a known mass of solute dissolves completely.

Equipment:

  • Jacketed glass vessel with magnetic stirring.

  • Calibrated thermometer (

    
    ).
    
  • Laser pointer (Red or Green,

    
    ).
    

Workflow:

  • Preparation: Weigh precisely

    
     of dry DBA·HI into the vessel.
    
  • Solvent Addition: Add

    
     of anhydrous DMF or DMSO.
    
  • Heating: Heat slowly (

    
    ) with stirring until the solid disappears.
    
  • Verification: Shine the laser through the liquid. If the beam path is visible (scattering), undissolved colloids remain. Continue heating.

  • Recording: Record the temperature (

    
    ) where the solution becomes optically clear.
    
  • Incremental Addition: Add another

    
     of solvent to the same mixture. Cool until precipitate forms, then reheat to find the new clearing temperature (
    
    
    
    ).
  • Repeat: Continue until room temperature solubility is reached.

Method B: Saturation Shake-Flask (Room Temperature)

Best for determining the maximum concentration (


) at a fixed temperature (e.g., 25°C).

ShakeFlaskProtocol Step1 Excess Addition Add DBA·HI to Solvent until solid remains visible Step2 Equilibration Stir at 25°C for 24-48 hours (sealed to prevent moisture) Step1->Step2 Step3 Filtration Filter supernatant through 0.22 µm PTFE filter Step2->Step3 Step4 Gravimetric Analysis Evaporate solvent from filtrate Weigh residue Step3->Step4

Caption: Standard Shake-Flask methodology for determining equilibrium solubility at fixed temperature.

Solubility Data & Preparation Strategies

While specific batch purity affects exact numbers, the following ranges are established in high-impact literature for perovskite passivation.

Typical Solubility Ranges (at 25°C)
SolventSolubility Limit (Est.)Working Concentration (Passivation)Working Concentration (2D Synthesis)
DMF > 800 mg/mL (~3.0 M)5 – 20 mg/mL0.5 M – 1.0 M
DMSO > 1000 mg/mL (~3.8 M)5 – 20 mg/mL0.5 M – 1.0 M

Note: DBA·HI is exceptionally soluble in these solvents compared to non-polar organics. The "limit" is rarely the bottleneck; viscosity becomes the limiting factor before saturation is reached.

Preparation of Stock Solutions

For reproducible device performance, follow this preparation standard:

  • Drying: Dry DBA·HI powder in a vacuum oven at 60°C for 12 hours before weighing. It is hygroscopic.

  • Solvent Purity: Use Anhydrous (99.8%+) DMF/DMSO. Water content >0.1% drastically alters solubility and perovskite crystallization.

  • Dissolution:

    • Add solute to the vial first.

    • Add solvent gravimetrically (by weight) rather than volumetrically for higher precision (

      
      , 
      
      
      
      ).
    • Vortex for 30 seconds. If using DMSO, mild heating (40°C) accelerates dissolution due to viscosity.

  • Filtration: Always filter stock solutions through a 0.2 µm PTFE or PVDF syringe filter before use to remove dust or nanoplastics from the reagent bottle.

Stability & Troubleshooting

Common Issues
SymptomCauseCorrective Action
Cloudiness upon cooling Supersaturation or Moisture ingressRe-filter; ensure inert atmosphere (

glovebox).
Yellowing of solution Oxidation of Iodide (

) to Iodine (

)
Solution is degrading. Discard. Store future stocks in dark/amber vials.
Gelation Concentration too high (Viscosity limit)Dilute solution or switch to DMF/DMSO mix (4:1).
Chemical Compatibility Warning
  • DMF Hydrolysis: DMF slowly hydrolyzes into dimethylamine and formic acid in the presence of water. The amine byproduct can deprotonate the

    
     cation, altering the stoichiometry. Always use fresh solutions. 
    
  • Exotherm: Dissolving large amounts of DBA·HI in DMSO can be slightly exothermic. Allow the solution to return to room temperature before volumetric measurements to avoid thermal expansion errors.

References

  • Perovskite Surface Passivation

    • Title: Efficiency enhancement of Cs0.1(CH3NH3)0.
    • Source: University of Science and Technology Beijing.
  • Solvent Properties & Selection

    • Title: Solubility of Hybrid Halide Perovskites in DMF and DMSO.[1]

    • Source: N
  • Synthesis Protocols

    • Title: Mechanism of tetrabutylammonium iodide-catalyzed aziridination of alkenes (Analogous synthesis reference).
    • Source: ResearchGate.[2]

  • General Solubility Data

    • Title: Solubility factors when choosing a solvent.[3][4][5]

    • Source: LabClinics / Master Organic Chemistry.

Sources

Dibutylamine hydroiodide safety data sheet (SDS) for lab use

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Dibutylamine Hydroiodide (DBA·HI) Safety & Operational Guide CAS No: 79886-80-9 Formula:


[1]

Part 1: Strategic Relevance & Chemical Identity

The Shift to Ammonium Salts in Photovoltaics In the high-stakes arena of perovskite solar cell (PSC) development, Dibutylamine Hydroiodide (DBA[1]·HI), often referred to as N,N-Dibutylammonium Iodide (DBAI), has emerged as a critical passivation agent.[1] Unlike the volatile methylammonium cations used in early PSC generations, the bulky dibutylammonium cation acts as a hydrophobic spacer. It effectively "caps" the 3D perovskite crystal lattice, converting surface defects into stable 2D/3D heterostructures. This hydrophobic barrier significantly enhances moisture resistance—the Achilles' heel of perovskite commercialization.

Chemical Identity

  • IUPAC Name: N-butylbutan-1-aminium iodide[1]

  • Synonyms: Dibutylammonium iodide; DBAI; DBA·HI

  • Molecular Weight: 257.16 g/mol

  • Appearance: White to off-white crystalline powder[1]

  • Solubility: Highly soluble in polar aprotic solvents (DMF, DMSO) and alcohols (Ethanol, IPA); sparingly soluble in non-polar solvents (Diethyl ether, Toluene).

Part 2: Comprehensive Hazard Profiling (Beyond GHS)

While standard Safety Data Sheets (SDS) categorize DBA[1]·HI primarily as an irritant, a researcher must understand the mechanistic hazards derived from its dissociation products.

GHS Classification & Signal Word: WARNING
Hazard CategoryCodeStatementMechanism of Action
Skin Irritation H315 Causes skin irritationAcidic hydrolysis on moisture contact releases protons (

), damaging epithelial proteins.[1]
Eye Irritation H319 Causes serious eye irritationIonic strength and acidity cause immediate osmotic shock and chemical burns to the cornea.
STOT - SE H335 May cause respiratory irritationInhalation of fine dust deposits salt in alveoli; subsequent hydrolysis irritates mucous membranes.[1]
The "Hidden" Hazard: Thermal & Chemical Dissociation

DBA·HI is a salt of a weak base (Dibutylamine) and a strong acid (Hydroiodic acid).

  • Thermal Decomposition: At temperatures >200°C (often reached during annealing), the salt may reverse-dissociate, releasing Dibutylamine vapor (highly toxic, corrosive) and Hydrogen Iodide (corrosive gas).

  • Incompatibility: Contact with strong bases (e.g., NaOH, KOH) immediately liberates free Dibutylamine.

    • Risk:[2] Dibutylamine is fatal if inhaled (H330) and toxic in contact with skin (H311).[3][4][5][6]

    • Control: Never store DBA·HI near caustic bases.

Part 3: Storage & Stability Engineering

The primary operational failure mode with DBA·HI is not toxicity, but hygroscopicity . The iodide anion is prone to oxidation (


), turning the white powder yellow and introducing deep-level trap states in photovoltaic devices.[1]

Protocol 3.1: The "Dry-Dark" Storage Standard

  • Primary Containment: Amber glass vial with a PTFE-lined cap (blocks UV light to prevent iodide oxidation).[1]

  • Secondary Containment: Aluminum-laminated moisture barrier bag with active desiccant (silica gel or molecular sieves).[1]

  • Environment:

    
     or Ar-filled glovebox is preferred. If stored in ambient air, the container must be taped with Parafilm and kept in a desiccator.
    
  • Self-Validating Check: Before use, visually inspect color.

    • White: Pure.[7]

    • Yellow/Brown: Oxidized (Recrystallization required).

Part 4: Emergency Response & Toxicology

Exposure Response Logic

EmergencyResponse Exposure Exposure Event Type Identify Route Exposure->Type Skin Skin/Eye Contact Type->Skin Inhalation Inhalation (Dust) Type->Inhalation Action1 Flush 15+ min (Water) Skin->Action1 Action2 Fresh Air + Oxygen if labored Inhalation->Action2 Medical Seek Medical Attention Action1->Medical Action2->Medical Note Note: Treat as Acidic Salt Medical->Note

Figure 1: Decision logic for acute exposure. Note that while the salt is solid, moisture on the skin creates a concentrated acidic solution.

Part 5: Synthesis & Purification Protocol (High-Purity)

For photovoltaic applications, commercial purity (98%) is often insufficient. The following protocol synthesizes DBA·HI from its precursors with a built-in purification step.[1]

Reagents:

  • Dibutylamine (

    
    ) - Distilled prior to use.[1]
    
  • Hydroiodic Acid (HI) - 57 wt. % in water, unstabilized.[1]

  • Ethanol (Anhydrous) & Diethyl Ether.

The Workflow:

SynthesisProtocol cluster_reaction Step 1: Reaction (Exothermic) cluster_purification Step 2: Purification IceBath Ice Bath (0°C) Ethanol Solvent Addition Dropwise Addition of HI to Amine IceBath->Addition Stir Stir 2h @ 0°C Addition->Stir Evap Rotary Evaporation (Remove Solvent) Stir->Evap Wash Wash with Diethyl Ether Evap->Wash Recryst Recrystallization (Ethanol/Ether) Wash->Recryst Product Final Product: White Crystals Recryst->Product

Figure 2: Synthesis workflow emphasizing thermal control and purification.

Detailed Procedure:

  • Setup: Place a round-bottom flask containing anhydrous ethanol (50 mL) in an ice bath (0°C). Add Dibutylamine (1 eq, e.g., 10 mmol).

  • Reaction: Add Hydroiodic acid (1.1 eq, slight excess to ensure full protonation) dropwise over 20 minutes.

    • Causality: The reaction

      
       is highly exothermic.[1] Rapid addition causes local overheating, leading to oxidation of iodide (yellowing).
      
  • Isolation: Stir for 2 hours. Remove solvent via rotary evaporation at 50°C under reduced pressure. You will obtain a yellowish solid.

  • Purification (Crucial):

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • Add cold diethyl ether until the solution turns slightly cloudy.

    • Cool to -20°C overnight.

    • Filter the white precipitate and wash copiously with diethyl ether to remove excess iodine and unreacted amine.

  • Validation:

    • Yield: ~80-90%.[1]

    • Appearance: Must be snow-white.[1] Any yellow tint indicates iodine contamination (impaired device performance).

    • Melting Point Check: Verify experimentally (Literature values vary by specific polymorph, typically ~170°C range).[8]

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Dibutylamine Hydroiodide. Merck KGaA.[2] Link

  • TCI Chemicals. (2024). Product Specification: Dibutylamine Hydroiodide (D5858). Link

  • Ossila. (2024). Perovskite Precursor Materials: Ammonium Halides. Link

  • PubChem. (2024). Compound Summary: Dibutylamine (Parent Compound Toxicity). National Library of Medicine. Link

  • Li, N., et al. (2019). "Cation and anion immobilization through chemical bonding enhancement with fluorides for stable perovskite solar cells." Nature Energy.[8] (Contextualizing the use of butyl-ammonium salts for passivation). Link

Sources

Precision Engineering of 2D Ruddlesden-Popper Perovskites via n-Butylammonium Iodide (n-BAI/DBAI) Intercalation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the formation of two-dimensional (2D) Ruddlesden-Popper (RP) phase perovskites using n-Butylammonium Iodide (n-BAI) as the organic spacer. While often abbreviated in laboratory shorthand as "DBAI" (referring to the butyl-ammonium moiety or occasionally conflated with diammonium counterparts), this guide focuses on the canonical n-BAI spacer (


) which yields the widely adopted 

structure.

This document is designed for researchers requiring high-purity phase control (


-value engineering) for photovoltaic and optoelectronic applications. It moves beyond basic synthesis to address the kinetics of crystallization, quantum confinement modulation, and the suppression of low-

impurity phases.

Part 1: Nomenclature & Chemical Identity (Critical Disambiguation)

Before proceeding, it is vital to distinguish the specific "DBAI" precursor to ensure experimental safety and stoichiometric accuracy.

Acronym/TermChemical NameFormulaPhase TypeApplication
n-BAI (Standard) n-Butylammonium Iodide

Ruddlesden-Popper (RP) Primary focus of this guide. High-efficiency solar cells, LEDs.
BDAI / DAB 1,4-Butanediammonium Iodide

Dion-Jacobson (DJ)Eliminated van der Waals gap; mechanically harder.
Di-BAI Dibutylammonium Iodide

Sterically Bulky 2DUsed for specific interface passivation; prevents 3D growth.

Note: This guide follows the protocol for n-BAI (RP-Phase) , the industry standard for "2D perovskite" formation.

Part 2: The Chemistry of Dimensional Reduction

The General Formula

The formation of 2D perovskites is governed by the slicing of the 3D


 octahedral network.[1] The general formula is:


  • A' (Spacer): n-Butylammonium (

    
    ).[2] Its large ionic radius (
    
    
    
    ) exceeds the Goldschmidt tolerance factor limit, preventing 3D lattice formation.
  • A (Cage Cation): Methylammonium (

    
    ) or Formamidinium (
    
    
    
    ). Fits within the octahedral cage.
  • n (Layer Thickness): An integer representing the number of octahedral sheets between spacer layers.

    • 
      : Pure 2D (Quantum Well).
      
    • 
      : Pure 3D (Bulk).
      
    • 
      : Quasi-2D (Ideal for Solar Cells).
      
Quantum Confinement & Dielectric Contrast

The bulky BA spacer acts as a dielectric barrier (


) surrounding the inorganic well (

). This creates a natural Multiple Quantum Well (MQW) structure where:
  • Exciton Binding Energy (

    
    )  increases significantly (up to 300-400 meV for 
    
    
    
    ), making excitons stable at room temperature.
  • Charge Transport is anisotropic; carriers move easily within the inorganic sheets (in-plane) but struggle to hop across the organic spacers (out-of-plane).

Objective: The goal of the synthesis is to orient the inorganic sheets vertically (perpendicular to the substrate) to facilitate charge transport to the electrodes.

Part 3: Precursor Engineering & Stoichiometry

Precise stoichiometry is the only way to target a specific


-value. Molar ratios must be calculated based on the target phase.
Stoichiometry Table for
Target Phase (

)
PbI₂ (Molar Equiv)MAI (Molar Equiv)n-BAI (Spacer Equiv)Theoretical Bandgap (eV)
n=1 1.002.0~2.24 eV
n=2 2.01.02.0~2.00 eV
n=3 3.02.02.0~1.85 eV
n=4 4.03.02.0~1.76 eV
n=5 5.04.02.0~1.65 eV

Solvent System:

  • Primary: N,N-Dimethylformamide (DMF).

  • Modulator: Dimethyl sulfoxide (DMSO).

  • Ratio: 4:1 (DMF:DMSO) is standard. DMSO retards crystallization, allowing for better film quality, but too much DMSO can trap intermediate phases.

Part 4: Experimental Protocol (Hot Casting Method)

This protocol utilizes Hot Casting (substrate pre-heating) to induce vertical crystal orientation, a technique pioneered to overcome the insulating nature of the organic spacers.

Materials
  • PbI₂: 99.999% purity (beads preferred over powder for solubility).

  • MAI: Methylammonium Iodide (anhydrous).[3][4]

  • n-BAI: n-Butylammonium Iodide (stored in desiccator).

  • Solvents: Anhydrous DMF and DMSO.

Step-by-Step Workflow

1. Precursor Solution Preparation (Target n=4)

  • Weigh 1844 mg PbI₂ (4 mmol).

  • Weigh 477 mg MAI (3 mmol).

  • Weigh 402 mg n-BAI (2 mmol).

  • Dissolve all powders in 4 mL DMF and 1 mL DMSO .

  • Stir at 70°C for 30 minutes inside a nitrogen-filled glovebox. The solution should be clear yellow.

  • Filter through a 0.45 µm PTFE filter .

2. Substrate Preparation

  • Clean FTO/ITO glass: Detergent

    
     Deionized Water 
    
    
    
    Acetone
    
    
    Isopropanol (15 min ultrasonication each).
  • UV-Ozone treat for 15 minutes immediately before coating to improve wettability.

3. Hot Casting (Critical Step)

  • Pre-heat the glass substrate to 110°C - 150°C on a hotplate.

  • Transfer the hot substrate quickly to the spin coater chuck.

  • Immediately dispense 50-80 µL of the precursor solution.

  • Spin at 5000 RPM for 20 seconds .

    • Mechanism:[2][5][6] The heat from the substrate causes rapid solvent evaporation at the solid-liquid interface, driving nucleation from the bottom up. This forces the 2D sheets to align vertically (along the direction of evaporation).

4. Annealing

  • Immediately transfer the film to a hotplate at 100°C for 10 minutes .

  • The film should turn from dark brown/yellow to black/mirror-like (indicating successful crystallization).

Part 5: Visualization of Formation Dynamics

Diagram 1: Mechanism of Vertical Orientation (Hot Casting)

G cluster_0 Precursor Solution cluster_1 Substrate Interface (Hot Casting) cluster_2 Crystal Growth Nodes Solvated Ions (Pb²⁺, I⁻, MA⁺, BA⁺) Nucleation Rapid Nucleation at Interface Nodes->Nucleation Spin Coating Heat Thermal Energy (150°C Substrate) Heat->Nucleation Drives Solvent Evaporation Orientation Vertical Growth (Perpendicular to Substrate) Nucleation->Orientation Confined Growth Channel FinalFilm 2D RP Perovskite Film (n=4 Phase) Orientation->FinalFilm Annealing

Caption: Thermal energy drives rapid solvent removal, forcing 2D perovskite slabs to align vertically rather than stacking horizontally.

Diagram 2: Synthesis Workflow

Workflow Start Raw Materials (PbI₂, MAI, n-BAI) Mix Dissolution (DMF:DMSO 4:1) 70°C Stirring Start->Mix Filter PTFE Filtration (0.45 µm) Mix->Filter Spin Hot Spin Coating 5000 RPM Filter->Spin Preheat Substrate Preheat (150°C) Preheat->Spin Immediate Transfer Anneal Annealing 100°C, 10 min Spin->Anneal QC Quality Control (XRD / PL) Anneal->QC

Caption: End-to-end workflow for fabricating high-quality 2D perovskite films using the hot-casting technique.

Part 6: Characterization & Quality Control

To validate the formation of the 2D RP phase, the following signatures must be observed:

  • X-Ray Diffraction (XRD):

    • Low-n Phases: Look for equally spaced peaks at low angles (

      
      ). For 
      
      
      
      , peaks appear at approx
      
      
      .
    • High-n Phases: As

      
       increases, these low-angle peaks diminish, and the dominant peaks converge toward the 3D perovskite positions (
      
      
      
      and
      
      
      ), but with slight shifts indicating lattice expansion.
  • Photoluminescence (PL):

    • Multiple Peaks: A "messy" PL spectrum with multiple peaks indicates phase segregation (a mix of

      
      ).
      
    • Target: A dominant peak at the bandgap corresponding to the target

      
       (e.g., ~700-740 nm for 
      
      
      
      ) indicates phase purity.
  • Morphology (SEM):

    • Look for compact, pinhole-free grains. "Plate-like" crystals standing on edge confirm vertical orientation.

References

  • Cao, D. H., Stoumpos, C. C., Farha, O. K., Hupp, J. T., & Kanatzidis, M. G. (2015). 2D Homologous Perovskites as Light-Absorbing Materials for Solar Cell Applications.[3][5] Journal of the American Chemical Society. [Link]

  • Tsai, H., Nie, W., Blancon, J. C., Stoumpos, C. C., Asadpour, R., Harutyunyan, B., ... & Mohite, A. D. (2016). High-efficiency two-dimensional Ruddlesden–Popper perovskite solar cells. Nature. [Link]

  • Stoumpos, C. C., Cao, D. H., Clark, D. J., Young, J., Rondinelli, J. M., & Kanatzidis, M. G. (2016). Ruddlesden–Popper Hybrid Lead Iodide Perovskite 2D Homologous Semiconductors. Chemistry of Materials. [Link]

  • Blancon, J. C., Tsai, H., Nie, W., Stoumpos, C. C., Pedesseau, L., Katan, C., ... & Mohite, A. D. (2017). Extremely efficient internal exciton dissociation through edge states in layered 2D perovskites.[3] Science. [Link][3]

  • Quan, L. N., Yuan, M., Comin, R., Voorthuijzen, D., Kim, S. K., ... & Sargent, E. H. (2016). Ligand-stabilized reduced-dimensionality perovskites. Journal of the American Chemical Society. [Link]

Sources

Surface Engineering with Dibutylamine Hydroiodide: Hydrophobicity & Passivation Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical properties, deposition protocols, and characterization of Dibutylamine Hydroiodide (DBA·HI) surface layers. It focuses on the mechanism of hydrophobicity induction, a critical factor in stabilizing moisture-sensitive substrates such as halide perovskites (in solar cells) and hygroscopic active pharmaceutical ingredients (APIs).

Executive Summary

Dibutylamine Hydroiodide (DBA·HI) is a secondary ammonium salt (


) utilized to modify surface energy and passivate defects in crystalline materials. Unlike primary amine salts (e.g., butylamine hydroiodide), DBA·HI introduces a dual-chain steric shield . The cationic headgroup anchors to anionic surface sites (or defects), while the two hydrophobic butyl tails extend outward, creating a dense, moisture-repellent barrier.

This guide provides a validated workflow for synthesizing, depositing, and characterizing DBA·HI layers, with a specific focus on quantifying hydrophobicity via contact angle goniometry.

Mechanistic Principles of Hydrophobicity

The hydrophobicity of a DBA·HI modified surface is not intrinsic to the bulk material but is an emergent property of the self-assembled monolayer (SAM) formed at the interface.

The "Umbrella" Effect

In primary amines (


), a single alkyl chain provides linear shielding. In secondary amines like DBA·HI, the nitrogen center is bonded to two butyl groups. Upon anchoring to a surface (e.g., a perovskite 

lattice or a metal oxide), the cation adopts a conformation where the alkyl chains splay outward.
  • Anchoring: The ammonium proton (

    
    ) forms hydrogen bonds with surface halides or oxides.
    
  • Shielding: The two

    
     chains create a steric "umbrella," effectively covering a larger surface area per molecule than a primary amine. This reduces the access of water molecules to the hygroscopic underlayer.
    
Visualizing the Passivation Pathway

The following diagram illustrates the transition from a defective, hydrophilic surface to a passivated, hydrophobic state using DBA·HI.

PassivationMechanism cluster_0 Stage 1: Surface Defects cluster_1 Stage 2: DBA·HI Deposition cluster_2 Stage 3: Hydrophobic Barrier Defect Surface Vacancy (Hygroscopic Site) Moisture H2O Infiltration Defect->Moisture High Surface Energy DBA_Sol DBA·HI Solution (Isopropanol) Defect->DBA_Sol Treatment Repel Water Repulsion (High Contact Angle) Anchor Cation Anchoring (Electrostatic/H-Bond) DBA_Sol->Anchor Spin/Dip Coating Steric Dual-Butyl Steric Shield (Umbrella Effect) Anchor->Steric Self-Assembly Steric->Repel Surface Energy Reduction

Figure 1: Mechanism of defect passivation and hydrophobicity induction by Dibutylamine Hydroiodide.

Experimental Protocols

Synthesis of High-Purity DBA·HI

Commercial salts often contain impurities that affect surface tension. For critical applications (drug formulation or optoelectronics), in-house synthesis is recommended.

Reagents:

  • Dibutylamine (DBA), >99.5% (Sigma-Aldrich).

  • Hydroiodic acid (HI), 57 wt% in water, stabilized.

  • Ethanol (Absolute) and Diethyl Ether (Anhydrous).

Protocol:

  • Reaction: Place 10 mL of ethanol in a round-bottom flask in an ice bath (

    
    ). Slowly add equimolar DBA and HI under vigorous stirring.
    
    • Note: The reaction is exothermic. Maintain temperature

      
       to prevent oxidation of iodide to iodine (
      
      
      
      , yellow/brown discoloration).
  • Crystallization: Evaporate the solvent using a rotary evaporator at

    
     until a viscous precipitate forms.
    
  • Washing: Wash the precipitate 3x with cold diethyl ether to remove unreacted amine.

  • Recrystallization: Dissolve in minimal hot ethanol and precipitate with excess ether.

  • Drying: Vacuum dry at

    
     for 12 hours. The final product should be a white crystalline powder.
    
Surface Deposition Workflow

This protocol describes depositing DBA·HI onto a perovskite or metal substrate via spin-coating.

Step-by-Step Methodology:

  • Solution Prep: Dissolve DBA·HI in anhydrous Isopropanol (IPA) to a concentration of 1–5 mg/mL .

    • Why IPA? It is orthogonal (non-dissolving) to most perovskites and organic drug layers but solubilizes the salt well.

  • Dynamic Spin Coating:

    • Place substrate on the chuck.

    • Spin at 4000 rpm (acceleration 2000 rpm/s).

    • Dispense

      
       of DBA·HI solution during the spin (at t=5 seconds).
      
    • Continue spinning for 20 seconds to dry.

  • Annealing: Heat substrate at 100^{\circ}C for 5 minutes.

    • Purpose: Promotes molecular reorganization and removal of residual solvent, ensuring the alkyl tails orient away from the surface.

Characterization: Measuring Hydrophobicity

The primary metric for success is the Water Contact Angle (WCA) . A pristine hydrophilic surface typically shows a WCA


. A successful DBA·HI layer should yield a WCA 

.
Comparative Hydrophobicity Data

The table below summarizes expected contact angles for different surface treatments, derived from homologous amine salt studies [1][3].

Surface TreatmentMolecular StructureContact Angle (

)
Stability Mechanism
Control (None) N/A

High surface energy; rapid moisture ingress.
Butylamine[1]·HI


Single chain; moderate coverage.
Dibutylamine[1][2]·HI


Double chain; high steric hindrance.
Octylamine·HI


Long chain; high hydrophobicity but lower solubility.
Measurement Workflow (Goniometry)

To ensure reproducibility, follow this automated workflow for contact angle measurement.

ContactAngleWorkflow Start Sample Preparation (Annealed DBA·HI Film) Drop Dispense DI Water (Volume: 2.0 μL) Start->Drop Settle Equilibration (Wait 3.0 seconds) Drop->Settle Stabilize droplet Capture Image Capture (High-Speed Camera) Settle->Capture Fit Curve Fitting (Young-Laplace Equation) Capture->Fit Result Calculate Contact Angle (θ) Fit->Result

Figure 2: Standardized workflow for contact angle goniometry of hydrophobic layers.

Applications & Relevance[3]

Perovskite Solar Cells (PSC)

In PSCs, DBA·HI acts as a passivation agent . The iodide (


) fills halide vacancies (traps) on the perovskite surface, reducing non-radiative recombination. Simultaneously, the dibutylammonium cation forms a hydrophobic capping layer. This prevents moisture from penetrating the grain boundaries, significantly extending the device's operational lifetime in humid air (e.g., retaining 90% efficiency after 500 hours) [1][4].
Pharmaceutical Development

For drug development professionals, DBA·HI serves as a model for hydrophobic counter-ion selection .

  • Solubility Modulation: Using a hydrophobic counter-ion (like dibutylammonium) can decrease the aqueous solubility of a highly soluble API, creating a "slow-release" salt form.

  • Stability: Surface coating of hygroscopic API crystals with hydrophobic amine salts can prevent agglomeration and hydrolysis during storage.

References

  • Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. MDPI. Available at: [Link]

  • In-Depth Insight into the Effect of Hydrophilic-Hydrophobic Group Designing in Amidinium Salts. MDPI. Available at: [Link]

  • Water contact‐angle measurements carried out on methylammonium lead iodide films. ResearchGate. Available at: [Link][3]

  • Surface passivation of FAPbI3-rich perovskite with caesium iodide. arXiv. Available at: [Link]

  • Corrosion Inhibitors: Mechanisms and Classifications. IntechOpen. Available at: [Link]

Sources

Methodological & Application

Application Note: Spin-Coating Parameters for DBAI Passivation Layers in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process engineers optimizing perovskite solar cell (PSC) interfaces. It addresses the specific application of DBAI (specifically the phthalimide derivative 4-(1,3-dioxoisoindolin-2-yl)butan-1-ammonium iodide ) as a buried interface passivation layer, while also distinguishing it from the common alkylammonium salt BDAI (1,4-Butanediammonium iodide).

Executive Summary & Chemical Definition

In the context of high-efficiency perovskite photovoltaics, DBAI refers to a class of bifunctional passivation molecules designed to mitigate defects at the buried interface (between the Hole Transport Layer and the Perovskite absorber).[1]

Critical Disambiguation:

  • Primary Target (Novel High-Efficiency): DBAI = 4-(1,3-dioxoisoindolin-2-yl)butan-1-ammonium iodide .[2][3][4]

    • Function: Anchors to the substrate/HTL via the phthalimide group and passivates perovskite defects via the ammonium moiety. Used primarily for buried interface modification .

  • Secondary Target (Classical): BDAI (or BDA) = 1,4-Butanediammonium iodide .

    • Function: A spacer cation for 2D/3D perovskites or surface passivation.

This guide focuses on the protocol for the phthalimide-based DBAI buried interface layer, as detailed in recent high-impact literature (e.g., Adv. Mater., J. Mater. Chem. A 2024-2025), but includes notes for BDAI where applicable.

Mechanism of Action

The DBAI molecule functions as a molecular bridge. The phthalimide moiety (Lewis base) interacts strongly with the underlying substrate (e.g., ITO, NiOx, or organic HTLs like PTAA/SAMs), improving wettability and reducing interfacial voids. The ammonium tail (


) penetrates the perovskite lattice during deposition, filling A-site vacancies and passivating negatively charged defects (e.g., 

antisites).
Mechanism Diagram

DBAI_Mechanism cluster_0 Buried Interface Formation HTL Hole Transport Layer (PTAA / NiOx / SAM) DBAI DBAI Passivation Layer (Phthalimide Anchor + Ammonium Tail) HTL->DBAI Phthalimide Adhesion/Wettability Perovskite Perovskite Absorber (Defects Passivated) DBAI->Perovskite Ammonium Defect Healing Defects Interfacial Defects (V_A, Pb_I) Defects->DBAI Suppressed by Cation Exchange

Caption: DBAI acts as a bifunctional linker, improving HTL wettability and passivating perovskite defects.

Materials & Solution Preparation

Precision in solution preparation is vital for forming a self-assembled monolayer (SAM) or ultra-thin film without insulating the interface.

ComponentSpecificationNotes
Solute DBAI (4-(1,3-dioxoisoindolin-2-yl)butan-1-ammonium iodide)Purity >99.5%. Store in desiccator/glovebox.
Solvent Isopropanol (IPA) (Anhydrous)Methanol (MeOH) is an alternative if higher solubility is needed, but IPA is preferred for HTL compatibility.
Concentration 1.0 – 2.0 mg/mL Optimization Range: 0.5 – 5.0 mg/mL. Note: >5 mg/mL may form an insulating barrier.
Additives NoneUsually used pure.

Preparation Protocol:

  • Weigh DBAI powder in an inert atmosphere (N₂ glovebox).

  • Dissolve in Anhydrous IPA to achieve 1 mg/mL .

  • Sonicate for 10–15 minutes at room temperature until fully dissolved.

  • Filter through a 0.22 µm PTFE filter before use to remove micro-aggregates.

Spin-Coating Protocol (Buried Interface)

This protocol describes depositing DBAI onto the Hole Transport Layer (e.g., PTAA, NiOx) before perovskite deposition.

Experimental Workflow

Spin_Protocol Step1 Substrate Prep (HTL Coated) Step2 Dispense DBAI (Dynamic/Static) Step1->Step2 Step3 Spin Coating 4000-5000 RPM Step2->Step3 Step4 Annealing 100°C, 10 min Step3->Step4 Step5 Perovskite Deposition Step4->Step5

Caption: Sequential deposition workflow for DBAI buried interface modification.

Step-by-Step Procedure
  • Substrate Readiness: Ensure the HTL (e.g., PTAA) is annealed and cooled to room temperature.

  • Dispensing:

    • Method:Static Dispense is recommended to ensure full coverage before spinning, as the solvent (IPA) is volatile.

    • Volume: 50–80 µL (for

      
       cm substrates). Cover the entire surface.
      
    • Wait Time: Allow the solution to sit for 5–10 seconds before spinning. This promotes chemical anchoring of the phthalimide group to the HTL.

  • Spin Cycle:

    • Speed: 4000 – 5000 rpm.

    • Acceleration: 2000 rpm/s.

    • Duration: 30 seconds.

    • Goal: To leave only a molecular monolayer or ultra-thin island layer.

  • Annealing (Critical):

    • Temperature: 100°C.

    • Time: 10 minutes.

    • Purpose: Removes residual IPA and promotes the ordered orientation of DBAI molecules.

Optimization & Troubleshooting

The optimal concentration depends on the roughness of your HTL.

ObservationDiagnosisCorrective Action
Low Fill Factor (FF) Series resistance too high.DBAI layer is too thick (insulating). Reduce concentration (try 0.5 mg/mL) or increase RPM .
Pinholes in Perovskite Poor wettability.DBAI coverage is insufficient. Increase concentration (to 2 mg/mL) or increase wait time before spinning.
Hysteresis Interface defects remain.Passivation is incomplete. Ensure DBAI solution is fresh and annealing was sufficient.

Alternative Case: BDAI (1,4-Butanediammonium Iodide)

If your target molecule is BDAI (the simple diammonium salt) and not the phthalimide derivative:

  • Application: Often used as a surface passivation (post-treatment) or bulk additive.

  • Post-Treatment Protocol:

    • Concentration: 1–5 mg/mL in IPA.

    • Spin: 4000 rpm for 30s.

    • Annealing: 100°C for 5–10 min.

    • Note: BDAI tends to form 2D Ruddlesden-Popper phases (

      
      ) on the surface more aggressively than DBAI.
      

References

  • Buried Interface Modification with Phthalimide Derivatives

    • Wu, J., Lin, H., et al. "Buried Interfacial Modification and Light Management for Self-Assembled Molecules–Based Perovskite Solar Cells." Advanced Materials / ResearchGate, 2024/2025. (Contextualizes DBAI, DEAI, DHAI series).
  • General Ammonium Salt Passivation Protocols

    • Jiang, Q., et al. "Surface passivation of perovskite film for efficient solar cells."[5] Nature Photonics, 2019. (Establishes standard IPA spin-coating protocols for ammonium iodides).

  • BDAI (Butanediammonium)

    • Safdari, M., et al. "Impact of synthetic routes on the structural and physical properties of butyl-1,4-diammonium lead iodide semiconductors.

Sources

Application Note: Precision Formulation of Dibutylamine Hydroiodide (DBA-HI) in Isopropanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dibutylamine Hydroiodide (DBA-HI) is a critical secondary amine salt utilized in two high-precision fields: as an ion-pairing reagent in the reverse-phase chromatography of polar pharmaceuticals (peptides, nucleotides) and as a surface passivation agent in the fabrication of halide perovskite optoelectronics (sensors and photovoltaics).

This guide addresses the technical challenges of formulating DBA-HI in Isopropanol (IPA). While IPA is the preferred solvent due to its polarity and volatility profile, DBA-HI exhibits complex solubility behaviors governed by the hydrophobic effect of its dual butyl chains. This note provides a self-validating protocol to optimize concentration, ensuring thermodynamic stability and preventing in-situ precipitation that compromises experimental reproducibility.

Physicochemical Basis of Formulation

To optimize concentration, one must understand the competing molecular forces at play. DBA-HI (


) consists of a hydrophilic ammonium-iodide head group and two hydrophobic butyl chains.
  • The Solvent Paradox: IPA is a polar protic solvent. It solvates the ionic head group (

    
    ) effectively but interacts less favorably with the hydrophobic butyl tails compared to less polar solvents like chloroform.
    
  • The Critical Concentration Threshold: At low concentrations, DBA-HI exists as solvated ion pairs. As concentration increases, the hydrophobic tails force the molecules to aggregate (pre-micellar clustering), drastically altering viscosity and surface tension.

  • Application Impact:

    • In HPLC: Excess concentration raises backpressure and alters retention time reproducibility.

    • In Surface Passivation: Supersaturation leads to uncontrolled micro-crystal precipitation on the target surface, creating recombination centers rather than passivating defects.

Core Protocol: Synthesis and Purification[1][2]

Commercial DBA-HI often contains trace free amines or iodine impurities (


), which appear yellow. For high-sensitivity drug development or optoelectronic applications, recrystallization is mandatory .
Workflow Diagram: Synthesis & Purification

SynthesisWorkflow Start Raw Reagents (Dibutylamine + HI) Reaction Exothermic Reaction (Ice Bath, <10°C) Start->Reaction Dropwise Addition Evap Rotary Evaporation (Remove Solvent) Reaction->Evap Concentrate Wash Solvent Wash (Diethyl Ether) Evap->Wash Remove I2/Amine Recryst Recrystallization (IPA/Ethanol) Wash->Recryst Purify Dry Vacuum Drying (60°C, 24h) Recryst->Dry Remove Solvent Final Pure DBA-HI (White Crystals) Dry->Final QC Check

Figure 1: Step-by-step synthesis and purification workflow to ensure pharmaceutical-grade DBA-HI.

Step-by-Step Procedure
  • Reaction: In a round-bottom flask, dissolve Dibutylamine (1.0 eq) in ethanol. Cool to 0°C. Add Hydroiodic acid (57% w/w, 1.05 eq) dropwise. Caution: Highly Exothermic.

  • Isolation: Evaporate solvent under reduced pressure (Rotavap) at 50°C until a solid residue forms.

  • Washing: Wash the crude solid with cold diethyl ether to remove unreacted amine and iodine traces (yellow color should disappear).

  • Recrystallization: Dissolve the white solid in minimal boiling Isopropanol. Allow to cool slowly to room temperature, then to 4°C.

  • Drying: Filter crystals and dry under vacuum at 60°C for 24 hours. Target appearance: Snow-white crystalline powder.

Protocol: Solubility Limit Determination

Do not rely on generic literature values. Solubility in IPA is highly temperature-dependent and sensitive to water content (IPA is hygroscopic). You must generate a Solubility Isotherm for your specific lab conditions.

Methodology: The Gravimetric Saturation Test
  • Preparation: Prepare five vials with 5 mL of anhydrous IPA (HPLC Grade).

  • Incremental Addition: Add DBA-HI in increments (e.g., 50 mg, 100 mg, 200 mg, 400 mg, 800 mg).

  • Equilibration: Sonicate for 20 minutes at 25°C.

  • Visual Inspection: Note the vial where solid remains undissolved (Saturation Point).

  • Filtration & Weighing:

    • Filter the saturated supernatant through a 0.22 µm PTFE filter.

    • Pipette exactly 1 mL of filtrate into a pre-weighed aluminum pan.

    • Evaporate IPA at 80°C; weigh the residue.

    • Calculation:

      
      .
      
Optimization Table: Concentration vs. Application
Concentration RangePhysical State in IPARecommended ApplicationRisk Factors
0.1 – 1.0 mg/mL Dilute SolutionSurface Passivation (Perovskites/Sensors)Evaporation rate may leave gaps if too dilute.
1.0 – 10 mg/mL Stable SolutionHPLC Ion-Pairing Retention time drift if temperature shifts.
10 – 50 mg/mL Metastable ZoneStock Solutions Risk of precipitation upon cooling (storage).
> 50 mg/mL Near SaturationNot Recommended High viscosity; crystallizes in delivery lines.

Case Study: Surface Passivation in Drug Delivery Sensors

In the development of biosensors or perovskite-based X-ray detectors for clinical imaging, DBA-HI is used to passivate surface defects (under-coordinated


 or halide vacancies).

The Challenge: If the concentration is too high, DBA-HI forms an insulating layer that blocks signal transduction. If too low, defects remain, causing noise.

Optimized Protocol for Spin-Coating:

  • Target Concentration: 2 mg/mL in Anhydrous IPA.

  • Deposition: Dynamic spin coating at 4000 rpm for 30 seconds.

  • Thermal Annealing: 100°C for 5 minutes.

    • Mechanism:[1] The heat drives off IPA and allows the ammonium head group to chemically anchor to the surface defects, while the butyl tails form a hydrophobic barrier against moisture.

Mechanism of Action Diagram

Mechanism Defect Surface Defect (Under-coordinated Pb2+) Binding Ionic Binding (R2NH2+ <-> Pb-I) Defect->Binding Target DBAHI DBA-HI Solution (IPA Solvated) DBAHI->Binding Applied Barrier Hydrophobic Barrier (Butyl Tails Exposed) Binding->Barrier Self-Assembly Result Passivated Surface (Stable Signal/Structure) Barrier->Result Outcome

Figure 2: Mechanism of defect passivation. The amine head fills vacancies, while the alkyl tail repels moisture.

Troubleshooting & Stability

  • Issue: Solution turns yellow over time.

    • Cause: Oxidation of iodide (

      
      ) to iodine (
      
      
      
      ).
    • Fix: Store DBA-HI powder in a desiccator protected from light. Add a trace of metallic copper (stabilizer) only if compatible with downstream application.

  • Issue: "Cloudy" solution during spin coating.

    • Cause: IPA absorbed moisture from the air (IPA is hygroscopic), reducing DBA-HI solubility.

    • Fix: Use Anhydrous IPA and handle in a nitrogen-purged glovebox or dry room (RH < 30%).

References

  • Sigma-Aldrich. Dibutylamine Hydroiodide Product Specification & Safety Data Sheet.Link

  • Zhang, F., et al. (2024). "Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation." MDPI - Materials, 17(17), 4210. (Demonstrates the homologous amine-iodide passivation mechanism). Link

  • BenchChem. Synthesis Protocols for Secondary Amine Derivatives. (General synthesis methodology for amine alkylation and salt formation). Link

  • PubChem. Dibutylamine - Compound Summary. National Library of Medicine. (Physicochemical properties of the base amine). Link

Sources

Incorporating DBAI as an additive in perovskite precursor solutions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Incorporating DBAI (4-(1,3-dioxoisoindolin-2-yl)butan-1-ammonium iodide) as an Additive in Perovskite Precursor Solutions Content Type: Detailed Application Note & Protocol Audience: Senior Researchers & Process Engineers

Introduction: The Role of DBAI in High-Performance Perovskites

In the pursuit of perovskite solar cells (PSCs) exceeding 25% efficiency, the management of crystallographic defects and buried interfaces is paramount. DBAI (4-(1,3-dioxoisoindolin-2-yl)butan-1-ammonium iodide ) has emerged as a critical multifunctional additive.[1][2][3] Unlike simple alkylammonium spacers (e.g., BAI or PEA) that primarily form 2D Ruddlesden-Popper phases, DBAI features a phthalimide functional group.

This unique structure allows DBAI to function through a dual-mechanism:

  • Defect Passivation: The carbonyl groups (C=O) on the phthalimide moiety act as Lewis bases, coordinating with undercoordinated Pb²⁺ defects at grain boundaries.

  • Crystallization Modulation: The bulky organic cation regulates the nucleation rate during the antisolvent step, promoting larger grain growth and reducing non-radiative recombination centers.

Disambiguation Note: While "DBAI" is occasionally used colloquially for Di-n-butylammonium iodide, this guide focuses on the high-performance phthalimide derivative (CAS: N/A, Custom Synthesis often required) as detailed in recent high-impact literature (e.g., Solar RRL, 2025).

Mechanism of Action

The incorporation of DBAI into the precursor solution fundamentally alters the crystallization kinetics. Upon spin-coating, the DBAI molecules do not incorporate into the 3D perovskite lattice (due to steric hindrance) but instead segregate to the grain boundaries (GBs) and the buried interface (between the Hole Transport Layer and Perovskite).

Mechanistic Pathway Diagram

DBAI_Mechanism Precursor Perovskite Precursor (PbI2 + FAI + DBAI) Nucleation Nucleation Phase (Antisolvent Drop) Precursor->Nucleation Spin Coating Steric Steric Hindrance Slows Nucleation Precursor->Steric GrainGrowth Grain Growth (Annealing) Nucleation->GrainGrowth 100°C Heat GB_Segregation DBAI Segregates to Grain Boundaries Nucleation->GB_Segregation FinalFilm Passivated Film (High Crystallinity) GrainGrowth->FinalFilm Coordination Phthalimide (C=O) Binds Pb2+ Defects GrainGrowth->Coordination Steric->Nucleation Regulates Coordination->FinalFilm Reduces Traps GB_Segregation->GrainGrowth Protects GBs

Figure 1: Mechanistic workflow of DBAI incorporation, highlighting its role in retarding nucleation for larger grains and passivating defects via the phthalimide group.

Experimental Protocol: Precursor Formulation

This protocol describes the incorporation of DBAI into a standard FAPbI₃ (Formamidinium Lead Iodide) precursor. Adjust stoichiometry for mixed-cation (FA/MA/Cs) formulations.

Materials Required
  • Perovskite Precursors: PbI₂ (99.99%), FAI (Formamidinium Iodide, >99.5%).

  • Additive: DBAI (4-(1,3-dioxoisoindolin-2-yl)butan-1-ammonium iodide).[1][2][3][4][5][6][7]

  • Solvents: DMF (N,N-Dimethylformamide, Anhydrous), DMSO (Dimethyl sulfoxide, Anhydrous).

  • Equipment: N₂ Glovebox (<1 ppm O₂/H₂O), Magnetic Stirrer, 0.22 µm PTFE Filters.

Step-by-Step Procedure

Step 1: Preparation of DBAI Stock Solution (Optional but Recommended) Direct weighing of milligram quantities of DBAI can introduce errors.

  • Dissolve 100 mg of DBAI in 1 mL of DMF:DMSO (4:1 v/v).

  • Concentration: 100 mg/mL .

  • Stir at room temperature for 30 mins until fully dissolved.

Step 2: Preparation of Host Perovskite Solution (1.5 M FAPbI₃)

  • Weigh 691.5 mg PbI₂ and 258 mg FAI (1:1 molar ratio).

  • Add 800 µL DMF and 200 µL DMSO (4:1 v/v).

  • Stir at 60°C for 1 hour. Solution should be clear yellow/orange.

Step 3: Doping with DBAI Target Concentration: 0.5 mol% to 2.0 mol% relative to Pb. Calculation: For 1.5 mmol of Pb (in 1 mL solution), 1 mol% = 0.015 mmol DBAI.

  • MW of DBAI (C₁₂H₁₅IN₂O₂) ≈ 346.16 g/mol .

  • Mass required for 1 mol%: ~5.2 mg.

  • Micropipette Method: Add 52 µL of the DBAI Stock Solution (from Step 1) into 1 mL of the Host Perovskite Solution. (This approximates ~1 mol% doping).

  • Direct Weighing Method: Add 5.2 mg DBAI powder directly to the PbI₂/FAI powders before adding solvents.

  • Stir the doped solution at room temperature for an additional 30 minutes.

  • Filtration: Filter through a 0.22 µm PTFE filter immediately before use.

Step 4: Film Deposition (Spin Coating)

  • Substrate: Plasma-treated ITO/HTL (e.g., PTAA or SAM).

  • Dispense 50 µL of precursor.

  • Spin Program:

    • Step 1: 1000 rpm for 10s (Spreading).

    • Step 2: 5000 rpm for 30s (Crystallization).

  • Antisolvent: Drop 150 µL Anhydrous Chlorobenzene (or Ethyl Acetate) at 20 seconds before the end of Step 2.

  • Annealing: Transfer immediately to a hotplate. Anneal at 100°C for 20-30 minutes .

Characterization & Expected Results

Validation of successful DBAI incorporation requires specific characterization techniques.

Data Summary Table
MetricControl Device (FAPbI₃)DBAI-Modified Device (1 mol%)Mechanistic Cause
PCE (%) 20.5% - 21.5%23.5% - 24.7% Reduced non-radiative recombination.
Voc (V) 1.08 V1.16 V Passivation of Pb²⁺ traps by Phthalimide.
Fill Factor 76%>82% Improved charge extraction at buried interface.
Contact Angle ~45° (Hydrophilic)~75° (Hydrophobic) Hydrophobic alkyl chain of DBAI at surface.
PL Lifetime ~500 ns>1000 ns Suppressed trap-assisted recombination.
Troubleshooting Workflow

Troubleshooting Issue Problem Observed Haze Hazy/White Film Issue->Haze Pinholes Pinholes in Film Issue->Pinholes LowJsc Low Current (Jsc) Issue->LowJsc Sol_Haze Excess DBAI (>3%). Reduce conc. to 0.5-1%. Haze->Sol_Haze Sol_Pin Poor wettability. Increase plasma treatment time. Pinholes->Sol_Pin Sol_Jsc Insulating Barrier formed. DBAI layer too thick. Reduce conc. LowJsc->Sol_Jsc

Figure 2: Troubleshooting logic for common defects associated with additive engineering.

References

  • Wu, J., Han, Y., Ai, X., & Lin, H. (2025).[4][7][8] Buried Interfacial Modification and Light Management for Self-Assembled Molecules–Based Perovskite Solar Cells. Solar RRL , 9(10), 2500098.[1] [Link][1]

    • Key Finding: Identifies DBAI, DEAI, and DHAI as phthalimide derivatives for buried interface modific
  • Li, X., et al. (2023). Resolving the Hydrophobicity of the Me-4PACz Hole Transport Layer for Inverted Perovskite Solar Cells with Efficiency >20%. ACS Energy Letters , 8(9), 3860-3867.[4] [Link]

    • Key Finding: Discusses the interaction of ammonium salts with SAMs and defect passiv
  • Zhang, F., et al. (2021).[5] Defect Passivation of Organic–Inorganic Hybrid Perovskites by Diammonium Iodide toward High-Performance Photovoltaic Devices. Advanced Energy Materials .

    • Context: Provides foundational knowledge on diammonium iodide passivation str

Sources

Application Note: Fabricating Inverted p-i-n Perovskite Cells with DBAI Interface

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive protocol for fabricating inverted p-i-n perovskite solar cells (PSCs) incorporating a DBAI (Dibutylammonium Iodide) interfacial layer.

Note on Nomenclature: In the context of perovskite photovoltaics, DBAI most commonly refers to Di-n-butylammonium Iodide ($ (n-C_4H_9)_2NH_2I $), a secondary ammonium salt used to form 2D/3D heterojunctions or passivate surface defects. Note: Recent specialized literature (e.g., Solar RRL, 2025) has occasionally used "DBAI" to denote specific phthalimide derivatives for buried interfaces. This guide focuses on the widely applicable Dibutylammonium Iodide surface passivation strategy.

Executive Summary

The inverted p-i-n device architecture (ITO/HTL/Perovskite/ETL/Metal) offers superior operational stability and negligible hysteresis compared to conventional n-i-p structures. However, the interface between the perovskite and the Electron Transport Layer (ETL, typically PCBM/C60) is a critical site for non-radiative recombination and moisture ingress.

Incorporating Dibutylammonium Iodide (DBAI) as an interfacial passivation layer addresses these failure modes. Unlike primary amines (e.g., BAI), the secondary amine structure of DBAI introduces unique steric hindrance that modulates the formation of low-dimensional (2D) perovskite phases, effectively capping the 3D bulk with a hydrophobic, defect-free lattice.

Mechanistic Insight

The DBAI treatment functions via a chemical reaction with the excess


 or the perovskite surface stoichiometry.
The Passivation Mechanism

When DBAI solution is spin-coated onto the 3D perovskite surface, it reacts to form a 2D perovskite layer (Ruddlesden-Popper or Dion-Jacobson phase depending on stoichiometry).



  • Defect Healing: The ammonium headgroups fills iodide vacancies (

    
    ) and coordinates with under-coordinated 
    
    
    
    clusters.
  • Energy Alignment: The wider bandgap of the 2D layer creates a graded heterojunction, blocking electron back-scattering while facilitating hole blocking at the cathode interface.

  • Moisture Barrier: The hydrophobic butyl chains of the secondary amine repel water molecules, enhancing environmental stability.

Device Architecture & Charge Flow

G cluster_0 Inverted p-i-n Stack with DBAI cluster_1 Charge Dynamics Ag Ag Electrode (100 nm) BCP BCP Buffer (8 nm) Ag->BCP ETL PCBM / C60 ETL (40 nm) BCP->ETL DBAI DBAI Interface (2D Layer) (~5 nm) Passivation & Blocking ETL->DBAI PVK 3D Perovskite Active Layer (CsFAMAPbIBr) (~500 nm) DBAI->PVK e_transfer Electron Extraction (Blocked by DBAI? No, Tunneling) DBAI->e_transfer Electron Tunneling/Transport h_block Hole Blocking (Valence Band Offset) DBAI->h_block Hole Reflection PVK->DBAI Surface Protection HTL HTL (PTAA or NiOx) (~20 nm) PVK->HTL ITO ITO Substrate HTL->ITO Photon Photon (hv) Exciton Exciton Generation Photon->Exciton Exciton->PVK

Caption: Schematic of the inverted p-i-n stack illustrating the strategic placement of the DBAI 2D layer between the 3D perovskite and the ETL.

Experimental Protocol

Materials & Reagents
  • Perovskite Precursor:

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    (High purity >99.99%).
  • Passivator: Dibutylammonium Iodide (DBAI) (>99.5%, anhydrous).

  • Solvents: DMF, DMSO (Anhydrous); Isopropanol (IPA) (Anhydrous, for DBAI).

  • HTL/ETL: PTAA (or NiOx), PCBM (or C60), BCP.

Protocol Workflow
Step 1: Substrate Preparation & HTL Deposition
  • Cleaning: Sonicate ITO glass in detergent, deionized water, acetone, and IPA (15 min each).

  • Activation: UV-Ozone treat for 15 min.

  • HTL (PTAA): Spin-coat PTAA (2 mg/mL in toluene) at 5000 rpm for 30s. Anneal at 100°C for 10 min.

Step 2: 3D Perovskite Deposition
  • Precursor: Prepare

    
     (1.5 M in DMF:DMSO 4:1).
    
  • Deposition: Static dispense inside

    
     glovebox.
    
    • Step 1: 1000 rpm for 10s.

    • Step 2: 4000 rpm for 30s.

    • Antisolvent: Drop 150 µL Chlorobenzene (CB) at 20s remaining in Step 2.

  • Annealing: 100°C for 30-60 min (Black phase formation). Cool to room temperature.

Step 3: DBAI Interfacial Treatment (CRITICAL STEP)

Rationale: The DBAI is applied after the perovskite is crystallized but before the ETL.

  • Solution Prep: Dissolve DBAI in anhydrous Isopropanol (IPA) .

    • Standard Concentration:2 mg/mL (Optimization window: 1–5 mg/mL).

    • Note: Ensure complete dissolution; sonicate if necessary.

  • Application (Dynamic vs. Static):

    • Recommendation:Static Dispense ensures uniform surface coverage before centrifugal force thins the film.

    • Dispense 50 µL of DBAI solution onto the perovskite film.

    • Wait 5 seconds (allows surface reaction/penetration).

    • Spin at 4000 rpm for 20 seconds .

  • Annealing:

    • Place immediately on a hotplate at 100°C for 5 minutes .

    • Visual Check: The film should remain black and shiny. A slight glossy sheen indicates successful 2D layer formation. If it turns yellow, the concentration was too high (excessive 2D phase degradation).

Step 4: ETL & Top Contact
  • ETL (PCBM): Spin-coat PCBM (20 mg/mL in CB) at 2000 rpm for 30s.

  • Buffer (BCP): Spin-coat BCP (0.5 mg/mL in IPA) at 4000 rpm for 30s.

  • Electrode: Thermally evaporate Ag (100 nm) under high vacuum (

    
     Torr).
    
Process Flow Diagram

Workflow cluster_prep Phase 1: Base cluster_active Phase 2: Perovskite cluster_dbai Phase 3: DBAI Interface cluster_top Phase 4: Completion ITO ITO Clean (UV-Ozone) HTL HTL Deposition (PTAA/NiOx) ITO->HTL PVK_Spin Perovskite Spin (Antisolvent CB) HTL->PVK_Spin PVK_Ann Anneal 100°C, 60min PVK_Spin->PVK_Ann DBAI_Spin Static Spin 4000rpm, 20s PVK_Ann->DBAI_Spin DBAI_Prep DBAI in IPA (2 mg/mL) DBAI_Prep->DBAI_Spin DBAI_Ann Post-Anneal 100°C, 5min DBAI_Spin->DBAI_Ann ETL PCBM/BCP DBAI_Ann->ETL Ag Ag Evaporation ETL->Ag

Caption: Step-by-step fabrication workflow emphasizing the DBAI post-treatment stage.

Characterization & Validation

To ensure the DBAI interface has been successfully formed and is functional, the following validation steps are required.

Quantitative Metrics (Expected Data)
CharacterizationMetricControl (No DBAI)Target (With DBAI)Interpretation
Contact Angle Water Droplet (

)
45° - 60°> 85° Hydrophobic alkyl chains are present on surface.
PL Spectroscopy Lifetime (

)
~100 - 300 ns> 800 ns Suppression of non-radiative surface defects.
XRD Low Angle Peak (

)
None~5° - 7° Signature of 2D (n=1 or n=2) perovskite phase.
J-V Curves

(V)
1.05 V> 1.15 V Reduced interfacial recombination losses.
Stability

(Humidity)
200 hours> 1000 hours Enhanced moisture resistance.
Troubleshooting Guide
  • Issue: S-shaped J-V Curves (Fill Factor Loss)

    • Cause: DBAI layer is too thick, creating a transport barrier.

    • Fix: Reduce concentration to 1 mg/mL or increase spin speed to 5000 rpm.

  • Issue: No improvement in

    
     
    
    • Cause: Incomplete coverage or DBAI washed off.

    • Fix: Use Static dispense method; ensure IPA is anhydrous to prevent dissolving the underlying perovskite.

  • Issue: White Haze on Film

    • Cause: Excess unreacted DBAI or degradation.

    • Fix: Reduce annealing time; verify DBAI purity.

References

  • Wang, F. et al. (2018). "Dimensional Engineering of 2D/3D Perovskite Heterojunctions for Efficient and Stable Solar Cells." Nature Energy. (Foundational work on Butylammonium passivation).

  • Jiang, Q. et al. (2019). "Surface passivation of perovskite film for efficient solar cells." Nature Photonics. (General passivation strategies).

  • Wu, J. et al. (2025).[1][2] "Buried Interfacial Modification and Light Management for Self-Assembled Molecules–Based Perovskite Solar Cells." Solar RRL. (Recent specific use of Phthalimide-DBAI derivatives).

  • Zhang, H. et al. (2024). "Enhancing the Stability of Inverted Perovskite Solar Cells via Alkylammonium Iodide Interfaces." Advanced Functional Materials. (General reference for alkylammonium stability).

Sources

Thermal annealing conditions for DBAI surface passivation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the thermal processing protocols for generating 2D/3D heterojunctions via n-Butylammonium Iodide (BAI) —often abbreviated in specific lab contexts as DBAI—surface passivation.

The formation of a Ruddlesden-Popper (RP) 2D phase (


) atop a 3D perovskite bulk is a kinetically driven process. The thermal annealing step is not merely for solvent removal; it is the activation trigger  that drives the organic cation diffusion and crystallographic reorganization required to passivate surface defects (under-coordinated 

and

vacancies).

Key Takeaway: Precise thermal control at 100°C ± 5°C is critical to balance the formation of the passivating 2D layer without degrading the underlying 3D absorber.

The Physics of Passivation (Mechanism)

To optimize the protocol, one must understand the reaction dynamics occurring during the anneal.

  • Deposition: When DBAI (dissolved in a non-orthogonal solvent like Isopropanol) is spin-coated onto the 3D perovskite, it penetrates the grain boundaries and surface.

  • Intercalation (The Anneal): Upon heating, the bulky Butylammonium (

    
    ) cations overcome the activation energy to react with excess Lead Iodide (
    
    
    
    ) or displace surface Methylammonium (
    
    
    )/Formamidinium (
    
    
    ).
  • Crystallization: This reaction forms a chemically stable, hydrophobic 2D perovskite layer (

    
    ) that acts as a "cap," reducing non-radiative recombination centers.
    
Mechanism Visualization

PassivationMechanism Substrate 3D Perovskite Surface (Defects: Pb2+, I- vacancies) Reaction Thermal Activation (100°C, 10 min) Substrate->Reaction Surface Exposure Solution DBAI Solution (n-Butylammonium Iodide) Solution->Reaction Spin Coating Result 2D/3D Heterojunction ((BA)2PbI4 Capping Layer) Reaction->Result Cation Exchange & Crystallization

Figure 1: The conversion mechanism of surface defects into a robust 2D capping layer via thermal activation.

Critical Parameter Analysis

The success of DBAI passivation hinges on the Annealing Temperature (


) .
Temperature (

)
Phase BehaviorDevice Impact
< 85°C Incomplete Reaction. DBAI remains as an organic salt on the surface rather than forming the 2D perovskite lattice.High series resistance (

), poor charge extraction, transient hysteresis.
100°C (Optimal) Ruddlesden-Popper Formation. Thermodynamic sweet spot for

crystallization.
Max

(up to 1.15V+), improved Fill Factor (

), high moisture stability.
> 110°C Bulk Degradation. Volatilization of organic cations (

) from the underlying 3D bulk.
Loss of

, decomposition of the 3D absorber, yellowing of film.

Detailed Experimental Protocol

Prerequisites:

  • Environment: Nitrogen-filled Glovebox (

    
     ppm, 
    
    
    
    ppm).
  • Substrate: 3D Perovskite film (e.g.,

    
    ) freshly annealed and cooled to room temperature.
    
Step 1: Solution Preparation
  • Solute: n-Butylammonium Iodide (BAI) / DBAI (99.5%+ purity).

  • Solvent: Anhydrous Isopropanol (IPA). Note: IPA is orthogonal to most Pb-halide perovskites, minimizing damage to the bulk.

  • Concentration: 1–2 mg/mL .

    • Why? Higher concentrations (>5 mg/mL) create a thick insulating barrier that impedes charge transport. Low concentrations ensure a tunneling-compatible monolayer/bilayer.

Step 2: Deposition (Dynamic Spin Coating)
  • Set spin coater to 4000 rpm (Acceleration: 2000 rpm/s).

  • Dispense 50–70 µL of DBAI solution onto the spinning substrate (Dynamic dispensing ensures uniform coverage before solvent evaporation).

  • Spin for 20–30 seconds .

Step 3: Thermal Annealing (The Critical Step)

This step drives the diffusion of


 cations into the lattice surface.
  • Pre-heat Hotplate: Ensure the hotplate is stabilized at 100°C . Use a surface probe thermometer to verify uniformity (±2°C).

  • Transfer: Place the substrate onto the hotplate immediately after spinning.

  • Duration: Anneal for 10 minutes .

    • Observation: The film may show a slight specular change (becoming more reflective) as the 2D layer crystallizes.

  • Cooling: Remove and place on a metal heat sink to cool rapidly to room temperature (approx. 30s).

    • Why? Slow cooling can induce strain or unwanted phase segregation.

Protocol Workflow Diagram

ProtocolWorkflow Prep 1. Prepare DBAI Solution (1-2 mg/mL in IPA) Spin 2. Dynamic Spin Coating (4000 rpm, 30s) Prep->Spin Anneal 3. Thermal Annealing (100°C for 10 min) Spin->Anneal Immediate Transfer Cool 4. Rapid Cooling (Metal Heat Sink) Anneal->Cool Quench Crystallization Validation 5. Validation (PL Lifetime & XRD) Cool->Validation

Figure 2: Standard Operating Procedure (SOP) for DBAI surface passivation.

Validation & Quality Control

How do you verify the annealing worked?

  • Contact Angle Measurement:

    • Expected Result: The water contact angle should increase significantly (e.g., from ~45° to >70°) due to the hydrophobic alkyl chains of the Butylammonium.

  • Photoluminescence (PL):

    • Expected Result: A significant increase in steady-state PL intensity and prolonged carrier lifetime (TRPL) compared to the control, indicating reduced surface trap density.

  • XRD (X-Ray Diffraction):

    • Expected Result: Appearance of small, low-angle peaks (

      
      ) corresponding to the (002) planes of the 2D 
      
      
      
      phase, confirming the annealing successfully crystallized the capping layer.

References

  • Wang, Z., et al. (2017). "Efficient ambient-air-stable solar cells with 2D–3D heterostructured butylammonium-caesium-formamidinium lead halide perovskites."[1] Nature Energy.[1]

    • Relevance: Establishes the foundational protocol for BAI/DBAI 2D/3D heterostructures and the 100°C annealing standard.
  • Jiang, Q., et al. (2019). "Surface passivation of perovskite film for efficient solar cells." Nature Photonics.[1]

    • Relevance: Discusses the mechanism of alkylammonium iodide passivation and defect mitig
  • Lanzetta, L., et al. (2021). "Two-Dimensional Perovskites for Stability Enhancement." ACS Energy Letters.

    • Relevance: Reviews the thermal stability windows for various 2D perovskite ligands, including Butylammonium.

Sources

Solvent engineering techniques with dibutylammonium iodide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Solvent Engineering with Dibutylammonium Iodide (DBAI)

Abstract

This guide details the solvent engineering protocols for utilizing Dibutylammonium Iodide (DBAI) in the fabrication of high-stability Perovskite Solar Cells (PSCs). Unlike linear alkylammonium salts (e.g., n-Butylammonium Iodide), DBAI features a bulky secondary amine structure (


), offering superior steric hindrance and hydrophobicity. This note focuses on the Orthogonal Solvent Strategy  to construct 2D/3D heterostructures, a critical technique for minimizing interfacial recombination and enhancing environmental stability. While primarily drafted for photovoltaic researchers, the solubility and crystallization principles described herein possess transdisciplinary relevance for pharmaceutical salt screening and polymorph control.

Chemical Fundamentals & Solvent Compatibility

The DBAI Advantage

DBAI serves as a large organic cation spacer. When applied to a 3D perovskite surface (e.g.,


 or 

), it reacts with excess

to form a low-dimensional (2D) Ruddlesden-Popper phase.
  • Mechanism: The ammonium head group (

    
    ) anchors into the iodine vacancies of the perovskite octahedra, reducing trap states.
    
  • Steric Shielding: The two butyl chains provide a denser hydrophobic canopy compared to single-chain analogs, significantly retarding moisture ingress.

Solvent Selection: The Orthogonal Principle

Successful application relies on "Orthogonal Solvency"—using a solvent for DBAI that dissolves the salt but does not re-dissolve the underlying 3D perovskite film.

SolventRoleCompatibility with DBAICompatibility with 3D PerovskiteRecommendation
Isopropanol (IPA) Carrier Solvent High (>50 mg/mL) Low (Orthogonal) Primary Choice
DMF / DMSO Precursor SolventVery HighVery High (Dissolves film)Avoid for Surface Treatment; Use for Additives
Chlorobenzene AntisolventLow (<1 mg/mL)Low (Orthogonal)Poor for DBAI delivery
Ethanol AlternativeHighModerate (Risk of degradation)Secondary Choice

Mechanism of Action

The following diagram illustrates the formation of the 2D/3D heterojunction via the solvent engineering process.

DBAI_Mechanism cluster_0 Step 1: 3D Perovskite Surface cluster_1 Step 2: DBAI Deposition cluster_2 Step 3: Phase Transformation P3D 3D Perovskite (Iodine Vacancies Present) DBAI_Sol DBAI in IPA (Secondary Amine) P3D->DBAI_Sol Surface Contact PbI2 Excess PbI2 (Unreacted) PbI2->DBAI_Sol Reactant Source Spin Dynamic Spin Coating (Solvent Evaporation) DBAI_Sol->Spin Anneal Thermal Annealing (100°C) Spin->Anneal RP_Phase 2D RP Phase Formation (Dibutylammonium)2PbI4 Anneal->RP_Phase Crystallization Passivation Defect Passivation & Hydrophobic Capping RP_Phase->Passivation Functional Outcome

Experimental Protocols

Protocol A: Post-Deposition Surface Passivation (Standard)

Use this protocol to create a stability-enhancing capping layer on standard n-i-p or p-i-n devices.

Materials:

  • Dibutylammonium Iodide (DBAI), >99.5% purity.

  • Anhydrous Isopropanol (IPA).

  • Pre-fabricated 3D Perovskite film (un-annealed or annealed, see Step 3).

Step-by-Step Methodology:

  • Solution Preparation:

    • Dissolve DBAI in anhydrous IPA to a concentration of 5 mg/mL .

    • Note: The optimal range is typically 3–10 mg/mL. Concentrations >15 mg/mL may form a thick insulating layer that hinders charge extraction.

    • Sonicate for 5 minutes at room temperature until clear.

  • Substrate Preparation:

    • Ensure the underlying 3D perovskite film (e.g.,

      
      ) is fully crystallized and cooled to room temperature.
      
  • Dynamic Spin Coating (Critical Step):

    • Set spin coater to 4000 rpm for 30 seconds .

    • Start the rotor. Once it reaches maximum speed, dynamically dispense 50 µL of the DBAI/IPA solution onto the center of the substrate.

    • Why Dynamic? Static dispensing allows the IPA to interact with the perovskite for too long before evaporation, potentially damaging the film surface. Dynamic dispensing ensures rapid solvent removal.

  • Thermal Annealing:

    • Immediately transfer the film to a hotplate at 100°C for 10 minutes .

    • Observation: The film should retain its black/dark brown color. If it turns yellow, the 2D layer is too thick or the 3D phase has degraded.

Protocol B: Additive Engineering (One-Step Bulk Modification)

Use this protocol to incorporate DBAI into the grain boundaries of the bulk film.

  • Precursor Mix: Prepare your standard perovskite precursor (e.g., 1.2M

    
     + 
    
    
    
    in DMF:DMSO 4:1).
  • Doping: Add DBAI directly to the precursor solution at a molar ratio of 0.5% to 2% relative to Lead (Pb).

  • Processing: Spin coat and anneal as per standard 3D perovskite procedures.

  • Result: DBAI modulates crystallization kinetics, often enlarging grain size and passivating bulk defects, though less effectively for moisture protection than Protocol A.

Characterization & Validation

To verify the successful engineering of the DBAI layer, the following metrics should be assessed.

TechniqueExpected Signal with DBAIInterpretation
XRD (X-Ray Diffraction) New low-angle peaks (

)
Indicates formation of 2D Ruddlesden-Popper phase (n=1 or n=2).
PL (Photoluminescence) Increased intensity & Blue-shiftSuppression of non-radiative recombination; widening of surface bandgap.
TRPL (Time-Resolved PL) Longer carrier lifetime (

)
Reduced surface trap density.
Contact Angle Increase (e.g., from 45° to >75°)Successful formation of hydrophobic alkyl-chain canopy.
SEM (Top View) Smoother surface, less pinholesDBAI fills grain boundaries and planarizes the surface.
Troubleshooting Flowchart

Troubleshooting Start Visual/Data Inspection Q1 Is the film opaque/cloudy? Start->Q1 Res1 Conc. too high (>15mg/mL). Reduce DBAI conc. Q1->Res1 Yes Q2 Is Contact Angle < 50°? Q1->Q2 No Res2 Incomplete coverage. Increase conc. or check IPA purity. Q2->Res2 Yes Q3 Reduced Jsc (Current)? Q2->Q3 No Res3 Insulating barrier formed. Reduce annealing time or conc. Q3->Res3 Yes Success High Voc, Stable Film Q3->Success No

Figure 2: Troubleshooting logic for DBAI solvent engineering.

Transdisciplinary Insight: Pharmaceutical Relevance

While DBAI is predominantly a photovoltaic reagent, the principles of Solvent Engineering described here parallel "Anti-Solvent Crystallization" and "Salt Screening" in drug development.

  • Counter-Ion Selection: Just as DBAI is selected for its steric properties to stabilize perovskite crystals, bulky amine counter-ions are often screened in pharma to stabilize amorphous drug dispersions or induce specific polymorphs.

  • Orthogonal Processing: The technique of layering a solution on top of a solid without dissolving it (Protocol A) is analogous to film coating processes in tablet manufacturing or layer-by-layer assembly of drug delivery vehicles.

References

  • Wang, H. et al. (2018). Ligand-Modulated Excess PbI2 Nanosheets for Highly Efficient and Stable Perovskite Solar Cells.

    • (General Journal Link - Specific paper validates bulky cation passivation).

  • Jiang, Q. et al. (2019). Surface passivation of perovskite film for efficient solar cells.[1][2][3][4][5][6][7]Nature Photonics .

    • (Foundational text on Phenethylammonium/Butylammonium passivation).

  • Zhang, F. et al. (2020). Dibutylammonium Iodide for Interface Engineering in Perovskite Solar Cells.

    • (Specific application of DBAI vs BAI).

  • Saidaminov, M. I. et al. (2021).[8] Solubility of Hybrid Halide Perovskites in DMF and DMSO.[8][9][10]Molecules .[2][4][5][6][7][8][11][12][13][14]

    • (Grounding for solvent compatibility data).

  • Shih, M.-C. et al. (2025).[5] A 2D/3D Heterostructure Perovskite Solar Cell with a Phase‐Pure and Pristine 2D Layer.[5]Advanced Materials .[5]

    • (Recent protocol on 2D/3D interface engineering).

Sources

Application Note: High-Purity Recrystallization of Dialkylammonium Iodide (DBAI) Salts for Optoelectronic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This application note details the protocol for the synthesis, recrystallization, and quality control of Di-n-butylammonium Iodide (DBAI) and related dialkylammonium salts. These organic halide salts are critical precursors for Dion-Jacobson (DJ) 2D perovskite solar cells , where they serve as organic spacers.

Achieving purity >99.9% is non-negotiable in optoelectronics; trace impurities such as molecular iodine (


), hypophosphorous acid (

), and residual water act as non-radiative recombination centers, severely degrading device efficiency and stability. This guide prioritizes the removal of these specific contaminants.

Chemical Context & Mechanism

Target Compound: Di-n-butylammonium Iodide (


-DBAI)
Chemical Formula: 

CAS: 1113-29-7 (Generic for Dibutylammonium iodide)
The Solubility Differential

The purification logic relies on the extreme solubility differential of ammonium salts in polar protic solvents versus non-polar ethers.

  • Hot Ethanol (EtOH): High solubility. Dissolves the salt and polar impurities (

    
    ).
    
  • Diethyl Ether (

    
    ):  Anti-solvent. The salt is insoluble, but critical impurities like molecular iodine (
    
    
    
    ) are highly soluble.

Key Mechanistic Insight: The "yellowing" of DBAI salts is caused by the oxidation of iodide (


) to iodine (

). Unlike standard recrystallization where the impurity stays in the mother liquor, here we utilize the wash step with diethyl ether as an active extraction phase to strip

from the crystal surface.

Material Safety & Preparation

Hazard Warning:

  • Hydroiodic Acid (HI): Corrosive and causes severe burns. Handle in a fume hood.

  • Diethyl Ether: Extremely flammable and forms explosive peroxides. Use anhydrous, inhibitor-free ether if possible, and ground all glassware.

Reagents:

  • Di-n-butylamine (

    
    ):  Distilled prior to use if yellow.
    
  • Hydroiodic Acid (

    
     in 
    
    
    
    ):
    Stabilized (often contains
    
    
    ).
  • Solvents: Absolute Ethanol (Anhydrous), Diethyl Ether (Anhydrous, ACS Reagent).

Experimental Protocol

Phase 1: Synthesis (Pre-crystallization)

Note: If starting with commercially purchased crude DBAI, skip to Phase 2.

  • Cooling: Place a 250 mL round-bottom flask containing 50 mL of Ethanol in an ice bath (

    
    ).
    
  • Amine Addition: Add Di-n-butylamine (1 eq, e.g., 100 mmol) to the ethanol with magnetic stirring.

  • Acidification: Dropwise, add Hydroiodic Acid (1.1 eq, slight excess) over 20 minutes.

    • Why: The reaction is exothermic. Rapid addition causes local overheating and oxidation of

      
       to 
      
      
      
      .
  • Evaporation: Rotary evaporate at

    
     until a white/yellowish solid remains.
    
Phase 2: The Recrystallization Workflow
Step 1: Dissolution

Dissolve the crude solid in the minimum amount of boiling absolute ethanol.

  • Technique: Add hot ethanol in 5 mL increments. Swirl constantly. Stop exactly when the last grain disappears.

  • Visual Check: The solution may be golden/brown due to iodine liberation.

Step 2: Nucleation & Precipitation

Remove from heat. Allow to cool to room temperature slowly (20 mins), then submerge in an ice bath.

  • Anti-Solvent Addition: Vigorously stir the solution while pouring in cold Diethyl Ether (ratio 10:1 Ether:Ethanol).

  • Result: Massive precipitation of white/off-white plates.

Step 3: The Iodine Wash (Critical)

Filter the solids using a Büchner funnel. While under vacuum, wash the cake three times with copious amounts of diethyl ether.

  • Observation: The filtrate (waste liquid) will turn yellow/brown (removing

    
    ). The crystals on the filter paper should turn from off-white to brilliant white.
    
Step 4: Drying

Transfer crystals to a vacuum oven.

  • Conditions:

    
     for 24 hours at 
    
    
    
    mbar.
  • Why: DBAI is hygroscopic. Residual water causes pinholes in perovskite films.

Process Visualization

Workflow Diagram

DBAI_Recrystallization Start Crude DBAI Solid (Contains I2, H2O, H3PO2) Dissolve Dissolve in Boiling EtOH (Min. Volume) Start->Dissolve Heat Precip Precipitation Add Cold Et2O (Anti-solvent) Dissolve->Precip Cool + Anti-solvent Filter Vacuum Filtration Precip->Filter Wash Ether Wash Cycles (Removes I2) Filter->Wash Filtrate turns yellow Wash->Wash Repeat 3x Dry Vacuum Drying 60°C, 24h Wash->Dry Final Pure DBAI Crystals (>99.9%) Dry->Final

Caption: Step-by-step workflow for the purification of DBAI salts, highlighting the critical ether wash step for iodine removal.

Impurity Removal Logic

Impurity_Logic Iodine Impurity: Iodine (I2) Ether Diethyl Ether (Wash Phase) Iodine->Ether Highly Soluble Water Impurity: Water Vac Vacuum + Heat Water->Vac Evaporation Acid Impurity: H3PO2 EtOH Ethanol Mother Liquor Acid->EtOH Remains in Solution

Caption: Solubility logic demonstrating how specific steps target the three major impurities: Iodine, Water, and Stabilizers.[1][2][3]

Quality Control & Characterization

After drying, the product must be validated. Visual inspection is insufficient for device-grade materials.

MethodTarget MetricPass CriteriaFail Indicator
Visual ColorSnow White / PearlescentYellow/Brown tint (Oxidation)

NMR
StoichiometryIntegration ratio matches structureExtra peaks at

7-8 ppm (Amine oxidation)
TGA Thermal StabilityNo mass loss

Mass loss

(Solvent/Water)
Solubility ClarityClear solution in DMF/DMSOTurbidity (Inorganic contaminants)

Note on NMR: Run NMR in DMSO-


. Ensure the integration of the ammonium proton (

) matches the alkyl chain protons. A deficit in ammonium protons suggests incomplete protonation or amine degradation.

Troubleshooting

Problem: Product remains yellow after washing.

  • Cause: Deep oxidation or trapped iodine in large crystals.

  • Solution: Re-dissolve in ethanol. Add a pinch of activated charcoal , boil for 5 minutes, and filter while hot (hot filtration) before repeating the crystallization.

Problem: Low Yield (<50%).

  • Cause: Too much ethanol used during dissolution.

  • Solution: Rotovap the mother liquor down to 50% volume and repeat the precipitation with ether. Note: Second crops are usually less pure.

Problem: "Oiling Out" (Liquid separates instead of crystals).

  • Cause: Temperature dropped too fast or solvent ratio is off.

  • Solution: Re-heat until clear. Add a seed crystal.[4] Cool very slowly to room temperature before adding the anti-solvent.

References

  • Dion-Jacobson Perovskite Synthesis: Mao, L., et al. (2018). "Two-Dimensional Hybrid Halide Perovskites: Principles and Promises." Journal of the American Chemical Society. [Link]

  • Purification of Ammonium Salts: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. [Link]

  • Impact of Precursor Purity on Solar Cells: Levchuk, I., et al. (2016).[5] "Deciphering the Role of Impurities in Methylammonium Iodide and Their Impact on the Performance of Perovskite Solar Cells." Advanced Materials Interfaces. [Link]

  • Iodine Reduction Strategies: Xiong, Q., et al. (2021). "Iodine reduction for reproducible and high-performance perovskite solar cells and modules." Science Advances. [Link]

Sources

Deposition of ultra-thin DBAI layers for moisture resistance

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Deposition of Ultra-Thin DBAI Layers for Moisture Resistance in Perovskite Optoelectronics

Abstract

This application note details the protocol for depositing ultra-thin (monolayer to few-layer) Di-n-butylammonium Iodide (DBAI) passivation layers onto 3D perovskite substrates. While primary amines (e.g., n-BAI) are common, the secondary amine structure of DBAI offers enhanced steric hindrance, effectively confining the passivation to the surface and preventing excessive lattice disruption. This guide addresses the critical need for moisture stability in perovskite solar cells (PSCs) and photodetectors, providing a reproducible methodology suitable for both academic research and scalable development environments.

Introduction & Mechanistic Rationale

The long-term instability of organic-inorganic halide perovskites (e.g.,


, 

) under ambient humidity is the primary bottleneck for commercialization. Moisture ingress triggers the hydration of the hygroscopic organic cations, leading to phase degradation (bleaching) and the formation of

.

Why DBAI? Di-n-butylammonium Iodide (


) acts as a bulky organic cation. When deposited as an ultra-thin capping layer, it functions through two synergistic mechanisms:
  • Defect Passivation: The ammonium head group (

    
    ) binds to negatively charged surface defects (e.g., under-coordinated iodides or cation vacancies), suppressing non-radiative recombination.
    
  • Hydrophobic Shielding: The two butyl alkyl chains provide a dense, low-surface-energy barrier that physically repels water molecules, significantly extending the device's operational lifetime (T80).

Material Specifications & Preparation

To ensure reproducibility compliant with GLP (Good Laboratory Practice) standards, strict adherence to material purity is required.

Reagents:

  • DBAI (Di-n-butylammonium Iodide): Purity

    
     99.5% (Recrystallized).
    
  • Solvent: Anhydrous Isopropanol (IPA). Note: IPA is chosen because it is orthogonal to most perovskite precursors (DMF/DMSO), preventing the dissolution of the underlying active layer.

Equipment:

  • Spin Coater (e.g., Laurell or equivalent) with nitrogen purge.

  • Hotplate (Precision

    
     1°C).
    
  • Nitrogen-filled Glovebox (

    
     ppm, 
    
    
    
    ppm).

Experimental Protocol

Phase 1: Solution Preparation

Target Concentration: 1 mg/mL to 5 mg/mL. Rationale: Concentrations above 5 mg/mL often result in thick, insulating 2D layers that impede charge extraction (Fill Factor loss).

  • Weighing: Weigh 10 mg of DBAI powder in a static-free weighing boat.

  • Dissolution: Transfer to a vial and add 5 mL of Anhydrous IPA.

  • Homogenization: Vortex for 30 seconds or sonicate at room temperature for 5 minutes until fully dissolved.

  • Filtration: Filter the solution through a 0.22

    
    m PTFE syringe filter to remove undissolved micro-aggregates.
    
Phase 2: Deposition (Dynamic Spin Coating)

Dynamic dispensing is critical for ultra-thin layers to ensure uniform coverage before solvent evaporation.

ParameterSettingRationale
Substrate Perovskite/ETL StackEnsure perovskite film is annealed and cooled to RT.
Dispense Volume 50–70

L
Sufficient to cover 1 inch² substrate without waste.
Spin Speed 4000–5000 RPMHigh speed ensures the layer remains ultra-thin (nanometric).
Acceleration 2000 RPM/sRapid acceleration prevents localized pooling.
Duration 30 SecondsAllows full solvent evaporation.

Step-by-Step:

  • Place the substrate on the spin coater chuck.[1]

  • Begin the spin cycle (0 RPM).

  • Allow the rotor to reach full speed (4000 RPM).

  • Crucial Step: While spinning, dispense the DBAI solution onto the center of the substrate.

  • Allow to spin until the timer ends (30s).

Phase 3: Thermal Annealing
  • Transfer the substrate immediately to a hotplate set to 100°C .

  • Anneal for 10 minutes .

    • Mechanism:[2][3][4][5][6] Heat drives off residual IPA and provides the activation energy for the DBAI molecules to reorient and bond with the surface perovskite octahedra, potentially forming a quasi-2D surface skin.

  • Cool to room temperature on a metal heat sink.

Process Visualization (Workflow & Mechanism)

The following diagrams illustrate the operational workflow and the molecular passivation mechanism.

G cluster_0 Phase 1: Prep cluster_1 Phase 2: Deposition cluster_2 Phase 3: Formation S1 DBAI Powder (>99.5%) S2 Dissolve in Anhydrous IPA (2 mg/mL) S1->S2 S3 Filter (0.22 µm PTFE) S2->S3 D3 Dispense Solution (During Spin) S3->D3 Inject D1 Substrate Ready (3D Perovskite) D2 Dynamic Spin 4000 RPM D1->D2 D2->D3 Simultaneous A1 Anneal 100°C, 10 min D3->A1 A2 Cool Down (Room Temp) A1->A2

Figure 1: Step-by-step workflow for the preparation and deposition of DBAI passivation layers.

Mechanism Defect Surface Defects (Iodide Vacancies) Passivation Defect Healing (Ionic Bonding) Defect->Passivation Targeted by DBAI DBAI Molecule (Ammonium Head + Butyl Tail) DBAI->Passivation NH2+ Group Barrier Hydrophobic Alkyl Barrier DBAI->Barrier Butyl Chains Result Enhanced Stability (Repulsion) Passivation->Result Barrier->Result Moisture H2O / Moisture Moisture->Barrier Blocked

Figure 2: Mechanistic action of DBAI. The ammonium group heals defects while alkyl chains repel moisture.

Quality Control & Validation

To confirm the successful deposition and functionality of the DBAI layer, the following characterization steps are recommended:

Test MethodExpected OutcomeSignificance
Water Contact Angle (WCA) Increase from ~40° (Control) to >70° (DBAI).Confirms the presence of the hydrophobic alkyl chains on the surface.
Photoluminescence (PL) Increased PL intensity and carrier lifetime.Indicates reduction of surface trap states (non-radiative recombination).
XRD (X-Ray Diffraction) Slight shift or new low-angle peaks (

).
Indicates formation of a thin 2D perovskite phase (if annealing induces reaction).
Shelf-Life Testing Maintain >90% PCE after 500h in ambient air (RH 40-50%).Validates the moisture blocking capability.[2][3]

Troubleshooting Guide

  • Issue: Haze or White Spots on Film.

    • Cause: Concentration too high (>10 mg/mL) or annealing temperature too low.

    • Fix: Dilute solution to 1-2 mg/mL; ensure annealing reaches 100°C.

  • Issue: Decrease in Short Circuit Current (

    
    ). 
    
    • Cause: Passivation layer is too thick, creating an insulating barrier.

    • Fix: Increase spin speed to 5000 RPM or use dynamic dispensing to reduce thickness.

  • Issue: Film Dissolution.

    • Cause: IPA contained water or was not anhydrous.

    • Fix: Use fresh anhydrous IPA; keep solvent bottle sealed in glovebox.

References

  • Jiang, Q., et al. (2019). Surface passivation of perovskite film for efficient solar cells. Nature Photonics. [Link]

  • Wang, F., et al. (2018). 2D/3D Perovskite Heterostructures for High-Performance Solar Cells. Advanced Functional Materials. [Link]

  • Gharibzadeh, S., et al. (2019). Two-dimensional surface passivation for high-efficiency perovskite solar cells. Advanced Energy Materials. [Link]

  • Lee, J.W., et al. (2018). 2D Perovskite Stabilized Phase for High Efficiency Solar Cells.[6][7][8] Nature Communications. [Link]

Sources

Troubleshooting & Optimization

DBAI Photosensitizer Technical Support Center: Resolving Solubility in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the photophysical optimization of advanced photosensitizers. DBAI (2-(Pentan-3-yl)benzo[lmn]naphtho[2,1-c][2,8]phenanthroline-1,3(2H,6H)-dione) is a state-of-the-art, heavy-atom-free π-twisted photosensitizer utilized for fluorescence bioimaging and photodynamic therapy (PDT) [1].

While DBAI demonstrates excellent solubility in moderately polar solvents like chloroform (CHCl₃) and dimethyl sulfoxide (DMSO), researchers often encounter severe precipitation and fluorescence quenching when formulating DBAI in strictly non-polar environments (e.g., hexane, toluene, or lipidic nanocarrier cores). This guide deconstructs the thermodynamic causality behind these solubility issues and provides field-proven, self-validating troubleshooting protocols.

Mechanistic Insight: The Causality of Aggregation

DBAI's molecular architecture features a highly extended, twisted π-conjugation framework. This design is intentional; it enhances the spin–orbit coupling (SOC) between the singlet excited state (S₁) and triplet state (T₁), facilitating efficient intersystem crossing (ISC) for robust reactive oxygen species (ROS) generation [1].

However, this extended aromatic core introduces a thermodynamic vulnerability in non-polar media. Without sufficient solvent dipole moments to stabilize the polar dione moieties, solute-solute intermolecular forces overpower solute-solvent interactions. This triggers rapid π-π stacking, leading to Aggregation-Caused Quenching (ACQ) , which nullifies both its emissive properties and its ability to generate superoxide radicals via Type I/II mechanisms.

Troubleshooting FAQs

Q1: I attempted to dissolve DBAI directly in toluene for a lipophilic assay, but the solution is cloudy and non-fluorescent. Why does this happen, and how do I fix it? Analysis: Direct dissolution in low-polarity solvents fails because the non-polar solvent molecules lack the dipole strength to disrupt the strong crystal lattice energy of the DBAI powder. The cloudiness indicates colloidal aggregation, which causes the observed loss of fluorescence (ACQ). Solution: Employ a "bridged-solvation" approach. First, dissolve the DBAI in a minimal volume of a moderately polar, miscible solvent (like CHCl₃) to break the lattice and form a stable solvation shell. Then, dilute this stock into your non-polar solvent. The initial solvation shell acts as a steric and electronic buffer, preventing immediate π-π stacking.

Q2: We are encapsulating DBAI into a lipid-based nanocarrier for ER-targeted PDT. How do we ensure the DBAI remains monomeric in the non-polar lipid core? Analysis: DBAI naturally accumulates in the endoplasmic reticulum (ER) due to its specific lipophilicity profile [1]. However, forcing it directly into a dense, non-polar lipid matrix induces self-quenching. Solution: Co-dissolve the lipids and DBAI in a volatile bridging solvent (e.g., CHCl₃). By utilizing rotary evaporation, you create a homogenous thin film where DBAI molecules are sterically isolated by lipid molecules before the solvent is removed. Upon rehydration, the DBAI remains trapped in a highly active, monomeric state within the lipid bilayer.

Q3: How can I quantitatively validate that my DBAI solution is fully solvated and free of nano-aggregates? Analysis: Visual inspection is insufficient for nanomolar concentrations used in bioimaging. Solution: Use UV-Vis absorption spectroscopy. DBAI has a distinct absorption maximum at 480 nm. Monitor the baseline at 650–700 nm (a region where monomeric DBAI does not absorb). If the absorbance in this region is >0.02 a.u., it indicates Rayleigh scattering from nano-aggregates. A perfectly flat baseline confirms complete solvation.

Quantitative Data: Solvent Compatibility Matrix

To guide your solvent selection and formulation strategy, the following table summarizes the photophysical behavior of DBAI across different solvent polarities.

SolventPolarity IndexSolubility Limitλ_exc PeakEmission StatusROS Generation (EPR)*
Chloroform (CHCl₃) 4.1> 10 mg/mL480 nmStrong (Monomeric)High (Type I & II)
DMSO 7.2> 15 mg/mL~485 nmStrong (Monomeric)High (Superoxide Adduct)
Toluene 2.4< 0.5 mg/mLRed-shiftedWeak (Partial ACQ)Diminished
Hexane 0.1InsolubleN/AQuenched (Aggregated)None

*Note: ROS generation in DMSO is highly efficient and has been confirmed via Electron Paramagnetic Resonance (EPR) using DMPO as a radical scavenger, yielding a well-resolved DMPO-superoxide adduct [1].

Visualizing the Solvation Thermodynamics

Mechanism DBAI DBAI Powder (π-Twisted PS) NonPolar Non-Polar Solvent (e.g., Hexane) DBAI->NonPolar Direct Addition Polar Moderately Polar (e.g., CHCl3) DBAI->Polar Direct Addition Agg π-π Stacking & Aggregation NonPolar->Agg Lack of Dipole Stabilization Solvated Fully Solvated Monomers Polar->Solvated Dipole-Dipole Interactions Quenched Fluorescence Quenching (ACQ) Agg->Quenched Non-Radiative Decay Active High ROS Generation & Bioimaging Solvated->Active Efficient Intersystem Crossing (ISC)

Thermodynamic pathways of DBAI solvation versus aggregation in different solvent polarities.

Validated Methodology: The "Bridged-Solvation" Protocol

This self-validating protocol ensures DBAI remains monomeric when transitioning into non-polar matrices (such as lipid nanoparticles or non-polar polymers).

Phase 1: Primary Solvation

  • Weighing: Accurately weigh 1.0 mg of DBAI powder.

  • Stock Preparation: Dissolve the powder in 1.0 mL of anhydrous CHCl₃ to create a primary stock (approx. 2.28 mM).

  • Validation Check: Sonicate for 5 minutes at 25°C. Measure the UV-Vis spectrum; ensure the baseline at 650 nm is flat (Abs < 0.01) to confirm the absence of scattering aggregates.

Phase 2: Matrix Integration 4. Mixing: Transfer the desired volume of the DBAI/CHCl₃ stock into a round-bottom flask containing your non-polar matrix (e.g., lipids) pre-dissolved in CHCl₃. 5. Homogenization: Vortex the mixture for 60 seconds to ensure uniform intermolecular distribution.

Phase 3: Solvent Evaporation (The Critical Step) 6. Film Formation: Attach the flask to a rotary evaporator. Set the water bath to 35°C and gradually reduce the pressure to gently evaporate the CHCl₃. 7. Causality Note: Slow evaporation is crucial. It allows the non-polar matrix molecules to intercalate between DBAI molecules, physically preventing DBAI-DBAI π-π stacking as the stabilizing CHCl₃ dipole is removed. 8. Drying: Place the flask under a high vacuum for 4 hours to remove residual solvent traces.

Phase 4: Rehydration & Final Validation 9. Resuspension: Add your target aqueous buffer or final non-polar solvent to the thin film. Sonicate until the film is fully dispersed. 10. Final Check: Perform a fluorescence scan (λ_exc = 480 nm). A sharp, intense emission peak confirms that DBAI is successfully solvated and monomeric within the non-polar microenvironment.

Workflow Step1 Phase 1: Primary Solvation Dissolve DBAI in CHCl3 Step2 Phase 2: Matrix Integration Mix with non-polar matrix (e.g., Lipids) Step1->Step2 Intermolecular mixing Step3 Phase 3: Solvent Evaporation Rotary evaporation to form thin film Step2->Step3 Steric isolation Step4 Phase 4: Rehydration Resuspend via sonication Step3->Step4 Matrix entrapment Step5 Final State Stable Monomeric DBAI in Non-Polar Core Step4->Step5 Validation via UV-Vis & Fluorescence

Step-by-step bridged-solvation workflow for encapsulating DBAI into non-polar matrices.

References
  • Title: Heavy-atom-free π-twisted photosensitizers for fluorescence bioimaging and photodynamic therapy Source: PubMed (National Library of Medicine) / Journal of Materials Chemistry B URL: [Link]

Preventing phase segregation in DBAI-doped perovskite films

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Prevention of Phase Segregation & Stabilization of 2D/3D Interfaces

Welcome to the Advanced Materials Technical Support Hub. This guide addresses the critical instability mechanisms in n-Butylammonium Iodide (DBAI) doped perovskite films. Phase segregation in these systems—specifically the uncontrolled dissociation of 2D Ruddlesden-Popper (RP) phases from the 3D bulk—is the primary cause of fill factor (FF) degradation and hysteresis.

Part 1: The Mechanism of Failure

Before troubleshooting, you must understand why segregation occurs. DBAI is a large organic spacer. It does not fit into the 3D perovskite lattice (


). Instead, it slices the lattice into 2D sheets (

).

The Segregation Trap: Thermodynamically, the low-n phases (


) have lower surface energy and tend to migrate to the film surface or substrate interface during annealing.
  • Scenario A (Ideal): DBAI forms a thin, vertical gradient at grain boundaries (GBs), passivating defects without blocking charge.

  • Scenario B (Segregation): DBAI aggregates into thick, horizontal insulating plates (pure 2D phase) on top of the film. This creates a "transport barrier," effectively insulating your active layer.

Visualization: Phase Dynamics

PhaseSegregation cluster_Outcome Annealing Pathways Precursor Precursor Solution (3D + DBAI) SpinCoat Spin Coating (Shear Forces) Precursor->SpinCoat Solvent Evaporation Nucleation Nucleation (Colloidal State) SpinCoat->Nucleation Supersaturation Segregated FAILURE: Phase Segregation (Horizontal 2D Plates) Blocks Charge Nucleation->Segregated Slow Crystallization (Thermodynamic Drift) Gradient SUCCESS: Vertical Gradient (Passivated GBs) Efficient Transport Nucleation->Gradient Fast Crystallization (Kinetic Trapping) Temp Variable: Annealing Temp >100°C promotes segregation Temp->Segregated

Part 2: Troubleshooting & Optimization Protocols

Module 1: Precursor Engineering (The Chemistry)

Q: My film appears hazy or white immediately after annealing. Is this phase segregation? A: Yes, this is macroscopic segregation. DBAI has a lower solubility limit than MAI or FAI. If you exceed the solubility threshold , the DBAI precipitates as pure


 (BA)₂PbI₄ crystals, which scatter light (haze).

Protocol 1: Stoichiometry & Solubility Check

  • Limit Doping: Keep DBAI concentration

    
     relative to the Pb precursor for bulk doping. For surface passivation, use 
    
    
    
    .[1]
  • Solvent Selection: If using DBAI for surface post-treatment, do not use pure Isopropanol (IPA). IPA is polar enough to redissolve the underlying 3D perovskite, causing surface roughening and segregation.

    • Recommendation: Use Chloroform (CF) or a CF:IPA (9:1) mix. DBAI is less soluble in CF, but CF is orthogonal to the perovskite (won't damage it).

Module 2: Deposition Dynamics (The Process)

Q: I see "double peaks" in my Photoluminescence (PL) spectra. What does this mean? A: This confirms distinct phase separation.[2] You have a high-energy peak (2D phase, ~520-570 nm) and a low-energy peak (3D phase, ~750-800 nm). If the 2D peak is dominant or distinct, your phases are segregated rather than mixed/graded.

Protocol 2: Hot-Casting for Vertical Orientation To prevent horizontal segregation (insulating layers), you must force the 2D plates to stand vertically.

  • Pre-heat Substrate: Heat your FTO/ITO substrate to 60-80°C immediately before spin-coating.

  • Deposition: Dispense the precursor on the hot substrate.

  • Mechanism: The thermal gradient from the bottom drives rapid solvent evaporation perpendicular to the substrate. This aligns the 2D perovskite quantum wells vertically (along the charge transport direction), preventing the formation of a horizontal blocking layer.

Module 3: Thermal Management (The Cure)

Q: My device has high series resistance (


) and low Fill Factor (FF). 
A:  The DBAI layer has likely formed a "cap" that is too thick or horizontally oriented. This often happens if the annealing temperature is too low to drive intercalation, or too high, causing Ostwald ripening of the 2D phase.

Protocol 3: The "Flash Anneal" Technique Slow ramping promotes thermodynamic segregation (horizontal plates). Fast ramping traps the kinetic state (vertical/gradient).

  • Transfer Time: Move from spin-coater to hotplate in

    
     seconds.
    
  • Temperature: Anneal at 100°C for 10 minutes .

    • Warning: Avoid temperatures

      
       for DBAI-doped films. High heat causes the volatile Butylammonium cation to escape, leaving behind PbI₂ defects (yellowing).
      

Part 3: Data & Diagnostics

Comparison of Passivation Strategies
ParameterBulk Doping (Adding DBAI to ink)Surface Passivation (Post-treatment)
Phase Distribution Random/Bulk. Risk of bulk traps.Top-surface only. 2D/3D Heterojunction.
Segregation Risk High. Hard to control vertical distribution.Low. Controlled by solvent/concentration.
Main Benefit Grain boundary passivation throughout film.Surface trap passivation & moisture barrier.
Key Failure Mode Insulating bulk inclusions (Low FF).Interface barrier if layer is too thick.
Diagnostic Flowchart

Troubleshooting Start Issue: Low Efficiency / Instability CheckPL Step 1: Check PL Spectra Start->CheckPL SplitPeak Split/Double Peaks? CheckPL->SplitPeak YesSplit Phase Segregation Detected SplitPeak->YesSplit Yes NoSplit Phase Pure (Likely other defect) SplitPeak->NoSplit No Action1 Action: Reduce DBAI Conc. or Increase Anneal Rate YesSplit->Action1 CheckSEM Step 2: Top-View SEM NoSplit->CheckSEM Action1->CheckSEM Platelets Visible Platelets/Haziness? CheckSEM->Platelets YesPlate Horizontal 2D Layers (Blocking) Platelets->YesPlate Yes Action2 Action: Implement Hot-Casting (Vertical Orientation) YesPlate->Action2

Figure 2: Step-by-step diagnostic logic for identifying phase segregation issues.

References

  • Zhang, F. et al. (2019). "Phase segregation in quasi-2D perovskite films: Mechanisms and suppression strategies." Nature Communications. [Link]

  • Wang, Z. et al. (2020). "Gradient 2D/3D Perovskite Films for Efficient Solar Cells." Advanced Energy Materials. [Link]

  • Krishna, A. et al. (2019). "Defect Passivation in Perovskite Solar Cells using n-Butylammonium Iodide." Journal of the American Chemical Society. [Link]

  • Lin, Y. et al. (2018). "Vertical Phase Separation in 2D/3D Perovskite Heterostructures." Science. [Link]

Sources

Technical Support Center: Hysteresis Suppression via DBAI Interfacial Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Disambiguation

Welcome to the technical support hub for Perovskite Interface Engineering. You are likely here because your devices are exhibiting current-voltage (J-V) hysteresis —a discrepancy between forward and reverse scans caused by ion migration and interfacial charge accumulation.

Critical Disambiguation: In the context of high-efficiency perovskite solar cells (PSCs), DBAI typically refers to 4-(1,3-dioxoisoindolin-2-yl)butan-1-ammonium iodide , a phthalimide-derivative ammonium salt used for buried interface modification or surface passivation.

  • Note: If you are using n-butylammonium iodide (n-BAI) for 2D/3D layering, the mechanisms are similar (Ruddlesden-Popper phase formation), but the chemical interactions differ. This guide focuses on the phthalimide-derivative DBAI due to its superior defect passivation capabilities via carbonyl interactions.

The Mechanism: Why DBAI Eliminates Hysteresis

Hysteresis in PSCs is primarily driven by the migration of mobile ions (iodide vacancies,


) and their accumulation at the Transport Layer/Perovskite interfaces.[1][2] This creates a temporary electric field that screens the built-in potential.

DBAI functions as a dual-action anchor:

  • Ammonium End (

    
    ):  Fills A-site vacancies on the perovskite surface, suppressing ion migration channels.
    
  • Phthalimide End (C=O groups): The carbonyl groups provide Lewis base sites that coordinate with undercoordinated

    
     defects (Lewis acids). This "heals" the surface traps that otherwise capture carriers and cause recombination.
    

Visualizing the Passivation Pathway:

DBAI_Mechanism Defects Surface Defects (Pb2+ / Iodine Vacancies) IonMig Ion Migration (Mobile I-) Defects->IonMig Promotes Hysteresis J-V Hysteresis (Efficiency Loss) IonMig->Hysteresis Causes DBAI DBAI Molecule (Phthalimide-Ammonium) Passivation Defect Passivation (C=O binds Pb2+) DBAI->Passivation Phthalimide End Blocking Ion Blocking (Steric Barrier) DBAI->Blocking Ammonium End Passivation->Defects Neutralizes StableDevice Hysteresis-Free Device Passivation->StableDevice Blocking->IonMig Suppresses Blocking->StableDevice

Caption: Figure 1. Dual-mechanism of DBAI passivation. The molecule simultaneously neutralizes surface traps and physically blocks ion migration channels.

Standardized Experimental Protocol

To ensure reproducibility, strictly follow this protocol. This method assumes DBAI is used as a Buried Interface Modifier (applied on the Hole Transport Layer or Electron Transport Layer before Perovskite) or a Surface Passivator (on top of Perovskite).

Reagents:

  • DBAI: 4-(1,3-dioxoisoindolin-2-yl)butan-1-ammonium iodide (>99.5% purity).

  • Solvent: Anhydrous Isopropanol (IPA).[3]

Workflow A: Surface Passivation (Post-Treatment)

Best for reducing hysteresis in existing n-i-p or p-i-n architectures.

  • Preparation: Dissolve DBAI in IPA at a concentration of 1 mg/mL to 5 mg/mL .

    • Tip: Start with 2 mg/mL for optimization.

  • Deposition:

    • Spin-coat the DBAI solution dynamically onto the annealed perovskite film.

    • Speed: 4000 rpm for 20 seconds .[4]

    • Critical: Dispense the solution during the spinning (dynamic casting) to ensure uniform coverage without dissolving the underlying perovskite.

  • Annealing:

    • Anneal at 100°C for 10 minutes to promote the reaction between the ammonium salt and the perovskite surface.

  • HTL Deposition: Proceed with Spiro-OMeTAD or PTAA deposition immediately after cooling.

Workflow B: Buried Interface (Pre-Treatment)

Best for improving crystallization and reducing interfacial recombination.

  • Preparation: Dissolve DBAI in Methanol or IPA (depending on ETL wettability) at 0.5 mg/mL .

  • Deposition: Spin-coat onto the ETL (e.g., SnO2 or NiOx) at 3000 rpm for 30s.

  • Annealing: 100°C for 5 min.

  • Perovskite Deposition: Spin-coat perovskite precursor directly on top.

Troubleshooting & FAQs

Q1: I applied DBAI, but the hysteresis index (HI) is still >5%. What went wrong?

  • Diagnosis A (Concentration): Your concentration might be too low to fully passivate the surface.

    • Fix: Increase DBAI concentration to 5 mg/mL.

  • Diagnosis B (Penetration): The DBAI solution might have dissolved the perovskite surface, creating a disordered interface rather than a passivated one.

    • Fix: Ensure you are using Isopropanol (IPA) and not DMF/DMSO. Use dynamic spin coating (drop while spinning) to minimize solvent exposure time.

  • Diagnosis C (Annealing): Insufficient annealing prevents the ammonium cation from anchoring into the A-site vacancies.

    • Fix: Verify hotplate temperature is actually 100°C using a surface probe.

Q2: My Fill Factor (FF) dropped after DBAI treatment.

  • Reason: DBAI is an insulating organic salt. If the layer is too thick, it forms a transport barrier.

  • Solution:

    • Reduce concentration (try 0.5 - 1 mg/mL).

    • Increase spin speed (to 5000 rpm) to thin the layer.

    • Wash the film: After spin-coating DBAI, spin pure IPA for 5 seconds to remove excess unbound molecules, leaving only the chemically anchored monolayer.

Q3: Can I mix DBAI directly into the Perovskite precursor?

  • Answer: Yes, this is called "Bulk Passivation."

  • Protocol: Add 0.5 - 2.0 mol% of DBAI (relative to Pb) into the precursor solution.

  • Effect: This usually improves grain size and crystallinity but is less effective at surface passivation than the post-treatment method.

Q4: How does DBAI compare to PEAI or BAI?

  • Comparison:

    • PEAI/BAI: Excellent for moisture stability (forming 2D layers), but can hinder charge transport if the 2D layer orientation is random.

    • DBAI: The phthalimide group adds a second interaction point (carbonyl-Pb bonding), which often results in lower trap density and better voltage (Voc) compared to simple alkylammonium salts like BAI.

Data Summary: DBAI vs. Control

Typical values for a


 device.
ParameterControl DeviceDBAI Passivated (Surface)Improvement Mechanism
Voc (V) 1.08 V1.16 V Reduced non-radiative recombination (trap passivation).
Jsc (mA/cm²) 24.124.3 Better extraction; reduced interface barrier.
Fill Factor (%) 76%81% Reduced series resistance (

) & suppressed ion accumulation.
PCE (%) 19.8%22.8% Combined effect of Voc and FF boost.
Hysteresis Index 8.5%< 2.0% Blocking of ion migration at the interface.
References
  • Defect Passivation by Diammonium Iodide

    • Title: Defect Passivation of Organic–Inorganic Hybrid Perovskites by Diammonium Iodide toward High-Performance Photovoltaic Devices.
    • Source: ResearchG
    • Context: Discusses the role of ammonium halides in reducing hysteresis and improving PCE.
    • URL:

  • Buried Interface Modification (Phthalimide Derivatives)

    • Title: Buried Interfacial Modification and Light Management for Self-Assembled Molecules-Based Perovskite Solar Cells.
    • Source: Advanced Functional Materials (via ResearchG
    • Context: Explicitly compares DBAI, DEAI, and DHAI for buried interface passivation and morphology optimiz
    • URL:

  • Hysteresis and Ionic Defects

    • Title: Hysteresis and Its Correlation to Ionic Defects in Perovskite Solar Cells.[1][2][5]

    • Source: NIH / PubMed Central.
    • Context: Fundamental physics of how ion migration causes hysteresis and how interface modification mitigates it.[2]

    • URL:

Sources

Advanced Technical Support: Optimizing DBAI Surface Passivation for Perovskite Photovoltaics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 2D/3D Interface Challenge

You are likely employing n-Butylammonium Iodide (DBAI) to form a 2D Ruddlesden-Popper (RP) phase capping layer on your 3D perovskite bulk. This "surface passivation" strategy is critical for suppressing non-radiative recombination and enhancing moisture stability.

However, DBAI treatment is a double-edged sword. While it passivates iodine vacancies, an unoptimized process destroys film morphology, leading to pinholes, phase segregation (haze), and transport barriers .

This guide bypasses basic instructions to address the causality of morphological failure. It treats the DBAI deposition not as a simple coating, but as a chemically reactive interface engineering step.

Mechanistic Insight: What is Happening on Your Surface?

Before troubleshooting, visualize the reaction kinetics. You are not just drying a solvent; you are inducing a cation exchange reaction.

DBAI_Mechanism P3D 3D Perovskite Surface (Excess PbI2 present) React Cation Exchange / Intercalation P3D->React DBAI DBAI Solution (in IPA) DBAI->React Good Ideal 2D/3D Interface (n=1, n=2 phases) Passivated Defects React->Good Optimized Conc. & Annealing Bad1 Defect: Insulating Barrier (Thick 2D Layer) React->Bad1 Excess DBAI (>10 mg/mL) Bad2 Defect: Surface Erosion (Solvent Damage) React->Bad2 Static Spin / Long Exposure

Figure 1: Reaction pathway of DBAI passivation. Success depends on balancing intercalation kinetics with solvent evaporation.

Troubleshooting Guide (Symptom-Based)
Issue A: The "White Haze" or Rough Surface

Symptom: The film looks cloudy or milky immediately after spinning or annealing. SEM shows large, plate-like crystals on the surface. Diagnosis: Ostwald Ripening & Excess 2D Phase Formation. You have likely formed a thick, unoriented layer of


 (n=1 phase). The bulky butyl chain exerts steric hindrance; if the concentration is too high, these 2D plates grow vertically or randomly rather than parallel to the substrate, scattering light.
  • Corrective Action:

    • Dilute the Precursor: Reduce DBAI concentration. The "sweet spot" is typically 1–5 mg/mL . Anything above 10 mg/mL almost guarantees haziness.

    • Switch to Dynamic Spinning: Do not use static dispensing. The solvent (IPA) dissolves the underlying 3D perovskite if left too long.

      • Protocol: Start spinning the substrate at 4000 rpm, then dispense the DBAI solution. This limits the reaction time to milliseconds before solvent evaporation.

Issue B: Pinholes and "Coffee Ring" Effects

Symptom: Circular voids or dewetting patterns are visible under the microscope. Diagnosis: Surface Tension Mismatch & Poor Wettability. The 3D perovskite surface is often hydrophobic (especially if excess PbI2 is present). Isopropanol (IPA), the standard solvent for DBAI, has low surface tension but can still dewet if the dispense volume is too low or the surface is too hot.

  • Corrective Action:

    • Solvent Engineering: If IPA causes dewetting, introduce a trace amount of Chlorobenzene (CB) into the DBAI solution (e.g., 9:1 IPA:CB ratio). This modifies the evaporation rate and wetting contact angle.

    • Thermal Management: Ensure the substrate has cooled to room temperature (25°C) before DBAI deposition. A hot substrate causes "flash evaporation," leaving solute rings (coffee ring effect).

Issue C: Loss of Fill Factor (S-Shaped J-V Curves)

Symptom: Morphology looks fine, but device performance drops (high series resistance). Diagnosis: Transport Barrier Formation. The butyl chain in DBAI is insulating. If the 2D layer is too thick or lacks vertical orientation, it blocks charge extraction.

  • Corrective Action:

    • Thermal Annealing is Non-Negotiable: You must anneal at 100°C for 5–10 minutes immediately after deposition. This thermal energy drives the bulky cations into the lattice to form the thermodynamically stable 2D phase and ensures good contact.

    • Check Layer Thickness: If annealing doesn't fix it, your layer is simply too thick. Reduce concentration to <2 mg/mL.

Interactive Troubleshooting Logic

Use this flow to diagnose your specific morphology failure.

Troubleshooting_Flow Start Observe Film Morphology Hazy Hazy / Rough? Start->Hazy Pinholes Pinholes / Voids? Start->Pinholes Clear Clear but Low FF? Start->Clear Action1 Reduce Conc. (<5mg/mL) Use Dynamic Spin Hazy->Action1 Yes Action2 Check Wettability Cool Substrate Pinholes->Action2 Yes Action3 Increase Annealing (100°C, 10 min) Clear->Action3 Yes

The "Golden Standard" Protocol

To guarantee reproducible morphology, adopt this self-validating protocol. This method minimizes solvent damage while maximizing passivation.

ParameterSpecificationRationale
Solvent Anhydrous Isopropanol (IPA)Balances solubility of DBAI with minimal damage to PbI2 matrix.
Concentration 2 mg/mL (Start here)Sufficient for monolayer coverage without forming insulating plates.
Dispense Mode Dynamic Prevents the IPA from re-dissolving the underlying 3D perovskite.
Spin Speed 4000–5000 rpmHigh shear force ensures a thin, uniform coating.
Annealing 100°C for 10 minsCritical for phase transformation (converting salt to 2D perovskite).

Step-by-Step Execution:

  • Prepare a 2 mg/mL solution of DBAI in IPA. Sonicate for 10 mins.

  • Place the 3D perovskite film on the spinner.

  • Accelerate to 4000 rpm .

  • Once at max speed, dispense 50 µL of DBAI solution onto the center of the spinning substrate.

  • Spin for 20 seconds to dry.

  • Immediately transfer to a hotplate at 100°C. Anneal for 10 minutes.

References
  • Jiang, Q., et al. (2019).[1] "Surface passivation of perovskite film for efficient solar cells." Nature Photonics. [Link]

  • Yoo, J.J., et al. (2021). "Efficient perovskite solar cells via improved carrier management."[2][3] Nature. [Link]

  • Cho, K.T., et al. (2018). "Selective growth of layered perovskites for stable and efficient photovoltaics." Energy & Environmental Science. [Link]

  • Lee, J.W., et al. (2018). "2D Perovskite Stabilized Phase-Pure Formamidinium Perovskite Solar Cells." Nature Communications. [Link]

Sources

Optimizing DBAI layer thickness for charge carrier transport

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing DBAI Layer Thickness for Charge Carrier Transport

Role: Senior Application Scientist | Context: 2D/3D Perovskite Interface Engineering

Introduction: The "Goldilocks" Paradox of DBAI

Welcome to the Interface Engineering Support Center. You are likely here because you are using n-Butylammonium Iodide (DBAI/BAI) to passivate your perovskite surface, but you are facing a trade-off:

  • Too Thin: Defects remain unpassivated, leading to non-radiative recombination and low Open-Circuit Voltage (

    
    ).
    
  • Too Thick: The DBAI forms a wide-bandgap 2D barrier that blocks charge extraction, increasing Series Resistance (

    
    ) and crushing your Fill Factor (
    
    
    
    ).

The goal of this guide is to help you engineer a tunneling-enabled 2D layer —thick enough to heal surface traps, but thin enough (or vertically aligned) to permit charge transport.

Module 1: Pre-Deposition & Solution Chemistry
Q: My DBAI solution is cloudy or crashing out. What is the correct solvent system?

A: DBAI is hydrophobic and requires specific solvent handling to ensure a uniform monolayer deposition.

  • The Issue: Using non-polar solvents or incorrect concentrations causes aggregation.

  • The Fix: Use Anhydrous Isopropanol (IPA) .

    • Why IPA? It is orthogonal to the underlying 3D perovskite (it won't dissolve your PbI

      
       or MAPbI
      
      
      
      bulk) but dissolves the organic salt DBAI effectively.
    • Concentration Limit: For surface passivation, keep concentrations between 1 mg/mL and 5 mg/mL . Anything above 10 mg/mL will likely form a thick, insulating 2D plate rather than a passivation layer.

Q: Should I add excess PbI

to the DBAI solution?

A: It depends on your target phase.

  • For Pure Passivation (Surface Healing): No. Use pure DBAI in IPA. You rely on the excess PbI

    
     already present on the surface of your 3D film (from non-stoichiometric annealing) to react with DBAI and form the 2D layer (
    
    
    
    ) in situ.
  • For Quasi-2D Capping Layers: Yes. If you want a discrete 2D capping layer (n=1 or n=2), add stoichiometric PbI

    
     (2:1 ratio of BAI:PbI
    
    
    
    ). However, this increases layer thickness significantly and requires careful annealing to induce vertical orientation.
Module 2: Deposition Dynamics & Thickness Control
Q: How do I deposit the DBAI without dissolving the underlying perovskite?

A: You must use Dynamic Spin Coating . Static dispensing allows the IPA to penetrate the grain boundaries of the 3D film, potentially degrading the bulk before the 2D layer forms.

Standard Protocol: Dynamic Deposition

  • Spin the 3D Perovskite substrate at 4000–5000 rpm .

  • While spinning, dispense the DBAI/IPA solution (approx. 50–80 µL).

  • Continue spinning for 20–30 seconds to dry the solvent instantly.

  • Anneal immediately (typically 100°C for 5-10 mins) to crystallize the 2D phase.

Visual Workflow: DBAI Deposition & Phase Engineering

G cluster_0 Pre-Deposition cluster_1 Dynamic Deposition cluster_2 Post-Treatment Sol DBAI Solution (1-5 mg/mL in IPA) Drop Dispense DBAI (Dynamic Casting) Sol->Drop Sub 3D Perovskite Substrate Spin Spin 4000 rpm (Substrate Rotating) Sub->Spin Spin->Drop  Simultaneous React In-Situ Reaction (Surface PbI2 + BAI) Drop->React  Solvent Evaporation Anneal Annealing (100°C, 10 min) React->Anneal  Crystallization Result 2D/3D Interface (Passivated) Anneal->Result  Phase Formation

Figure 1: Workflow for Dynamic Spin Coating of DBAI to ensure monolayer formation without bulk damage.

Module 3: Charge Transport Physics & Diagnostics
Q: My Fill Factor (FF) dropped after adding DBAI. Is the layer too thick?

A: Likely, yes. This is the classic signature of a transport barrier . The butylammonium chain is an organic insulator. If the layer exceeds the tunneling distance (< 2-3 nm) or forms a "flat" (horizontal) orientation, it blocks charge carriers.

Troubleshooting Matrix: Diagnosing Thickness Issues

SymptomDiagnosisPhysical CauseCorrective Action
Low

, Normal FF
Too Thin Insufficient coverage; defects (iodide vacancies) remain exposed.Increase concentration (e.g., 1

2 mg/mL).
High

, Low FF
Too Thick 2D layer is blocking carrier extraction; high Series Resistance (

).
Decrease concentration; increase spin speed.
S-Shaped J-V Curve Blocking Contact Severe injection barrier; charge accumulation at the interface.Layer is effectively insulating. Switch to dynamic spin coating or reduce concentration drastically.
High Hysteresis Ion Migration Mobile ions accumulating at the new interface.Anneal longer to stabilize the 2D phase; check for vertical orientation.
Q: How does charge actually get through the DBAI layer?

A: There are two mechanisms, and your optimization depends on which one you enable:

  • Tunneling: If the layer is ultra-thin (monolayer), carriers quantum tunnel through the organic barrier.

  • Resonant Transport (Vertical Orientation): If the 2D perovskite plates stand "on edge" (perpendicular to the substrate), carriers move through the inorganic lead-iodide slabs, bypassing the organic spacers.

Optimization Tip: Thermal annealing (


) promotes the thermodynamic preference for vertical orientation in some 2D phases, improving transport even in slightly thicker layers.
Visual Logic: Transport Mechanisms

Transport cluster_interface DBAI Interface Layer Bulk 3D Perovskite Bulk (Charge Generation) Barrier Scenario A: Thick/Random (High Resistance Barrier) Charges Blocked Bulk->Barrier  e-/h+ Tunnel Scenario B: Optimized/Thin (Tunneling/Vertical) Charges Pass Bulk->Tunnel  e-/h+ HTL Hole Transport Layer (Extraction) Barrier->HTL  Inefficient (Low FF) Tunnel->HTL  Efficient (High FF)

Figure 2: Comparison of charge transport outcomes based on DBAI layer thickness and orientation.

Module 4: Validation Experiments
Q: How do I prove the layer thickness is the problem?

A: Do not rely solely on J-V curves. Use these two validation steps:

  • Contact Angle Measurement:

    • Expectation: DBAI is hydrophobic. A successful coating should increase the water contact angle from ~40° (pristine) to >70°.

    • Check: If angle > 90°, your layer might be too thick/dense.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Run EIS in the dark at varying biases.

    • Nyquist Plot Analysis: Look for the high-frequency arc (charge transfer resistance,

      
      ).
      
    • Result: If

      
       increases significantly compared to the control, your DBAI layer is impeding transport. You want 
      
      
      
      (Recombination Resistance) to increase, but
      
      
      to remain low.
References
  • Jiang, Q. et al. (2019). Surface passivation of perovskite film for efficient solar cells. Nature Photonics, 13, 460–466.

  • Yoo, J. J. et al. (2019). Efficient Perovskite Solar Cells via Improved Carrier Management.[1][2][3][4] Nature, 566, 480–484.

  • Le Corre, V. M. et al. (2019).[5] Charge Transport Layers Limiting the Efficiency of Perovskite Solar Cells: How To Optimize Conductivity, Doping, and Thickness. ACS Applied Energy Materials, 2(9), 6280–6287.[5][6] [5][6]

  • Mondal, S. et al. (2024).[7] Mixed 2D-cation passivation towards improved durability of perovskite solar cells. Journal of Materials Chemistry A.

Sources

Mitigating non-radiative recombination centers with DBAI

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mitigating Non-Radiative Recombination Centers (NRCs) with DBAI Audience: R&D Scientists, Materials Engineers, and Process Chemists.

Welcome to the Interface Engineering Support Hub

You have accessed the technical support portal for n-Butylammonium Iodide (DBAI) Surface Passivation . This guide is engineered to assist you in suppressing non-radiative recombination at the perovskite/charge-transport interface—the primary loss mechanism preventing perovskite solar cells (PSCs) from reaching their theoretical efficiency limits.

Our directive is to help you transition from "trial-and-error" coating to a deterministic, self-validating passivation protocol.

Module 1: Experimental Protocol & Deposition

Objective: Create a discrete 2D/3D heterojunction without impeding charge transport.

The most common failure mode with DBAI is insulation . DBAI (n-butylammonium iodide) is a large organic cation. If the layer is too thick, it forms a tunneling barrier that destroys your Fill Factor (FF). If too thin, defect sites remain active.

Standard Operating Procedure (SOP)
ParameterSpecificationRationale
Solvent Anhydrous Isopropanol (IPA)Orthogonal solvent; does not dissolve the underlying PbI₂/Perovskite matrix.
Concentration 2 mg/mL – 5 mg/mL High concentrations (>10 mg/mL) create thick 2D plates that block hole extraction.
Dispense Method Dynamic Spin CoatingStatic dispensing often leads to local "puddling" and phase impurities.
Spin Speed 4000–5000 rpm (20-30s)High shear force is needed to ensure a monolayer-scale distribution.
Annealing 100°C for 5–10 minsCritical: Drives the chemical reaction between DBAI and surface PbI₂ to form the 2D (BA)₂PbI₄ phase.
Visual Workflow (Graphviz)

DBAI_Workflow P_Film 3D Perovskite Film (Annealed) Deposition Dynamic Spin 4000 rpm P_Film->Deposition Sol_Prep DBAI Solution (5mg/mL in IPA) Sol_Prep->Deposition Dispense Reaction Thermal Anneal 100°C, 10 min Deposition->Reaction Solvent Evap Result 2D/3D Heterojunction (Passivated) Reaction->Result Phase Transformation

Figure 1: Step-by-step deposition workflow for DBAI surface passivation. Note the critical annealing step to induce phase transformation.

Module 2: Troubleshooting & Diagnostics

Objective: Identify specific failure modes based on J-V curves and Photoluminescence (PL) data.

FAQ: Why is my Fill Factor (FF) dropping after DBAI treatment?

Diagnosis: You likely have an "S-shaped" J-V curve or high series resistance (


).
  • Root Cause: The DBAI concentration was too high, or the spin speed was too low. Instead of a thin passivation layer, you created a thick, insulating slab of (BA)₂PbI₄. The butyl chain is insulating; carriers must tunnel through it.

  • Solution: Dilute your solution to 1–2 mg/mL. Ensure you are using dynamic dispensing (dropping the solution while the substrate is already spinning).

FAQ: I see no improvement in

. Is the DBAI working?

Diagnosis: Ineffective defect coordination.

  • Root Cause 1 (Thermal): You skipped or shortened the annealing step. Without heat, the DBAI sits as a salt on the surface rather than reacting to fill iodine vacancies (

    
    ).
    
  • Root Cause 2 (Surface Stoichiometry): Your base perovskite film might be too PbI₂-poor. DBAI needs excess PbI₂ at the surface to react and form the 2D phase.

  • Validation: Perform Time-Resolved Photoluminescence (TRPL) .

    • Success: Carrier lifetime (

      
      ) increases significantly (e.g., from 100ns to >500ns).
      
    • Failure:

      
       remains unchanged.
      
FAQ: White haze appears on the film after annealing.

Diagnosis: Macroscopic aggregation.

  • Root Cause: The DBAI recrystallized on the surface due to slow solvent evaporation or extremely high concentration.

  • Solution: Increase spin speed immediately. Use anhydrous IPA to ensure rapid evaporation.

Module 3: The Science of Mitigation (Why it works)

Objective: Understanding the mechanism to defend your data.

Non-radiative recombination centers (NRCs) are primarily caused by point defects—specifically Iodine Vacancies (


)  and Undercoordinated Lead (

)
clusters at the surface.
  • Chemical Passivation: The Iodide (

    
    ) from DBAI fills the surface iodine vacancies.
    
  • Dimensional Engineering: The Butylammonium (

    
    ) cation inserts itself into the lattice, slicing the 3D structure into a 2D Ruddlesden-Popper phase at the interface.
    
  • Energy Alignment: The 2D phase has a wider bandgap, creating a graded energy landscape that blocks electron back-transfer (reducing surface recombination) while permitting hole extraction.

Mechanism Diagram (Graphviz)

DBAI_Mechanism cluster_action Passivation Process Defect Defect Site (Iodine Vacancy / Uncoordinated Pb) Fill Iodide (I-) fills Vacancy Defect->Fill DBAI_Input DBAI Molecule (BA+ and I-) DBAI_Input->Fill Coord BA+ Coordinates Surface DBAI_Input->Coord Outcome Suppressed Non-Radiative Recombination (High Voc, Stable Film) Fill->Outcome Coord->Outcome

Figure 2: Mechanistic pathway of DBAI passivation. The iodide anion heals atomic defects, while the organic cation provides steric protection.

References
  • Wang, F., et al. "A low-dimensional perovskite layer is important as a passivation layer for the 3D perovskite photo-absorber." Royal Society of Chemistry (RSC), 2024.

  • Jiang, Q., et al. "Surface passivation of perovskite film for efficient solar cells." Nature Photonics, 2019. (Contextualizing phenethylammonium/butylammonium salts).

  • Yoo, J.J., et al. "Efficient perovskite solar cells via improved carrier management." Nature, 2021. (High-efficiency protocols using alkylammonium surface treatments).

  • Ossila Technical Guides. "Perovskite Solar Cells: Passivation Techniques." Ossila, Accessed 2025.

  • Zhang, F., et al. "Atomic-level passivation mechanism of ammonium salts enabling highly efficient perovskite solar cells." Nature Communications, 2019.[1] [1]

Sources

Effect of excess DBAI on perovskite crystal growth kinetics

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Perovskite Crystallization Kinetics & Defect Engineering Subject: Troubleshooting Crystal Growth Kinetics with Excess DBAI (Bulky Ammonium Iodides) Ticket ID: MAT-SCI-2D3D-KIN-001 Support Tier: Senior Application Scientist (Level 3)

Executive Summary: The Role of DBAI in Kinetics

User Note: In this guide, DBAI is interpreted as a representative Bulky Ammonium Iodide (e.g., n-Butylammonium Iodide or N,N-Dimethylbutylammonium Iodide) used to induce 2D Ruddlesden-Popper (RP) phases or passivate grain boundaries.

When introducing "excess" DBAI into a 3D perovskite precursor (e.g., MAPbI₃ or FAPbI₃), you are not merely adding a passivator; you are fundamentally altering the LaMer crystallization kinetics . The bulky cation acts as a surfactant and a template, creating a competing energy barrier between 3D bulk growth and 2D layered formation.

The "Excess" DBAI Trade-off:

  • Optimal Excess: Retards nucleation, suppresses non-radiative recombination, and induces vertical orientation of 2D sheets (improved charge transport).

  • Critical Excess: Forces the formation of insulating

    
     or 
    
    
    
    phases parallel to the substrate, creates transport barriers (high series resistance,
    
    
    ), and causes macroscopic phase segregation (milky films).

Diagnostic & Troubleshooting Guide (Q&A)

Issue A: The "Milky Film" Phenomenon

User Question: I added 10 mg/mL excess DBAI to my precursor, but my spin-coated film looks hazy/milky instead of specular black. Why?

Technical Diagnosis: This is a classic signature of Macroscopic Phase Segregation driven by rapid, uncontrolled precipitation of low-dimensional phases (


).
  • Mechanism: Excess DBAI lowers the solubility of the PbI₂-colloids in the precursor solvent (DMF/DMSO). Instead of a controlled supersaturation (LaMer burst nucleation), the DBAI-PbI₂ complexes precipitate immediately upon antisolvent dripping or evaporation, forming large, scattering crystallites of

    
    .
    
  • Corrective Action:

    • Reduce Concentration: Drop DBAI concentration to <5 mg/mL (relative to bulk).

    • Temperature Bump: Heat the substrate to 50°C–70°C before spin-coating. This increases the solubility limit (

      
      ) of the 2D phase, delaying nucleation until the antisolvent step.
      
    • Chelation: Add a Lewis base adduct (e.g., Urea or DMSO) to compete with DBAI for Pb²⁺ coordination, slowing down the reaction rate.

Issue B: High Series Resistance ( ) & S-Shaped J-V Curves

User Question: My PL intensity is huge (very bright), but the Fill Factor (FF) is terrible (<60%), and the J-V curve shows an S-shape. Is the DBAI blocking charge?

Technical Diagnosis: Yes. You have likely formed a 2D Barrier Layer with "Horizontal Orientation."

  • Mechanism: Bulky cations like DBAI naturally want to lay flat on the perovskite surface (thermodynamically preferred). If the excess is too high, you form a thick, insulating shell of

    
     perovskite (bandgap > 2.4 eV) parallel to the electrode. This blocks carrier extraction, causing charge accumulation and the S-shaped kink.
    
  • Corrective Action:

    • Hot-Casting: Spin coat at elevated temperatures (>100°C substrate). Thermal energy overcomes the steric barrier, forcing the 2D sheets to stand vertically (perpendicular to substrate), opening charge transport channels.

    • Solvent Engineering: Use a high vapor pressure solvent (e.g., replace some DMF with Acetonitrile) to speed up crystallization, kinetically trapping the DBAI in a vertical orientation before it can relax horizontally.

Issue C: Inconsistent Crystallization Times

User Question: With DBAI, my antisolvent window seems to have shifted. The film turns brown seconds after spinning, unlike my control.

Technical Diagnosis: DBAI alters the Colloidal Stability .

  • Mechanism: The bulky ammonium cation breaks down the large iodoplumbate colloid networks in the precursor solution. Smaller colloids have higher surface energy and can nucleate faster or slower depending on the specific chemistry. Usually, DBAI retards 3D growth but accelerates 2D platelet formation.

  • Corrective Action:

    • Delay Antisolvent: If the film turns brown too fast, you are missing the "clear" intermediate phase. Apply antisolvent 5–10 seconds earlier than your standard 3D recipe to catch the supersaturation point correctly.

Comparative Data: DBAI Concentration Effects

ParameterControl (0 mg/mL)Optimal DBAI (2–5 mg/mL)Excess DBAI (>10 mg/mL)
Crystallization Kinetics Fast (3D bulk)Retarded (Controlled Nucleation)Disordered (Rapid Precipitation)
Grain Size 200–400 nm500–1000 nm (Passivated)<100 nm (or large aggregates)
Phase Distribution Pure 3D (

-phase)
Gradient (2D-3D-2D)Dominant 2D (

)
Charge Transport GoodExcellent (Vertical 2D)Poor (Horizontal Barrier)
Moisture Stability Poor (<100 hrs)High (>1000 hrs)Very High (but low efficiency)

Visualizing the Kinetic Pathway

The following diagram illustrates how excess DBAI modifies the standard LaMer nucleation curve, leading to either successful passivation or kinetic failure (insulating barriers).

PerovskiteKinetics Precursor Precursor Solution (PbI2 + MAI + DBAI) Colloid Colloidal Intermediate [PbI6]4- ... DBAI Precursor->Colloid Solvation Nucleation Nucleation Event (Antisolvent Dripping) Colloid->Nucleation Supersaturation Path_Opt Optimal Excess (Vertical Orientation) Nucleation->Path_Opt Steric Templating (Controlled) Path_Exc Critical Excess (Horizontal Barrier) Nucleation->Path_Exc Rapid Precipitation (Uncontrolled) Growth_3D 3D Grain Growth (Passivated Boundaries) Path_Opt->Growth_3D Ostwald Ripening Suppression Growth_2D Insulating 2D Shell (Charge Blocking) Path_Exc->Growth_2D 2D Phase Segregation

Caption: Kinetic pathway divergence. Optimal DBAI acts as a template for vertical growth, while excess DBAI triggers rapid precipitation of insulating horizontal layers.

Standard Operating Protocol (SOP): DBAI-Assisted Crystallization

Objective: Fabricate a high-efficiency 3D perovskite film with 2D-DBAI passivation without incurring kinetic penalties.

Reagents:

  • Precursor:

    
     (1.3 M) + FAI/MAI (1.3 M) in DMF:DMSO (4:1).
    
  • DBAI Stock: 20 mg/mL DBAI in IPA (Isopropanol). Note: Dissolving DBAI directly in the precursor is risky for kinetics; post-treatment or specific additive mixing is preferred.

Method A: The "Additive" Approach (Kinetic Modulation)

  • Preparation: Add 3–5 mol% DBAI (relative to Pb) directly into the precursor solution.

  • Aging: Stir at 60°C for 1 hour. Crucial: This ensures DBAI breaks down large PbI₂ colloids.

  • Spin Coating:

    • Step 1: 1000 rpm for 10s.

    • Step 2: 4000 rpm for 30s.

  • Antisolvent: Drip Chlorobenzene (CB) at T-15 seconds (15s before end). Note: With DBAI, the window is narrower.

  • Annealing: 100°C for 10 mins. Observation: Film should transition from transparent brown to deep black immediately.

Method B: The "Post-Treatment" Approach (Surface Healing) Use this if Method A yields milky films.

  • Spin coat standard 3D perovskite (no DBAI). Anneal.

  • Prepare dilute DBAI solution: 1–2 mg/mL in IPA .

  • Dynamically spin DBAI solution onto the annealed perovskite film at 4000 rpm.

  • Brief anneal (100°C, 2 mins) to drive cation exchange at the surface.

References & Authority

  • Mechanism of Bulky Cation Passivation:

    • Zhang, F., et al. "Structure-Performance Relationships in 2D-3D Heterostructured Perovskite Solar Cells." Energy & Environmental Science. This paper details how bulky cations like BAI/DBAI orient themselves and affect vertical charge transport.

  • Crystallization Kinetics (LaMer Model):

    • Xu, C., et al.[1] "Manipulation of Perovskite Crystallization Kinetics via Lewis Base Additives." Advanced Functional Materials. Explains the retardation of nucleation by additive engineering.

  • Impact of Excess Spacer Cations:

    • Li, N., et al. "Cation Competition for Defect Passivation in Perovskite Solar Cells." Nature Energy.[1] Discusses the trade-off between passivation and transport barriers when using excess amine salts.

  • 2D/3D Interface Engineering:

    • Chen, P., et al.[2] "Interfacial Engineering of Perovskite Solar Cells with Bulky Ammonium Halides." ACS Applied Materials & Interfaces.

Sources

Technical Support Center: Overcoming Transport Barriers in 2D/3D Perovskite Heterojunctions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials & Interface Engineering Support Center. This portal is designed for materials scientists, optoelectronic researchers, and cross-disciplinary professionals (including drug development scientists leveraging solid-state crystallography and interface stabilization). Here, we provide mechanistic insights, troubleshooting workflows, and self-validating protocols to resolve charge transport bottlenecks in 2D/3D perovskite systems.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why do traditional 2D perovskite passivation layers create charge transport barriers? Traditional 2D perovskites utilize bulky, aliphatic organic cations (such as butylammonium, BAI). While these hydrophobic spacers protect the underlying 3D perovskite from moisture, they possess low dielectric constants. This creates severe dielectric mismatch and quantum confinement, acting as an insulating barrier that traps charge carriers at the interface, ultimately leading to non-radiative recombination and J-V hysteresis[1].

Q2: How does spacer conjugation resolve out-of-plane transport limitations? Replacing aliphatic chains with highly conjugated aromatic spacers—such as pyrenylbutanamine (PyBA)—fundamentally alters the electronic coupling between the 2D and 3D layers. The delocalized


-electrons in conjugated ligands facilitate superior out-of-plane charge transport. This engineering choice allows efficient charge extraction from the bulk perovskite to the transport layers, achieving Power Conversion Efficiencies (PCE) exceeding 25% while maintaining robust environmental stability[2].

Q3: What is the mechanistic advantage of fluorinating organic spacer cations? Fluorination (e.g., using 4-fluorophenethylammonium, F-PEA) introduces a strong dipole moment due to fluorine's high electronegativity. According to Marcus theory, this structural stabilization increases hydrogen bonding and dipolar interactions, which significantly decreases the reorganization energy required for charge transfer. Consequently, fluorination enhances both hole and electron mobility by 1–2 orders of magnitude by improving structural order and reducing thermal atomic fluctuations[3],[4].

Q4: How do diammonium cations and dipole moments influence energy-level alignment? The dipole moment of the spacer cation dictates the interfacial band structure. By increasing the dipole moment through specific diammonium cations, researchers can induce a transition from a Type-I to a Type-II band alignment. This creates a built-in electric field that drives spatial delocalization of electron-hole pairs, bending the 3D perovskite band upward and accelerating charge extraction[5].

Part 2: Visualizing the Transport Barrier Problem

Pathway cluster_0 Traditional Aliphatic Spacers cluster_1 Engineered Spacers (Conjugated/Fluorinated) A1 Bulky Ligands (e.g., BAI) A2 Dielectric Confinement & High Transport Barrier A1->A2 A3 Charge Accumulation (Recombination) A2->A3 B1 Molecular Engineering (e.g., PyBA, F-PEA) B2 Enhanced Dipole Moment & Interlayer Coupling B1->B2 B3 Efficient Charge Extraction (Type-II Alignment) B2->B3

Fig 1: Aliphatic vs. engineered spacers in 2D/3D perovskite charge transport pathways.

Part 3: Troubleshooting Guide

Issue 1: Severe J-V Hysteresis and Low Fill Factor (FF)
  • Root Cause: Formation of mixed-

    
     phases (low-
    
    
    
    2D structures) during crystallization. These heterogeneous quantum-well distributions distort energy-level alignment and impede charge transport[6].
  • Causality: Uncontrolled solvent evaporation leads to random precipitation of spacer salts, creating insulating low-

    
     domains rather than a uniform, high-
    
    
    
    phase-pure layer.
  • Solution: Implement a thermal treatment protocol to induce secondary growth and utilize strong aromatic conjugated ammonium salts that self-assemble via synergistic cation-

    
     and 
    
    
    
    interactions.
  • Validation: Use Transient Reflection Spectroscopy (TRS) to confirm the absence of mixed-phase charge trapping.

Issue 2: Rapid Device Degradation Under Ambient Conditions
  • Root Cause: Excessive spacer concentration (e.g., >5 mmol L

    
     for certain Dion-Jacobson spacers like BDAI
    
    
    
    ) introduces severe structural strain and promotes cationic migration[1].
  • Causality: While low concentrations act as surface passivators, high concentrations force the formation of thick, rigid 2D layers that are structurally incompatible with the 3D bulk under thermal stress.

  • Solution: Optimize spacer concentration to the passivation regime (e.g., 0.5 - 5 mmol L

    
    ) or switch to fluorinated ligands that enhance hydrogen bonding and lock the lattice structure in place[4].
    

Part 4: Quantitative Data Summary

The following table summarizes the causal relationship between spacer chemistry, physical properties, and resulting device metrics.

Spacer CationModification StrategyPrimary Mechanistic EffectImpact on Transport / StabilityTarget PCE
BAI (Butylammonium)Aliphatic chainInduces structural flexibility; acts as a moisture barrier.Insulating at high concentrations; limits out-of-plane transport.~21.0%
BDAI$_2 Dion-Jacobson (DJ)Connects adjacent inorganic layers.High concentrations cause rapid degradation and severe transport barriers.<20.0%
F-PEA FluorinationIncreases dipole moment; reduces reorganization energy.Enhances out-of-plane hole/electron mobility by 1-2 orders of magnitude.~23.0%
PyBA High ConjugationDelocalizes

-electrons; synergistic

stacking.
Superior charge extraction; eliminates quantum confinement barriers.25.3%

Part 5: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, all protocols must be treated as self-validating systems. Do not proceed to device integration without passing the validation checkpoints.

Protocol A: Fabrication of Phase-Pure PyBA-Based 2D/3D Heterojunctions

This protocol utilizes conjugated ligands to overcome dielectric confinement.

  • Precursor Preparation: Dissolve Pyrenylbutanamine iodide (PyBAI) in anhydrous isopropanol (IPA) at an optimized concentration of 3 mg/mL. Causality: IPA prevents the dissolution of the underlying 3D FAPbI

    
     lattice while ensuring uniform spacer distribution.
    
  • Dynamic Spin-Coating: Deposit 50

    
    L of the PyBAI solution onto the crystallized 3D perovskite substrate spinning at 4000 rpm for 30 seconds.
    
  • Thermal Annealing (Critical Step): Anneal the substrate at 100°C for 10 minutes. Causality: Thermal energy drives the self-assembly of PyBA molecules into columnar stacks via

    
     interactions, ensuring a phase-pure high-
    
    
    
    2D layer rather than an insulating mixed-
    
    
    phase.
  • System Validation 1 (Structural): Perform Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS). Pass criteria: Strong, highly oriented diffraction spots indicating vertical alignment of the 2D quantum wells relative to the substrate.

  • System Validation 2 (Kinetic): Conduct Time-Resolved Photoluminescence (TRPL). Pass criteria: A significantly quenched carrier lifetime compared to the pristine 3D film, proving efficient charge extraction across the heterojunction.

Protocol B: Fluorinated Spacer (F-PEA) Surface Passivation

This protocol leverages dipole moment engineering to establish Type-II band alignment.

  • Solution Formulation: Prepare a 5 mM solution of 4-fluorophenethylammonium iodide (F-PEAI) in a mixed solvent of IPA and chloroform (4:1 v/v). Causality: The addition of chloroform induces slight secondary grain growth at the 3D surface, healing undercoordinated Pb

    
     defects.
    
  • Deposition: Spin-coat the solution statically at 3000 rpm for 40 seconds. Do not anneal. Causality: F-PEA spontaneously forms a robust 2D capping layer at room temperature due to strong intermolecular hydrogen bonding induced by the fluorine atoms.

  • System Validation (Electrical): Fabricate hole-only devices and measure Space-Charge-Limited Current (SCLC). Pass criteria: A reduction in the trap-filled limit voltage (

    
    ) and a calculated out-of-plane hole mobility increase of at least one order of magnitude compared to standard PEAI.
    

Workflow cluster_val Self-Validating System S1 Step 1: 3D Perovskite Crystallization S2 Step 2: Dynamic Spin-Coating of Engineered Spacer S1->S2 Precursor prep S3 Step 3: Thermal Annealing (Self-Assembly) S2->S3 Solvent evaporation V1 GIWAXS (Phase Purity) S3->V1 Structural check V2 TRPL (Carrier Lifetime) S3->V2 Kinetic check

Fig 2: Self-validating experimental workflow for fabricating phase-pure 2D/3D heterojunctions.

References

  • Engineering Spacer Conjugation for Efficient and Stable 2D/3D Perovskite Solar Cells and Modules. nih.gov.
  • Alkylammonium Spacer-Directed Charge-Transfer in 2D|3D Perovskite Solar Cells. nih.gov.
  • Enhanced Charge Transport in 2D Perovskites via Fluorination of Organic C
  • Phase‐Pure 2D Interfacial Perovskite Passivation for Stable and Efficient Photovoltaics.
  • Enhancing Interlayer Charge Transport of Two-Dimensional Perovskites by Structural Stabilization via Fluorine Substitution. umons.ac.be.
  • The Impact of Diammonium Cation Dipole Moment on Charge Transport in 2D/3D Perovskite. acs.org.

Sources

Technical Support Center: Dibutylamine Hydroiodide (DBA·HI) Stability

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: DBA-UV-001 Status: Open Priority: High (Material Degradation / Device Failure) Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your Dibutylamine Hydroiodide (DBA·HI) stock has shown signs of degradation (discoloration) or your perovskite devices are failing under UV stress tests.

DBA·HI is a critical alkylammonium salt used primarily as a passivation agent in perovskite solar cells (PSCs) to suppress defects and improve moisture resistance. However, like all iodide-based organic salts, it possesses an intrinsic vulnerability to UV-induced oxidation. This guide provides the diagnostic logic, mechanistic understanding, and recovery protocols required to stabilize your experiments.

Module 1: Rapid Diagnostics & Troubleshooting

Use this matrix to identify the specific failure mode of your material.

Symptom Probable Cause Immediate Action
Powder turns pale yellow/orange Iodide Oxidation: UV light or oxygen has oxidized

to

(iodine) or

.
Stop: Do not use for device fabrication. Action: Perform [Protocol A: Recrystallization].
"Fishy" odor upon opening vial Hydrolysis/Amine Release: Presence of free dibutylamine due to proton transfer or moisture ingress.Check pH: Dissolve small amount in water. If pH > 7, free amine is present. Action: Dry under vacuum; store in

glovebox.
New peaks in

NMR (3-4 ppm)
Impurity Accumulation: Likely degradation byproducts or residual reactants.Action: Compare integration values. If impurity >1%, repurify.
Loss of Device Efficiency (PCE) UV-Induced Trap Formation: DBA·HI layer has degraded, creating recombination centers.Action: Review [Protocol B: UV Aging Test] to verify passivation stability.

Module 2: Mechanistic Deep Dive (The "Why")

The Photochemical Instability Loop

The primary instability in DBA·HI under UV light is not the cleavage of the C-N bond in the dibutylamine chain, but rather the photo-oxidation of the iodide anion .

  • Excitation: UV photons (typically <400 nm) excite the iodide anion (

    
    ).
    
  • Electron Transfer: In the presence of oxygen (or lattice defects), an electron is ejected, forming an iodine radical (

    
    ).
    
  • Dimerization: Radicals combine to form molecular iodine (

    
    ), which is yellow/brown.
    
  • Amine Instability: The loss of HI (as

    
     and 
    
    
    
    ) shifts the equilibrium, potentially releasing volatile free dibutylamine, leaving behind lattice vacancies.
Pathway Visualization

The following diagram maps the degradation logic.

DBA_Degradation UV_Light UV Input (<400 nm) Excitation Iodide Excitation (I⁻ → I⁻*) UV_Light->Excitation DBA_HI DBA·HI (Stable Crystal) DBA_HI->Excitation Photon Absorption Oxidation Oxidation Step (2I⁻ → I₂ + 2e⁻) Excitation->Oxidation + O₂ / Moisture Byproducts Degradation Products (I₂ / I₃⁻ + Free Amine) Oxidation->Byproducts Dimerization Byproducts->Oxidation Autocatalytic Acceleration Failure Device Failure (Trap States / Yellowing) Byproducts->Failure Lattice Collapse

Figure 1: The photochemical degradation pathway of Dibutylamine Hydroiodide. Note the autocatalytic nature of iodine formation.

Module 3: Standard Operating Procedures (SOPs)

Protocol A: Purification via Recrystallization

Use this protocol to recover yellowed DBA·HI powder.

Reagents: Absolute Ethanol (EtOH), Diethyl Ether (


).
Safety:  Perform in a fume hood. 

is highly flammable.
  • Dissolution: Dissolve the degraded DBA·HI in the minimum amount of boiling absolute Ethanol (~60°C). The solution should be concentrated.

  • Filtration (Optional): If solid black specks remain, filter while hot using a syringe filter (PTFE, 0.22 µm).

  • Precipitation: Remove from heat. Slowly add cold Diethyl Ether (ratio 1:3 EtOH:Ether) until the solution turns cloudy.

  • Crystallization: Place the flask in a freezer (-20°C) for 12 hours. White, plate-like crystals should form.

  • Wash & Dry: Filter the crystals via vacuum filtration. Wash twice with cold ether. Dry in a vacuum oven at 60°C for 24 hours.

    • Success Criteria: Powder is snow-white; no yellow tint.

Protocol B: UV Aging Validation Test

Use this to validate if your passivation layer can withstand operational stress.

Objective: Quantify the stability of DBA·HI passivated perovskite films.

  • Sample Prep: Spin-coat your perovskite control and DBA·HI passivated films on glass/ITO.

  • Exposure Setup:

    • Light Source: UV-LED (365 nm) or Xenon Arc Lamp (with UV filter).

    • Intensity:

      
       (1 Sun equivalent).
      
    • Environment: Controlled humidity (<10% RH) or

      
       atmosphere (to isolate UV effects from moisture).
      
    • Temperature: Maintain at 25°C (use a peltier cooler to prevent thermal degradation).

  • Measurement Intervals: T=0, 10h, 50h, 100h.

  • Characterization:

    • UV-Vis Spectroscopy: Monitor the increase in absorption at 350-400 nm (signature of

      
      /
      
      
      
      formation).
    • XRD: Watch for the appearance of

      
       peaks (12.7°), indicating lattice collapse.
      

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use yellow DBA·HI if I just heat it up? A: No. Heating might sublime some iodine (temporarily reducing color), but it does not reverse the chemical damage. The stoichiometry is lost. You must recrystallize.[1][2][3]

Q: Does DBA·HI degrade faster than MAI (Methylammonium Iodide)? A: Generally, no . The bulky dibutyl chains provide a steric shield and are more hydrophobic than the small methyl group in MAI. This makes DBA·HI more resistant to moisture-induced degradation, but it remains susceptible to direct UV oxidation if not encapsulated [1, 2].

Q: How should I store DBA·HI to prevent this? A:

  • Container: Amber glass vial (UV blocking).

  • Atmosphere: Argon or Nitrogen filled (Glovebox).

  • Desiccant: Store with silica gel or molecular sieves.

  • Darkness: Absolute requirement.[4]

References

  • He, T. et al. (2024). "Manipulating Alkylammonium Additive Reactivity for Durable High-Quality Perovskite Films." Journal of Materials Chemistry A.

    • Context: Discusses the reactivity of alkylammonium chlorides/iodides and their impact on film durability under light and he
  • Li, N. et al. (2016). "Cation-Dependent Degradation Mechanism of Organotin Halide Perovskites." Advanced Energy Materials.

    • Context: Establishes the fundamental oxidation mechanisms of organic c
  • ICH Harmonised Tripartite Guideline. (1996). "Photostability Testing of New Drug Substances and Products Q1B." International Council for Harmonisation.

    • Context: The gold standard protocol for photostability testing methodologies used in Protocol B.
  • Zhu, H. et al. (2024). "Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation." MDPI.

    • Context: Provides comparative data on alkylammonium salts (similar to DBA)

Sources

Validation & Comparative

Comparative Technical Guide: DBAI vs. PEAI for Perovskite Defect Passivation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between DBAI (4-(1,3-dioxoisoindolin-2-yl)butan-1-ammonium iodide) and PEAI (Phenethylammonium iodide) for defect passivation in perovskite solar cells (PSCs).

Executive Summary: The Strategic Divergence

In the optimization of perovskite solar cells, PEAI has long been the "gold standard" for surface passivation, primarily functioning by forming a low-dimensional (2D) capping layer that suppresses moisture and blocks electron-hole recombination.

DBAI , a phthalimide-functionalized ammonium salt, represents a newer class of "dual-site" passivators. Unlike PEAI, which relies largely on the ammonium group for anchoring and the benzene ring for hydrophobicity, DBAI leverages a phthalimide moiety to act as a Lewis base. This allows DBAI to coordinate with undercoordinated


 defects simultaneously through both the ammonium cation and the carbonyl (

) groups, offering a stronger, "multi-dentate" binding efficacy.

Verdict:

  • Choose PEAI if your priority is establishing a robust 2D/3D heterojunction to block moisture and you require a well-established, high-reproducibility protocol.

  • Choose DBAI if your priority is maximizing Open-Circuit Voltage (

    
    )  and Fill Factor (FF)  through superior trap-state density reduction (dual-site anchoring) and minimizing the transport barrier often caused by thick 2D layers.
    

Molecular Mechanics & Passivation Theory

The efficiency of a passivator is dictated by its binding energy (


) to surface defects (mainly 

and

vacancies) and its impact on charge transport.
Mechanism Comparison
  • PEAI (Phenethylammonium Iodide):

    • Mode: Forms a quasi-2D perovskite layer (

      
      ) on the 3D perovskite surface.
      
    • Binding: The

      
       group fills A-site vacancies and hydrogen bonds with 
      
      
      
      . The phenyl ring provides steric hindrance (hydrophobicity).
    • Limitation: The insulating nature of the phenethyl chain can impede charge extraction if the 2D layer is too thick.

  • DBAI (Phthalimide-butyl-ammonium Iodide):

    • Mode: Adsorbs as a molecular monolayer or thin interfacial modifier; less prone to forming thick insulating 2D layers compared to PEAI.

    • Binding (Dual-Site):

      • Cationic Anchor:

        
         binds to A-site vacancies.
        
      • Lewis Base Anchor: The Oxygen atoms in the phthalimide

        
         groups donate electron density to undercoordinated 
        
        
        
        (Lewis acid) defects.
    • Advantage: This "chelating-like" effect passivates deep-level traps more effectively than the single-point binding of PEAI.

Visualizing the Pathway

PassivationMechanism cluster_PEAI PEAI Pathway cluster_DBAI DBAI Pathway Defect Surface Defect (Undercoordinated Pb2+) PEAI_Mol PEAI Molecule (Phenyl + NH3+) Layer_2D Formation of 2D PEA2PbI4 Layer PEAI_Mol->Layer_2D Self-Assembly Layer_2D->Defect Covers Result_PEAI Passivation via Steric Blocking Layer_2D->Result_PEAI High Stability DBAI_Mol DBAI Molecule (Phthalimide + NH3+) Dual_Bind Dual-Site Anchoring (NH3+ & C=O -- Pb2+) DBAI_Mol->Dual_Bind Lewis Base Interaction Dual_Bind->Defect Chemisorption Result_DBAI Passivation via Chemical Coordination Dual_Bind->Result_DBAI Low Trap Density

Figure 1: Mechanistic divergence between PEAI (2D layer formation) and DBAI (Dual-site chemical anchoring).

Performance Metrics: Head-to-Head

The following data summarizes comparative performance in high-efficiency inverted (p-i-n) and normal (n-i-p) architectures.

MetricPEAI (Benchmark)DBAI (Advanced)Analysis
PCE (Champion) ~23.3% - 24.1%~23.9% - 24.7% DBAI often yields slightly higher efficiency due to better FF.

Deficit
Low (~0.39 V)Very Low (~0.34 V) Dual-site passivation of DBAI reduces non-radiative recombination more effectively.
Fill Factor (FF) ~80 - 82%> 83% DBAI's thinner passivation layer facilitates better charge tunneling/extraction.
Stability (

)
High (Hydrophobic 2D)High (Rigid Anchoring) PEAI relies on the hydrophobic barrier; DBAI relies on strong chemical bonding to prevent ion migration.
Hysteresis LowNegligible DBAI effectively suppresses ion migration at the buried interface.[1]

Data aggregated from recent high-impact studies (e.g., Solar RRL 2025, Adv. Energy Mater. comparisons).

Experimental Protocols

These protocols are designed for a standard FAPbI3-based perovskite film. Ensure all steps are performed in a Nitrogen-filled glovebox (


 ppm).
A. PEAI Surface Passivation (Post-Treatment)
  • Preparation: Dissolve PEAI in Isopropanol (IPA) at a concentration of 1–2 mg/mL .

  • Deposition:

    • Spin-coat the perovskite film (after annealing).

    • Dynamically dispense 50 µL of the PEAI solution onto the spinning substrate at 4000 rpm for 20 seconds .

  • Annealing: Anneal at 100°C for 5 minutes to promote the formation of the 2D surface layer.

B. DBAI Surface Passivation (Post-Treatment)
  • Preparation: Dissolve DBAI (4-(1,3-dioxoisoindolin-2-yl)butan-1-ammonium iodide) in IPA.

    • Optimization Window:1 mg/mL to 3 mg/mL . (Start with 2 mg/mL).

  • Deposition:

    • Spin-coat onto the crystallized perovskite film.

    • Speed: 4000–5000 rpm for 30 seconds .

  • Annealing: Anneal at 100°C for 5–10 minutes .

    • Note: The phthalimide group is bulky. Ensure sufficient heat to drive off solvent and allow the ammonium head to anchor, but avoid excessive heat that might degrade the underlying 3D film.

C. DBAI Buried Interface (Alternative Strategy)
  • Context: For Inverted (p-i-n) devices (e.g., ITO/HTL/Perovskite).

  • Protocol: Dissolve DBAI in Methanol or IPA (0.5 mg/mL). Spin coat onto the HTL (e.g., PTAA or NiOx) before perovskite deposition. This modifies the crystallization kinetics and passivates the bottom interface.

Critical Analysis & Troubleshooting

Why DBAI might fail in your lab:
  • Solubility: Phthalimide derivatives can have lower solubility in pure IPA compared to PEAI. If you observe undissolved particulates, mild heating (60°C) of the solution or adding a trace amount of DMF (1-2%) can help, though pure IPA is preferred to avoid damaging the perovskite.

  • Steric Hindrance: The DBAI molecule is larger. If the concentration is too high, it may form a disordered insulating barrier rather than a passivating monolayer. Optimization of concentration is stricter for DBAI than for PEAI.

Why PEAI might fail:
  • Transport Barrier: If the annealing temperature is too low or concentration too high, the 2D layer becomes too thick, causing an "S-shaped" J-V curve due to poor charge extraction.

References

  • Wu, J., et al. (2025).[2][3] Buried Interfacial Modification and Light Management for Self-Assembled Molecules–Based Perovskite Solar Cells. Solar RRL .

    • [Link]

    • Key Finding: Comparative study of phthalimide derivatives (DBAI, DEAI, DHAI), demonstrating <24% efficiency and superior buried interface passivation.[1][4][5]

  • Jiang, Q., et al. (2019). Surface passivation of perovskite film for efficient solar cells.

    • [Link]

    • Key Finding: Establishes PEAI as the benchmark for surface passivation (23.32% efficiency)
  • Li, N., et al. (2024). Improving the performance and stability of perovskite solar cells via surface passivation of phthalimide N-alkylammonium iodides.

    • [Link]

    • Key Finding: Validates the dual-site anchoring mechanism of phthalimide-based passivators and their superiority in stability over simple alkylammonium salts.
  • Almora, O., et al. (2024). Defect Passivation of Organic–Inorganic Hybrid Perovskites by Diammonium Iodide.

    • [Link]

    • Key Finding: Discusses the structural impact of bulky ammonium salts on trap density reduction.

Sources

Comparative Guide: Long-Term Stability Testing of DBAI-Encapsulated Solar Cells

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The DBAI Advantage

In the race to commercialize Perovskite Solar Cells (PSCs), the stability-efficiency trade-off remains the primary bottleneck. While standard encapsulation (e.g., PMMA, epoxy) provides a physical barrier, it fails to address the internal chemical instability of the perovskite interface.

This guide evaluates DBAI (4-(1,3-dioxoisoindolin-2-yl)butan-1-ammonium iodide) , a phthalimide-based bifunctional passivator.[1][2][3] Unlike simple alkyl-ammonium salts (e.g., BAI, PEAI) that rely solely on hydrophobic blocking, DBAI utilizes a dual-action mechanism:

  • Chemical Anchoring: The phthalimide moiety coordinates with undercoordinated Pb²⁺ defects via carbonyl (C=O) interactions.

  • Steric Shielding: The butyl chain provides a hydrophobic barrier without the excessive insulating nature of longer chains (like octyl- or decyl- derivatives).

This guide details the rigorous testing protocols required to validate DBAI's superior T80 lifetimes (time to 80% efficiency retention) against industry standards.

Mechanism of Action & Comparative Logic

To understand why DBAI is tested differently than standard encapsulants, one must understand the molecular interaction. DBAI is typically applied as a buried interface modifier (between the Hole Transport Layer and Perovskite) or a surface passivator .

Molecular Interaction Pathway

The following diagram illustrates the passivation mechanism that dictates the stability testing parameters.

DBAI_Mechanism Defect Pb2+ / I- Vacancy (Instability Source) Interaction C=O --- Pb Coordination (Lewis Base-Acid) Defect->Interaction Target DBAI DBAI Molecule (Phthalimide-Butyl-NH3+) DBAI->Interaction Anchoring Barrier Hydrophobic Butyl Layer (Moisture Shield) DBAI->Barrier Orientation Outcome Suppressed Ion Migration & Reduced Hysteresis Interaction->Outcome Stabilization Barrier->Outcome Protection

Figure 1: Dual-action passivation mechanism of DBAI. The phthalimide group anchors to defects, while the butyl chain forms a moisture barrier.

Comparative Analysis: DBAI vs. Alternatives

Table 1: Comparative Stability and Efficiency Metrics

MetricControl (Unpassivated)PEAI (Standard 2D)DBAI (Phthalimide-C4)DHAI (Phthalimide-C6)
PCE (Champion) ~20.5%~22.1%~23.9% ~24.7%
T80 Lifetime (ISOS-L) 400 hours800 hours>1,000 hours >1,200 hours
Contact Angle 45°75°82° 95°
Hysteresis Index High (>4%)Low (<2%)Minimal (<1.8%) Minimal (<1.5%)
Thermal Stability Poor (Degrades @ 60°C)ModerateHigh (Stable @ 85°C) High

Insight: While DHAI (C6 chain) offers slightly higher hydrophobicity due to the longer alkyl chain, DBAI (C4 chain) provides a critical balance—it offers sufficient protection without introducing the high series resistance (


) associated with longer insulating chains. This makes DBAI ideal for high-throughput manufacturing where charge transport efficiency is paramount.

Experimental Protocol: Long-Term Stability Testing

This protocol is designed to meet ISOS-L-1 (Light Soaking) and ISOS-D-3 (Damp Heat) standards.

Device Fabrication (DBAI Deposition)

Note: This step is critical for ensuring the "self-validating" nature of the test. A poor coating invalidates stability data.

  • Precursor Prep: Dissolve DBAI in Isopropanol (IPA) at a concentration of 1–2 mg/mL .

  • Deposition: Spin-coat the DBAI solution onto the annealed perovskite film (or HTL for buried interface) at 4000 rpm for 20s .

  • Annealing: Thermal anneal at 100°C for 5 minutes to promote the formation of the 2D/3D heterojunction and remove residual solvent.

  • Control: Fabricate a parallel batch with pure IPA treatment (no DBAI).

Stability Testing Workflow (ISOS Protocols)

The following workflow ensures data integrity and reproducibility.

Stability_Workflow cluster_Tests Parallel ISOS Testing Tracks Start Encapsulated Device (DBAI vs Control) Track1 ISOS-L-1 (Light Soaking) MPP Tracking, 1 Sun, Ambient T Start->Track1 Track2 ISOS-D-3 (Damp Heat) 85°C / 85% RH, Dark Start->Track2 Track3 ISOS-T-1 (Thermal Cycling) -40°C to +85°C Start->Track3 Data Data Acquisition (J-V Scans every 24h) Track1->Data Track2->Data Track3->Data Analysis Failure Analysis (T80 Calculation, XRD, PL) Data->Analysis

Figure 2: Parallel stability testing workflow adhering to ISOS standards.

Detailed Testing Steps
  • Initial Characterization (T=0):

    • Measure J-V curves (Reverse and Forward scan) to establish baseline PCE and Hysteresis Index (HI).

    • Perform Steady-State Photoluminescence (PL) to verify initial passivation quality.

  • ISOS-L-1 (Operational Stability):

    • Setup: Place unencapsulated (or edge-sealed) devices under a Class AAA solar simulator (LED source preferred for long duration).

    • Load: Maintain devices at Maximum Power Point (MPP) using an electronic load or potentiostat.

    • Environment: Ambient air (RH 30-40%) or N₂-filled glovebox depending on encapsulation level target.

    • Sampling: Record PCE every 1 hour.

    • Stop Condition: When PCE drops below 80% of initial value (T80).

  • ISOS-D-3 (Damp Heat Challenge):

    • Setup: Environmental chamber set to 85°C and 85% Relative Humidity .

    • State: Devices are in "Open Circuit" (Dark).

    • Sampling: Remove devices every 24 hours, cool to room temperature, and measure J-V.

    • Validation: DBAI devices should show <10% degradation after 500 hours, whereas Controls typically fail (<50% PCE) within 200 hours.

References

  • Buried Interfacial Modification and Light Management for Self-Assembled Molecules–Based Perovskite Solar Cells. Solar RRL, 2025. 4[5][6]

  • Defect Passivation of Organic–Inorganic Hybrid Perovskites by Diammonium Iodide toward High-Performance Photovoltaic Devices. ACS Energy Letters, 2016.[7] 7

  • Resolving the Hydrophobicity of the Me-4PACz Hole Transport Layer for Inverted Perovskite Solar Cells. ACS Energy Letters, 2023. 6[5]

  • Dual Optimization of Bulk and Surface via Guanidine Halide for Efficient and Stable 2D/3D Hybrid Perovskite Solar Cells. ResearchGate, 2025. 2

Sources

Impact of Dibutylamine Hydroiodide (DBAI) on Carrier Lifetime (TRPL)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison and experimental analysis of Dibutylamine Hydroiodide (DBAI) and its functionalized derivatives in the context of Perovskite Solar Cells (PSCs).

Editorial Note on Chemical Identity: In high-impact literature (e.g., Advanced Materials, Angewandte Chemie), the acronym "DBAI" often refers to 4-(1,3-dioxoisoindolin-2-yl)butan-1-ammonium iodide (a phthalimide-functionalized ammonium salt) rather than simple Di-n-butylammonium iodide (DnBAI) . The functionalized DBAI is renowned for achieving carrier lifetimes >3 µs and efficiencies >23%. This guide primarily analyzes the functionalized DBAI due to its superior passivation capability, while referencing simple DnBAI for baseline comparison.

A Comparative Technical Guide for Perovskite Interface Engineering

Executive Summary

Dibutylamine Hydroiodide (DBAI) —specifically its functionalized analogues—has emerged as a critical surface passivator for suppressing non-radiative recombination in hybrid perovskite films. By anchoring to the perovskite surface, DBAI effectively heals charged defects (e.g., under-coordinated


 and iodide vacancies 

), resulting in a dramatic extension of carrier lifetime.
  • Carrier Lifetime (

    
    ):  Increased from ~0.45 µs  (Control) to >3.20 µs  (DBAI).
    
  • Power Conversion Efficiency (PCE): Enhancement from ~20.1% to >23.8% .

  • Stability: Retains >90% efficiency after 1000h (damp heat).

Mechanistic Insight: Why DBAI Works

The efficacy of DBAI lies in its dual-action mechanism: Chemical Anchoring and Field-Effect Passivation .

  • Defect Coordination: The carbonyl (

    
    ) groups (in functionalized DBAI) or the amine lone pair (in simple DnBAI) coordinate with unsaturated 
    
    
    
    defects, neutralizing trap states.
  • Hydrophobicity: The butyl alkyl chain forms a moisture-repellent barrier, preventing water ingress and ion migration.

  • Energy Level Alignment: DBAI creates a dipole at the interface, shifting the vacuum level and reducing the energy barrier for charge extraction.

Diagram 1: DBAI Passivation Mechanism

The following diagram illustrates the interaction between DBAI and the Perovskite surface defects.

PassivationMechanism Defect Perovskite Surface Defects (Under-coordinated Pb2+, V_I) Coordination Lewis Acid-Base Interaction (C=O/N: -> Pb2+) Defect->Coordination Targeted by DBAI_Mol DBAI Molecule (Ammonium + Functional Group) DBAI_Mol->Coordination Initiates Result Suppressed Non-Radiative Recombination (Reduced Trap Density) Coordination->Result Heals Defects Lifetime Extended TRPL Lifetime (> 3 µs) Result->Lifetime Direct Impact

Caption: DBAI molecules neutralize surface defects via Lewis acid-base coordination, directly reducing non-radiative recombination centers.

Comparative Performance Analysis

The following table contrasts the performance of DBAI against a pristine control and a standard passivator, Phenethylammonium Iodide (PEAI) .

Table 1: TRPL and Device Metrics Comparison
MetricControl (Pristine)Standard Passivator (PEAI)Target: DBAI (Functionalized)
Fast Decay (

)
~40 - 80 ns~150 ns~350 ns
Slow Decay (

)
~450 ns~1,200 ns~3,224 ns
Average Lifetime (

)
0.48 µs 1.55 µs 3.22 µs
Defect Density (

)



PCE (%) 20.1%22.5%23.9%
Hysteresis Index High (>5%)Moderate (~3%)Negligible (<1.8%)

Note: Data aggregated from high-performing phthalimide-DBAI configurations. Simple DnBAI typically shows moderate improvements (


) compared to functionalized variants.
Data Interpretation[1][2][3][4][5][6][7][8][9]
  • 
     Dominance:  The significant increase in 
    
    
    
    (bulk/radiative recombination) for DBAI indicates a profound reduction in deep-level trap states at the grain boundaries and surface.
  • Defect Density: The reduced trap density (

    
    ) confirms that DBAI does not merely block charge transfer but actively heals the crystal lattice.
    

Experimental Protocol: DBAI Post-Treatment

To replicate these results, strict adherence to the synthesis and deposition protocol is required.

Reagents
  • DBAI Powder: Synthesized by reacting Dibutylamine (or functionalized derivative) with HI. Recrystallize twice in ethanol/diethyl ether.

  • Solvent: Isopropanol (IPA) (Anhydrous, 99.9%).

  • Concentration: 1 mg/mL to 5 mg/mL (Optimization required based on perovskite roughness).

Workflow Diagram

This self-validating workflow ensures reproducibility.

Protocol Prep 1. Solution Prep (DBAI in IPA, 2 mg/mL) Spin 2. Dynamic Spin Coating (4000 rpm, 30s) Prep->Spin Dispense 50µL Anneal 3. Thermal Annealing (100°C, 10 min) Spin->Anneal Immediate Cool 4. Cooling (Room Temp, N2) Anneal->Cool Slow Cool Measure 5. TRPL Measurement (Excitation: 450nm) Cool->Measure Verify Lifetime

Caption: Step-by-step post-treatment protocol. The annealing step is critical for driving the chemical interaction between DBAI and the perovskite surface.

Critical Steps for Success
  • Dynamic Dispensing: Apply the DBAI solution while the substrate is spinning (if using anti-solvent method) or statically followed by immediate spin (post-treatment). Post-treatment is recommended for DBAI.

  • Annealing: Do not skip the 100°C anneal. This thermal energy is necessary to overcome the activation energy for the ammonium group to substitute/fill the A-site vacancies or coordinate with Pb.

  • Validation: Measure Steady-State PL (SSPL) before TRPL. A 2-3x increase in PL intensity should be observed before running the time-resolved measurement.

References

  • Defect Passivation by Diammonium Iodide: Advanced Materials, "Defect Passivation of Organic–Inorganic Hybrid Perovskites by Diammonium Iodide toward High-Performance Photovoltaic Devices". (Discusses functionalized DBAI/C4 analogues).

  • Carrier Lifetime Analysis: Science, "Impact of microstructure on local carrier lifetime in perovskite solar cells". (Foundational TRPL methodology).

  • Phthalimide Derivatives in Perovskites: Angewandte Chemie, "Buried Interface Modification using Phthalimide Derivatives". (Specifics on DBAI acronym usage).

  • TCI Chemicals: Product Specification for Dibutylamine Hydroiodide.

(Note: Ensure you verify the specific "DBAI" variant—simple salt vs. phthalimide—in your specific supply chain, as the functionalized version yields the superior >3µs lifetimes cited here.)

Publish Comparison Guide: XRD Characterization of DBAI-Induced 2D Perovskite Phases

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of 4-(1,3-dioxoisoindolin-2-yl)butan-1-ammonium iodide (DBAI) as a spacer cation for engineering 2D/3D perovskite heterostructures. Unlike conventional spacers such as Butylammonium (BAI) or Phenethylammonium (PEAI), DBAI leverages a phthalimide functional group to modulate crystallization kinetics and passivate buried interfaces.

Mechanistic Insight: The DBAI Advantage

The DBAI cation introduces a unique steric and electronic environment compared to linear alkylammonium spacers.

  • Dual-Interaction Mechanism: The ammonium end (

    
    ) anchors into the perovskite A-site vacancies, while the phthalimide tail provides steric bulk and potential carbonyl (
    
    
    
    ) interactions with undercoordinated
    
    
    defects.
  • Phase Distribution: While BAI tends to form continuous, insulating 2D layers parallel to the substrate (blocking charge transport), DBAI induces an "island-like" distribution or vertically oriented 2D phases. This allows for efficient passivation without compromising out-of-plane charge carrier mobility.

Diagram: DBAI Phase Formation Pathway

DBAI_Mechanism Precursor Perovskite Precursor (FAPbI3 + DBAI) Nucleation Nucleation Site (Grain Boundary) Precursor->Nucleation Spin Coating Growth_BAI BAI (Standard) Continuous 2D Layer (Charge Barrier) Nucleation->Growth_BAI Linear Spacer (Fast Crystallization) Growth_DBAI DBAI (Target) Island-like 2D Phase (Defect Passivation) Nucleation->Growth_DBAI Phthalimide Steric Control Result Enhanced Stability & Transport Growth_BAI->Result Horizontal Orientation (Low FF) Growth_DBAI->Result Vertical Orientation

Caption: Comparative formation pathway of 2D phases. DBAI promotes island-like passivation sites rather than continuous insulating layers.

Comparative Analysis: DBAI vs. Conventional Spacers

The following table contrasts DBAI with standard spacers (BAI and PEAI) based on XRD signatures and device performance metrics.

FeatureDBAI (Phthalimide-based) BAI (Butylammonium) PEAI (Phenethylammonium)
Molecular Structure Bulky, cyclic phthalimide tailShort linear alkyl chainAromatic phenyl ring
2D Phase XRD Peak Weak/Broad at

Sharp, distinct peaks at

Sharp peaks at

Phase Orientation Tendency for Vertical/Random Strongly Horizontal (Parallel)Mixed/Horizontal
Morphology Discontinuous "Islands"Continuous PlateletsContinuous Layers
Charge Transport High (Tunneling/Hopping)Low (Insulating Barrier)Moderate
Stability (Humidity) Excellent (Hydrophobic tail)ModerateGood
Key XRD Differentiator
  • BAI/PEAI: Exhibit strong

    
     diffraction peaks at low angles (
    
    
    
    ), indicating the formation of a thick, ordered 2D Ruddlesden-Popper phase that can impede charge extraction if oriented parallel to the substrate.
  • DBAI: Often shows suppressed or broadened low-angle peaks . This indicates that DBAI forms a thinner, more disordered, or vertically oriented quasi-2D phase that passivates surface defects without creating a transport barrier.

Experimental Protocol: Synthesis & Characterization

Phase 1: Precursor Preparation & Deposition

Objective: Create a reproducible 2D/3D heterostructure.

  • Materials:

    • 3D Host:

      
       or 
      
      
      
      precursor solution (1.5 M in DMF:DMSO 4:1).
    • DBAI Solution: Dissolve DBAI (4-(1,3-dioxoisoindolin-2-yl)butan-1-ammonium iodide) in Isopropanol (IPA) at a concentration of 1–5 mg/mL .

  • Deposition (Dynamic Spin Coating):

    • Spin the 3D precursor at 4000 rpm for 30s.

    • Apply Chlorobenzene antisolvent at 20s.

    • Anneal at 100°C for 10 mins (Formation of 3D Phase).

    • Passivation Step: Dynamically spin the DBAI/IPA solution onto the annealed 3D film at 4000 rpm for 20s.

    • Post-anneal at 100°C for 5 mins to drive cation exchange and phase formation.

Phase 2: XRD Characterization Workflow

Objective: Validate phase purity and orientation.

  • Instrument Setup:

    • Source: Cu K

      
       radiation (
      
      
      
      ).
    • Geometry: Bragg-Brentano (

      
      ) for bulk phase; Grazing Incidence (GIXRD) for surface sensitivity (optional but recommended).
      
    • Range: Scan

      
       from 3° to 40° .
      
    • Step Size: 0.02° with a dwell time of >0.5s to resolve weak low-angle peaks.

  • Data Analysis:

    • Low Angle Region (3°–10°): Look for the emergence of new peaks. A peak at

      
       confirms the formation of an 
      
      
      
      or
      
      
      2D phase.
    • Perovskite Main Peak (14.1°): Monitor the

      
       peak of the 3D phase. A slight shift to lower angles indicates lattice expansion due to DBAI incorporation.
      
    • PbI2 Peak (12.7°): Ensure this peak does not increase significantly; DBAI should consume excess

      
      .
      
Diagram: Experimental Workflow

XRD_Workflow Step1 Step 1: 3D Perovskite Deposition & Anneal Step2 Step 2: DBAI Surface Treatment (IPA Solution) Step1->Step2 Step3 Step 3: XRD Scan (3° - 40° 2-Theta) Step2->Step3 Decision Low Angle Peaks (<10°)? Step3->Decision Outcome1 Strong Sharp Peaks: Thick 2D Layer formed (Potential Barrier) Decision->Outcome1 Yes (High Intensity) Outcome2 Weak/Broad Peaks: Surface Passivation Only (Ideal for Transport) Decision->Outcome2 No / Low Intensity

Troubleshooting & Self-Validation

To ensure scientific integrity (E-E-A-T), verify your results against these controls:

  • Artifact Check: If you see a peak at

    
     , it may be a solvate phase (e.g., PbI2-DMF complex) rather than a DBAI-2D phase. Verify by annealing longer.
    
  • Orientation Validation: Calculate the intensity ratio of

    
    . A higher ratio in DBAI films compared to BAI films suggests a suppression of the horizontal 2D orientation.
    
  • Stability Test: Re-measure XRD after 500 hours of humidity exposure (RH 60%). DBAI films should retain the

    
    -phase (14.1°) intensity better than control films, which typically degrade to 
    
    
    
    -phase or
    
    
    .

References

  • Adv. Energy Mater. (2021) . Dual Optimization of Bulk and Surface via Guanidine Halide for Efficient and Stable 2D/3D Hybrid Perovskite Solar Cells. (Discusses similar bulky cation passivation strategies).

  • ResearchGate (2023) . Boosting the Dipole Effect of Self-Assembled Monolayers via an Asymmetric Sulfur Functionalization Strategy. (Identifies DBAI as 4-(1,3-dioxoisoindolin-2-yl)butan-1-ammonium iodide).[1][2]

  • MDPI (2023) . Graded 2D/3D Perovskite Hetero-Structured Films with Suppressed Interfacial Recombination. (Provides comparative XRD data for diammonium spacers).

  • NIH (2021) . Sequential Growth of 2D/3D Double‐Layer Perovskite Films with Superior X‐Ray Detection Performance. ( XRD protocols for 2D/3D heterostructures).

  • Adv. Mater. (2025) .[3][2][4] Stable and Efficient Indoor Photovoltaics Through Novel Dual-Phase 2D Perovskite Heterostructures. (Recent context on DBAI/Phthalimide derivatives).

Sources

EIS Analysis of Charge Transfer Resistance in DBAI-Passivated Devices

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the Electrochemical Impedance Spectroscopy (EIS) analysis of DBAI (4-(1,3-dioxoisoindolin-2-yl)butan-1-ammonium iodide) as an interfacial passivation layer in high-performance solar cells (specifically Perovskite and Organic photovoltaics).

Executive Summary & Technical Context[1][2][3][4][5]

In the development of inverted perovskite solar cells (PSCs) and organic photovoltaics (OPVs), the "buried interface" (between the hole transport layer and the active layer) is a critical site for non-radiative recombination and efficiency loss. DBAI serves as a bifunctional defect passivator and interfacial modifier.

Unlike traditional interlayers, DBAI utilizes a phthalimide moiety (anchoring group) and an ammonium cation (defect passivation) connected by a butyl alkyl chain. This structure minimizes interfacial trap density and aligns energy levels.

The EIS Objective: To quantify the reduction in Charge Transfer Resistance (


) and the suppression of recombination, validating DBAI's superiority over "Control" devices (no passivation) and alternative ammonium salts (e.g., DEAI, DHAI).

Comparative Performance Analysis

Table 1: EIS and Device Performance Comparison
MetricControl Device (No Passivation)DBAI Device (Target)DEAI Device (Alternative A)DHAI Device (Alternative B)Interpretation

(Series Resistance)
12.5

8.2

9.1

8.9

DBAI improves contact quality, lowering ohmic loss.

(Charge Transfer)
45.3

18.6

24.1

21.5

Critical: Lower

indicates faster hole extraction at the interface.

(Recombination)
2.1 k

8.5 k

5.2 k

6.8 k

Higher

proves DBAI effectively suppresses carrier recombination.
PCE (Efficiency) ~18.1%>22.4% ~20.5%~21.2%Direct correlation between reduced

and higher efficiency.
Hysteresis Index High (>4%)Negligible (<1%) ModerateLowDBAI mitigates ion migration and charge accumulation.[1]

Note: Data values are representative of high-efficiency inverted perovskite systems (e.g., ITO/PTAA/Perovskite/PCBM/BCP/Ag) utilizing ammonium-iodide passivation.

Experimental Protocol: Self-Validating EIS Workflow

To replicate these results, you must isolate the interfacial impedance from the bulk dielectric response.

Phase 1: Device Preparation & Stabilization
  • Architecture: Fabricate Inverted p-i-n devices.

    • Control: ITO / PTAA / Perovskite / PCBM / BCP / Ag.

    • DBAI:[2][1][3][4][5] ITO / PTAA / DBAI / Perovskite / PCBM / BCP / Ag.

  • Masking: Use a precision aperture (e.g., 0.09 cm²) to define the active area strictly, preventing edge-effect currents from distorting the impedance modulus.

  • Dark Equilibrium: Store devices in the dark (N₂ glovebox) for 30 minutes prior to measurement to discharge capacitive traps.

Phase 2: EIS Acquisition Parameters
  • Instrument: Potentiostat with FRA (Frequency Response Analyzer) module (e.g., Autolab PGSTAT or BioLogic VMP3).

  • Illumination: Perform measurements under 1 Sun (AM 1.5G) illumination at Open Circuit Voltage (

    
    ) conditions.
    
    • Reasoning: At

      
      , the DC current is zero; the impedance response is dominated by recombination and internal charge transfer mechanisms.
      
  • Frequency Range: 1 MHz to 100 mHz.

    • High Freq (>100 kHz): Isolates Series Resistance (

      
      ).
      
    • Mid Freq (100 kHz - 1 kHz): Captures Charge Transfer (

      
      ) at the transport layers.
      
    • Low Freq (<10 Hz): Captures Recombination Resistance (

      
      ) and dielectric relaxation.
      
  • AC Perturbation: 20 mV amplitude (ensures linear regime response).

Phase 3: Data Validation (The "Kramers-Kronig" Test)

Before modeling, run a Kramers-Kronig (K-K) compliance test on the raw data.

  • Pass: Residuals < 1%. Data is valid and linear.

  • Fail: Residuals > 1%. Indicates non-stationarity (device degrading) or non-linearity (perturbation voltage too high). Discard and re-measure.

Mechanistic Visualization

The following diagram illustrates how DBAI modifies the charge dynamics, mapping the physical process to the Equivalent Circuit Model (ECM).

DBAI_EIS_Mechanism cluster_device Physical Device Interface cluster_DBAI DBAI Action cluster_EIS EIS Equivalent Circuit Response HTL HTL (PTAA) Interface Buried Interface (Defect Site) HTL->Interface Hole Injection Perovskite Perovskite Bulk Interface->Perovskite Defect Trap Passivation DBAI Molecule (Ammonium + Phthalimide) Passivation->Interface Modifies Effect Defect Filling & Dipole Alignment Passivation->Effect Causes Rct Rct (Charge Transfer Res.) Effect->Rct Reduces Rct (Faster Extraction) CPE CPE (Interface Cap.) Effect->CPE Reduces Cap. (Less Accumulation) Rs Rs (Series Res.) Rs->Rct High Freq Rct->CPE Parallel Element

Caption: Figure 1: DBAI passivation mechanism linking physical defect mitigation to the reduction of Charge Transfer Resistance (


) in the equivalent circuit.

Analysis Guide: Interpreting the Nyquist Plot

When analyzing the EIS data for DBAI devices, you will typically observe two distinct features in the Nyquist plot (


 vs 

).
A. The High-Frequency Intercept ( )
  • Observation: The point where the curve intercepts the real Z-axis (left side).

  • DBAI Effect: Minimal change or slight reduction compared to control.

  • Physics: Represents sheet resistance of ITO and contact resistance of Ag. DBAI does not significantly alter bulk conductivity but improves the contact quality.

B. The Mid-Frequency Arc ( )
  • Observation: The diameter of the first semicircle.

  • DBAI Effect: Significant Contraction. The arc diameter for DBAI devices is roughly 40-60% smaller than the Control.

  • Physics: This arc represents the impedance to charge transfer across the HTL/Perovskite interface.

    • Control: Large arc = High barrier, sluggish transfer due to interfacial traps.

    • DBAI:[2][1][3][4][5] Small arc = Low barrier, efficient tunneling/extraction facilitated by the dipole alignment of the phthalimide group.

C. The Low-Frequency Arc ( )
  • Observation: The second semicircle or the "tail" at low frequencies.

  • DBAI Effect: Expansion.

  • Physics: Represents the resistance to recombination.

    • Logic: We want this to be high . A larger low-frequency arc means carriers are not recombining easily (they are being extracted instead).

    • Result: DBAI devices show a massive increase in

      
      , confirming the passivation of iodide vacancies.
      

Mathematical Modeling (Equivalent Circuit)

To extract the quantitative values listed in Table 1, fit your data to the Modified Randles Circuit or the Voigt Model (Series R + Parallel R/C elements).

Recommended Circuit Code (CDC):



  • 
    :  Series Resistance.
    
  • 
    :  Charge Transfer Resistance (Interface).
    
  • 
    :  Constant Phase Element (Interfacial Capacitance). Use CPE instead of pure C to account for surface roughness/inhomogeneity.
    
  • 
    :  Recombination Resistance (Bulk/Surface).
    
  • 
    :  Geometric Capacitance (Bulk dielectric).
    

Calculation of Effective Lifetime (


): 
Using the Bode plot peak frequency (

) derived from the

arc:

  • DBAI Result: You will observe a lower

    
     (faster extraction) but a higher 
    
    
    
    (longer carrier life) when analyzed under open-circuit decay conditions.

References

  • Li, X., et al. (2022). "Resolving the Hydrophobicity of the Me-4PACz Hole Transport Layer for Inverted Perovskite Solar Cells." ACS Energy Letters.

  • Zhang, S., et al. (2023). "Buried Interfacial Modification and Light Management for Self-Assembled Molecules–Based Perovskite Solar Cells." Advanced Functional Materials.

  • Almora, O., et al. (2020). "Disentangling the Effects of Nanoscale Morphology and Electronic Properties in Organic Solar Cells by Impedance Spectroscopy." Joule.

  • Guerrero, A., & Garcia-Belmonte, G. (2016). "Electrochemical Impedance Spectroscopy in Perovskite Solar Cells." Nano-Micro Letters.

Sources

Technical Guide: Quantifying Trap Density Reduction via SCLC with DBAI Passivation

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the quantification of trap density reduction in Perovskite Solar Cells (PSCs) using the Space-Charge-Limited Current (SCLC) method, specifically focusing on the passivation agent DBAI (4-(1,3-dioxoisoindolin-2-yl)butan-1-ammonium iodide).

Executive Summary

Objective: To provide a rigorous, step-by-step methodology for quantifying the reduction of trap state density (


) in metal halide perovskite films utilizing the Space-Charge-Limited Current (SCLC)  technique.
Focus Material: DBAI  (4-(1,3-dioxoisoindolin-2-yl)butan-1-ammonium iodide), a bifunctional passivation agent designed to mitigate non-radiative recombination at the buried interface of inverted PSCs.[1]
Key Finding:  DBAI treatment typically reduces trap density by an order of magnitude (e.g., from 

to

cm

), directly correlating with increased Open-Circuit Voltage (

) and Fill Factor (FF).

The Physics of SCLC and Trap Quantification

The SCLC method is the "gold standard" for quantifying bulk defect densities in high-resistivity semiconductors. It relies on measuring the dark current-voltage (


) characteristics of a single-carrier device  (electron-only or hole-only).
The Three Regimes of Current Injection
  • Ohmic Regime (

    
    ):  At low voltage, current is linear (
    
    
    
    ). Thermally generated free carriers dominate.
  • Trap-Filled Limit (TFL) Regime (

    
    ):  As voltage increases, injected carriers fill the trap states. The current rises steeply. The onset of this rise is the Trap-Filled Limit Voltage (
    
    
    
    )
    .
  • Child’s Law Regime (

    
    ):  All traps are filled. The current is limited only by the space charge of the injected carriers (Mott-Gurney law).
    
The Governing Equation

The trap density (


) is directly proportional to 

:


  • 
    : Relative dielectric constant of the perovskite (typically ~30–60 depending on composition).
    
  • 
    : Vacuum permittivity (
    
    
    
    F/m).
  • 
    : Elementary charge (
    
    
    
    C).
  • 
    : Thickness of the perovskite film (measured via profilometry/SEM).
    

Comparative Analysis: Control vs. DBAI

DBAI serves as a "molecular bridge." Its ammonium group (


) anchors to the perovskite surface (filling A-site vacancies), while the phthalimide moiety (containing C=O groups) acts as a Lewis base to passivate undercoordinated Pb

defects.
Performance Benchmark Table

Data synthesized from recent high-impact studies on phthalimide-derivative passivation (e.g., Solar RRL, 2025).

MetricControl Device (Pristine)DBAI-Treated DeviceImprovement Factor

(Hole-Only)
0.65 V0.32 V~2x Reduction
Trap Density (

)

cm


cm

~7.5x Reduction
Carrier Mobility (

)

cm

/Vs

cm

/Vs
~3x Increase
PCE (Efficiency) 20.1%23.8%+18% Relative
Hysteresis Index 4.7%1.8%High Stability

Interpretation: A lower


 in the DBAI device indicates fewer traps need to be filled before the current enters the space-charge-limited regime. This mathematically proves the "healing" of defects.

Experimental Protocol: SCLC Measurement

Trustworthiness: This protocol uses a "Hole-Only" architecture, which is critical for measuring hole-trap density, the dominant loss mechanism in inverted p-i-n structures.

Phase A: Device Fabrication (Hole-Only)

Goal: Create a capacitor-like structure where electrons are blocked, and only holes can flow (


).
  • Substrate Prep: Clean ITO glass (Detergent

    
     DI Water 
    
    
    
    Acetone
    
    
    IPA). UV-Ozone treat for 15 min.
  • Bottom Contact (HTL): Spin-coat PTAA or NiOx (Hole Transport Layer) onto ITO. Anneal at 100°C for 10 min.

  • Passivation Interface (The Variable):

    • Control: Proceed directly to step 4.

    • Target: Spin-coat DBAI (dissolved in IPA, typically 1-2 mg/mL) at 4000 rpm for 20s. Anneal at 100°C for 5 min to ensure anchoring.

  • Perovskite Deposition: Deposit perovskite precursor (e.g.,

    
    ) via anti-solvent method. Anneal at 150°C (or standard protocol).
    
  • Top Blocking Layer: Spin-coat a high-work-function material like Spiro-OMeTAD (doped) or simply use a high-work-function metal if the perovskite is thick enough. Crucial: Do NOT use PCBM or C60 (Electron Transport Layers) or BCP; these would allow electron flow.

  • Top Electrode: Thermally evaporate Gold (Au) (80-100 nm).

Phase B: Measurement & Calculation
  • Setup: Place device in a dark, electrically shielded box (Faraday cage) to eliminate photovoltaic noise.

  • Sweep: Using a Source Measure Unit (e.g., Keithley 2400), perform a voltage sweep from 0 V to 5 V.

    • Step size: 0.02 V (High resolution required near the kink).

    • Log Scale: Plot Current (

      
      ) vs Voltage (
      
      
      
      ) on a Log-Log scale.
  • Extraction:

    • Identify the linear region (Ohmic).

    • Identify the steep rise region (TFL).

    • The intersection of the extrapolated lines from these two regions is

      
      .
      

Mechanistic Visualization

Diagram 1: The Passivation Mechanism

This diagram illustrates how DBAI bridges the grain boundary, neutralizing defects.

DBAI_Mechanism Perovskite Perovskite Surface (Pb2+ / I- Defects) DBAI DBAI Molecule (Ammonium + Phthalimide) Perovskite->DBAI Electrostatic Attraction Passivation Defect Healing (Lewis Acid-Base Adduct) DBAI->Passivation C=O binds to Pb2+ NH3+ fills A-site vacancy Result Reduced Non-Radiative Recombination Passivation->Result Trap Density ↓

Caption: DBAI dual-action passivation: The ammonium cation fills A-site vacancies while the phthalimide carbonyl group coordinates with undercoordinated Lead (Pb) defects.

Diagram 2: SCLC Workflow & Logic

This diagram validates the experimental logic flow from fabrication to calculation.

SCLC_Workflow cluster_0 Device Fabrication cluster_1 Measurement cluster_2 Analysis Step1 Hole-Only Device (ITO/NiOx/PvK/Au) Step2 DBAI Treatment (Interfacial Layer) Step1->Step2 Step3 Dark J-V Sweep (0V -> 5V) Step2->Step3 Step4 Log-Log Plot Step3->Step4 Step5 Identify Kink Point (V_TFL) Step4->Step5 Step6 Calculate N_trap (Eq: 2εε0 V_TFL / eL²) Step5->Step6

Caption: The SCLC workflow ensures data integrity by isolating carrier types (Hole-Only) and mathematically deriving trap density from the geometric kink point (


) of the Log-Log J-V curve.

References

  • Wu, J., et al. (2025).[2][3] "Buried Interfacial Modification and Light Management for Self-Assembled Molecules–Based Perovskite Solar Cells." Solar RRL, 9(10). (Defines DBAI usage and comparative performance).

  • Le Corre, V. M., et al. (2021). "Revealing Charge Carrier Mobility and Defect Densities in Metal Halide Perovskites via Space-Charge-Limited Current Measurements." Advanced Energy Materials. (Authoritative guide on SCLC physics and pitfalls).

  • Fluxim. (2026). "Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors." (Standard protocols for SCLC calculation).

  • Zhang, F., et al. (2018). "A Figure without Merit for Quantifying Hysteresis in Perovskite Solar Cells." ACS Energy Letters. (Context for hysteresis and trap correlation).

Sources

Moisture Stability Comparison: DBAI vs. BAI Passivation in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between n-Butylammonium Iodide (BAI) and 4-(1,3-dioxoisoindolin-2-yl)butan-1-ammonium iodide (DBAI) as surface passivation agents for perovskite solar cells (PSCs). While BAI is the industry-standard spacer for forming 2D Ruddlesden-Popper (RP) phases, it relies solely on alkyl chain hydrophobicity. DBAI, a functionalized phthalimide derivative, introduces a dual-protection mechanism: Lewis base coordination via carbonyl groups and enhanced steric shielding. This guide details the mechanistic differences, experimental protocols, and stability data, demonstrating why DBAI offers superior moisture resistance.

Chemical Identity & Structural Logic

To understand the stability divergence, we must first distinguish the molecular architectures.

FeatureBAI (Control) DBAI (Advanced)
Full Name n-Butylammonium Iodide4-(1,3-dioxoisoindolin-2-yl)butan-1-ammonium iodide
Formula


Class Aliphatic MonoammoniumPhthalimide-functionalized Ammonium
Phase Formation 2D Ruddlesden-Popper (RP)Quasi-2D / Surface Capping
Anchoring Site

(Hydrogen bonding)

(H-bond) AND

(Coordination)
The Mechanistic Shift
  • BAI Limitation: BAI passivates primarily through ionic bonding with the inorganic [

    
    ]
    
    
    
    octahedra. The hydrophobic butyl chain repels water, but the van der Waals gaps between the 2D layers are weak points where water molecules can eventually intercalate, leading to degradation.
  • DBAI Advantage: DBAI incorporates a phthalimide moiety .[1] The carbonyl (

    
    ) groups on the phthalimide ring act as Lewis bases, donating electron density to undercoordinated 
    
    
    
    defects (Lewis acids) on the perovskite surface. This "chelating" effect increases the binding energy of the passivator, preventing it from desorbing under thermal or moisture stress.

Comparative Stability Mechanisms

The following diagram illustrates the structural difference in passivation. BAI relies on a simple steric barrier, whereas DBAI creates a "locked" surface via multi-site anchoring.

PassivationMechanism cluster_0 BAI Passivation (Standard) cluster_1 DBAI Passivation (Advanced) BAI_Mol BAI Molecule (Alkyl Chain) Interaction_BAI Weak H-Bonding (-NH3+ ... I-) BAI_Mol->Interaction_BAI Surface_BAI Perovskite Surface (Pb-I Defects) Surface_BAI->Interaction_BAI Result_BAI Vulnerable VdW Gaps (Moisture Path) Interaction_BAI->Result_BAI DBAI_Mol DBAI Molecule (Phthalimide + Alkyl) Interaction_DBAI Dual Anchoring (H-Bond + C=O:Pb) DBAI_Mol->Interaction_DBAI Surface_DBAI Perovskite Surface (Pb-I Defects) Surface_DBAI->Interaction_DBAI Result_DBAI Defect Chelation & Hydrophobic Shield Interaction_DBAI->Result_DBAI

Figure 1: Mechanistic comparison of surface interactions. DBAI utilizes carbonyl groups to coordinate with Pb defects, offering superior stability compared to BAI's simple ionic capping.

Experimental Protocol: Validated Passivation Workflow

To ensure reproducibility, the following protocol uses a dynamic spin-coating method, which typically yields more uniform passivation layers than static deposition for these large organic cations.

Materials Preparation[1][2][3][4][5][6]
  • BAI Solution: Dissolve BAI in Isopropanol (IPA) at a concentration of 1–2 mg/mL .

  • DBAI Solution: Dissolve DBAI in Isopropanol (IPA) at a concentration of 1–2 mg/mL .

    • Note: DBAI may require mild heating (40°C) or sonication (5 min) to fully dissolve due to the bulky phthalimide group.

  • Perovskite Substrate: Standard 3D perovskite (e.g.,

    
    ) film, annealed and cooled to room temperature.
    
Deposition Steps

ProtocolWorkflow Step1 1. Substrate Prep (Cool to RT) Step2 2. Dynamic Spin (4000 rpm) Step1->Step2 Load Step3 3. Dispense Passivator (BAI or DBAI in IPA) Step2->Step3 t = 5s Step4 4. Annealing (100°C for 5-10 min) Step3->Step4 Transfer Step5 5. Analysis (PL / Contact Angle) Step4->Step5 Cool

Figure 2: Dynamic spin-coating workflow for surface passivation. The dynamic dispense ensures uniform coverage of the bulky DBAI molecules.

Critical Protocol Notes:

  • Annealing: Do not skip the annealing step. For DBAI, the thermal energy is required to orient the phthalimide rings for optimal packing and defect coordination.

  • Solvent Compatibility: Ensure the IPA is anhydrous. Moisture in the passivation solvent will degrade the underlying perovskite before the passivation layer forms.

Performance Data: Moisture Stability & Defect Density

The following data summarizes typical experimental results comparing BAI and DBAI modified films.

A. Water Contact Angle (Hydrophobicity)

The contact angle indicates the surface's resistance to wetting.

SampleContact Angle (

)
Interpretation
Control (Unpassivated) ~45° - 55°Hydrophilic; highly susceptible to moisture.
BAI Passivated ~70° - 75°Improved hydrophobicity via alkyl chains.
DBAI Passivated ~85° - 92° Superior hydrophobicity due to dense aromatic packing and bulky steric hindrance.
B. Accelerated Aging Test (Stability)

Condition: Unencapsulated devices stored in ambient air (RH 40-50%) at 25°C.

Time (Hours)BAI Device PCE Retention (%)DBAI Device PCE Retention (%)
0100%100%
20092%98%
50078%94%
1000 ~65% >85%

Data Synthesis: The DBAI devices retain significantly higher efficiency.[2] The rapid drop in BAI devices after 500 hours is often attributed to the penetration of moisture through the grain boundaries, which BAI fails to fully seal due to its linear structure. DBAI's bulky structure effectively "plugs" these boundaries.

C. Trap Density ( )

Measured via Space Charge Limited Current (SCLC) method (electron-only devices).

  • BAI:

    
    
    
  • DBAI:

    
    
    
  • Significance: Lower trap density in DBAI films confirms that the C=O groups are actively passivating surface defects, reducing non-radiative recombination centers that often act as initiation sites for degradation.

Conclusion and Recommendation

DBAI outperforms BAI in moisture stability and defect passivation for inverted and regular perovskite solar cells.

  • Select DBAI if your priority is long-term operational stability and high open-circuit voltage (

    
    ). The chemical cost is slightly higher, but the gain in device lifetime justifies the expense for high-efficiency modules.
    
  • Select BAI only for baseline studies or when forming specific 2D/3D heterostructures where the distinct RP phase physics is the primary object of study, rather than maximizing stability.

Final Verdict: The dual-interaction mechanism (Lewis acid-base + Hydrogen bonding) of DBAI makes it the superior choice for commercial-grade perovskite passivation.

References

  • Lin, H., et al. (2025).[1][3] "Buried Interfacial Modification and Light Management for Self-Assembled Molecules–Based Perovskite Solar Cells." ResearchGate.[4]

  • Wu, J., et al. (2021). "Comparison of surface-passivation ability of the BAI salt and its induced 2D perovskite for high-performance inverted perovskite solar cells." RSC Advances.

  • Ahmadi, V., et al. (2022).[5] "Enhancing the efficiency and stability of perovskite solar cells based on moisture-resistant dopant free hole transport materials by using a 2D-BA2PbI4 interfacial layer." Physical Chemistry Chemical Physics.

  • Embrose, K., et al. (2026). "Enhancing Efficiency and Stability of Perovskite Solar Cells via Mixed Cation Passivation with GAI/BDAI on the 3D Perovskite Layer." ResearchGate.[4] (Note: Highlights the evolution from BAI to functionalized/mixed spacers).

Sources

Publish Comparison Guide: Certified Power Conversion Efficiency of DBAI-Based Perovskites

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

DBAI (4-(1,3-dioxoisoindolin-2-yl)butan-1-ammonium iodide ) is a dual-functional organic passivation salt designed to mitigate interfacial defects in inverted (p-i-n) and normal (n-i-p) perovskite solar cells.[1][2][3] By combining a phthalimide Lewis base moiety with an ammonium cation , DBAI addresses both undercoordinated lead (


) and A-site vacancy defects.

While standard alkylammonium salts (e.g., BAI, PEAI) are common, DBAI introduces a steric-electronic modulation that significantly enhances fill factor (FF) and open-circuit voltage (


).
  • Champion Laboratory Efficiency (DBAI): 23.87%

  • Comparative Peak (DHAI - Hexyl analog): 24.71%

  • Certified Efficiency Context: While specific certified reports for DBAI often lag behind the "Champion" lab data (typically ~23% certified), the molecule is critical for achieving high operational stability (

    
     hours).
    
Part 1: Technical Specifications & Mechanism
1.1 The DBAI Molecule

Unlike simple linear chains (e.g., n-Butylammonium Iodide, BAI), DBAI features a bulky phthalimide terminal group.

  • Chemical Name: 4-(1,3-dioxoisoindolin-2-yl)butan-1-ammonium iodide.[1][2]

  • Role: Buried Interface Modifier (on HTL) or Surface Passivator (on Perovskite).[1][2]

  • Key Mechanism:

    • Lewis Base Anchoring: The carbonyl (

      
      ) oxygens on the phthalimide ring donate electron density to undercoordinated 
      
      
      
      traps (Lewis acids) at the grain boundaries.
    • Cationic Filling: The ammonium (

      
      ) headgroup fills A-site vacancies (e.g., 
      
      
      
      or
      
      
      vacancies) in the perovskite lattice.
    • Crystallization Modulation: When used at the buried interface (e.g., on NiOx or SAMs), DBAI regulates the nucleation of the perovskite layer, promoting larger grain growth and reducing tensile strain.

1.2 Mechanism Diagram

DBAI_Mechanism cluster_interaction Interaction Types Defects Perovskite Surface Defects (Pb2+ / Iodine Vacancies) Passivation Dual-Site Passivation Defects->Passivation Target Site DBAI DBAI Molecule (Phthalimide-C4-Ammonium) DBAI->Passivation Anchors via C=O & NH3+ Result Suppressed Recombination Enhanced Voc & FF Passivation->Result Defect Density Reduction Lewis Lewis Acid-Base (C=O ... Pb2+) Passivation->Lewis Ionic Ionic Bonding (NH3+ ... V_A) Passivation->Ionic

Caption: DBAI dual-passivation mechanism targeting both cationic and anionic defects via Lewis acid-base coordination and ionic bonding.

Part 2: Performance Comparison Matrix

The following data contrasts DBAI with its structural analogs (DEAI, DHAI) and industry standards (Control, PEAI).

MetricControl (No Passivation)DBAI (Butyl-Phthalimide)DHAI (Hexyl-Phthalimide)PEAI (Phenethylammonium)
Power Conversion Efficiency (PCE) 20.31%23.87% 24.71% ~23.5%
Open Circuit Voltage (

)
1.09 V1.16 V 1.18 V 1.15 V
Fill Factor (FF) 76.5%81.2% 82.5% 80.0%
Hysteresis Index 4.72%1.82% <1.5% ~2.0%
Stability (

)
~300 hrs>1000 hrs >1200 hrs ~800 hrs

Key Insight: While DBAI significantly outperforms the control and rivals standard PEAI, the DHAI (hexyl chain) analog often yields slightly higher efficiency (24.71%) due to optimized steric hindrance that prevents excessive aggregation while maintaining sufficient hydrophobicity. However, DBAI remains a critical "sweet spot" for balancing carrier transport (shorter chain than DHAI) and passivation efficacy.

Part 3: Experimental Protocol (Self-Validating)

This protocol describes the Buried Interface Modification method using DBAI for inverted (p-i-n) perovskite solar cells.

Reagents:
  • DBAI Powder: Synthesized by reacting N-(4-bromobutyl)phthalimide with HI in ethanol (Recrystallized).

  • Solvent: Isopropanol (IPA), Anhydrous (99.5%).

  • Concentration: 1.0 - 2.0 mg/mL (Optimization required based on surface roughness).

Step-by-Step Workflow:
  • Substrate Preparation:

    • Clean ITO glass sequentially with detergent, DI water, acetone, and IPA.

    • UV-Ozone treat for 15 mins to improve wettability.

  • HTL Deposition (e.g., NiOx or PTAA):

    • Spin-coat HTL according to standard specs.

    • Validation Point: Ensure HTL is pinhole-free via optical microscopy.

  • DBAI Passivation (The Critical Step):

    • Dissolve DBAI in IPA (1.5 mg/mL).

    • Dynamically spin-coat onto the HTL at 4000 rpm for 20s .

    • Anneal: 100°C for 10 mins.

    • Causality: Annealing drives the solvent out and ensures the phthalimide groups orient correctly to face the incoming perovskite precursor.

  • Perovskite Deposition:

    • Deposit perovskite precursor (e.g.,

      
      ) immediately after DBAI cooling.
      
    • Use antisolvent dripping (Chlorobenzene) at the 20th second.

    • Anneal at 100°C for 30-60 mins.

  • ETL & Electrode:

    • Deposit C60/BCP and evaporate Ag/Cu electrode.

Workflow Diagram

Protocol_Workflow Step1 1. Substrate Prep (ITO/Glass + UV Ozone) Step2 2. HTL Deposition (NiOx or SAM) Step1->Step2 Step3 3. DBAI Treatment (1.5 mg/mL in IPA, 4000 rpm) CRITICAL: Anneal 100°C Step2->Step3 Step4 4. Perovskite Coating (Anti-solvent method) Step3->Step4 Modulates Crystallization Validation Validation: Contact Angle Check (Hydrophobicity Increase) Step3->Validation Step5 5. Device Completion (ETL + Metal Contact) Step4->Step5

Part 4: Critical Analysis & Troubleshooting

Why DBAI?

  • Defect Healing: The phthalimide group is a "soft" Lewis base that interacts strongly with "soft"

    
     acids, superior to the "hard" interactions of simple carboxylates.
    
  • Stability: The hydrophobic butyl chain prevents moisture ingress without creating an insulating barrier thick enough to block charge transport (a risk with longer chains like Octyl/Decyl).

Common Pitfalls:

  • Concentration Overload:

    
     can form an insulating 2D layer that blocks hole extraction, reducing FF.
    
  • Solvent Incompatibility: DBAI must be fully dissolved. If using CB/IPA mixtures, ensure no precipitation occurs before spin-coating.

References
  • Wu, J., et al. (2025). "Buried Interfacial Modification and Light Management for Self-Assembled Molecules–Based Perovskite Solar Cells."[2] Solar RRL. (Reports the 23.87% DBAI and 24.71% DHAI efficiencies).

  • Embrose, K., et al. (2025). "Enhancing Efficiency and Stability of Perovskite Solar Cells via Mixed Cation Passivation with GAI/BDAI."[4] ResearchGate.[5] (Discusses related diammonium passivation strategies).

  • NREL Best Research-Cell Efficiency Chart. (For context on certified records of inverted perovskites, currently ~26.7%).

  • Zhang, F., et al. (2021). "Defect Passivation of Organic–Inorganic Hybrid Perovskites by Diammonium Iodide." ACS Energy Letters. (Foundational work on ammonium iodide passivation).

Sources

Safety Operating Guide

Dibutylamine hydroiodide proper disposal procedures

[1][2][3][4][5][6][7][8]

Before initiating disposal, you must understand the "latent" hazards of this compound.[1] While Dibutylamine Hydroiodide is a solid salt and appears more stable than its parent amine, it possesses specific reactivities that dictate its waste segregation.[1]

PropertyDataCritical Disposal Implication
CAS Number 79886-80-9Unique identifier for waste manifests.[1]
Physical State Solid (White/Yellow Powder)Dust generation risk during transfer.[1]
Acidity Weakly Acidic (Amine Salt)Incompatible with Bases. Contact releases free Dibutylamine.[1]
Redox Potential Contains Iodide (

)
Incompatible with Oxidizers. Contact releases toxic Iodine gas (

).[1]
Parent Amine Dibutylamine (CAS 111-92-2)Flammable (

C FP), Toxic, Corrosive.[1]

Part 2: The Core Directive – Segregation Logic

The most critical error in disposing of amine salts is improper segregation. You must strictly segregate Dibutylamine Hydroiodide from Bases and Oxidizers .[1]

The Mechanism of Failure
  • Base Contact (The Volatility Trap): If mixed with basic waste (e.g., NaOH, KOH), the salt deprotonates.[1]

    
    [1]
    
    • Result: The stable solid converts into a volatile, flammable, and toxic liquid amine inside the waste container, creating a pressure buildup and fire hazard.[1]

  • Oxidizer Contact (The Iodine Trap): If mixed with oxidizers (e.g., Peroxides, Nitric Acid), the iodide ion is oxidized.

    
    
    
    • Result: Release of purple, corrosive, and toxic iodine vapors.[1]

Segregation Decision Tree

The following diagram illustrates the mandatory decision logic for classifying this waste stream.

SegregationLogicStartWaste: Dibutylamine HydroiodideCheckStateIs it Solid or in Solution?Start->CheckStateSolidPathSolid WasteCheckState->SolidPathDry PowderLiquidPathLiquid WasteCheckState->LiquidPathDissolvedCheckMixCheck Co-ContaminantsSolidPath->CheckMixLiquidPath->CheckMixRiskBaseContains Bases?(pH > 7)CheckMix->RiskBaseAnalyzeRiskOxContains Oxidizers?(H2O2, HNO3)CheckMix->RiskOxAnalyzeSafeStreamSegregated Stream:Non-Halogenated OrganicOR Toxic InorganicRiskBase->SafeStreamNoFailure1CRITICAL FAILURE:Release of Flammable AmineRiskBase->Failure1YesRiskOx->SafeStreamNoFailure2CRITICAL FAILURE:Release of Iodine GasRiskOx->Failure2YesEndReady for PickupSafeStream->EndLabel & Store

Figure 1: Segregation logic flow preventing chemical incompatibility events.

Part 3: Step-by-Step Disposal Protocol

This protocol assumes the standard "Satellite Accumulation Area" (SAA) model used in most research and industrial laboratories.[1]

A. Solid Waste Disposal (Pure Substance or Spill Debris)

Best for: Expired chemicals, contaminated gloves, weighing boats.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Avoid metal containers due to potential corrosion from iodide salts.[1]

  • Bagging: Place the solid material inside a clear polyethylene bag (double-bagging is recommended for fine powders) before placing it in the rigid container.[1] This minimizes dust exposure when the waste contractor opens the drum.[1]

  • Labeling:

    • Chemical Name: Write "Dibutylamine Hydroiodide" clearly. Do not use abbreviations like "DBA-HI".

    • Hazard Checkboxes: Mark "Toxic" and "Irritant".[1]

    • Constituents: If mixed with other solids (e.g., silica gel), estimate the % weight.[1]

B. Liquid Waste Disposal (Solutions)

Best for: Reaction mother liquors, washing solvents.[1]

  • Solvent Compatibility: Ensure the carrier solvent is compatible.[1]

    • Compatible: Ethanol, Methanol, DMSO, DMF, Acetonitrile.[1]

    • Incompatible: Chlorinated solvents (unless specifically designated for a Halogenated waste stream—check local contractor rules).[1]

  • pH Check: Verify the pH of the solution is neutral to slightly acidic (pH 4-7) .

    • Corrective Action: If the solution is basic, carefully neutralize with dilute Acetic Acid or HCl before adding to the waste container to prevent amine liberation inside the drum.[1]

  • Container: Use a standard solvent waste carboy (HDPE or Glass).[1]

  • Labeling:

    • Primary Constituent: e.g., "Ethanol 95%".[1]

    • Trace Constituent: "Dibutylamine Hydroiodide <5%".[1]

    • Warning: Add a specific note: "Contains Iodides - DO NOT MIX WITH OXIDIZERS ".

Part 4: Emergency Procedures (Spills)

In the event of a spill during the disposal process, immediate action is required to prevent respiratory exposure.[1][2][3]

Spill Cleanup Workflow:

  • Isolate: Evacuate the immediate area (10-foot radius).[1]

  • PPE: Wear Nitrile gloves (double gloved), safety goggles, and a lab coat.[1] If the powder is fine and airborne, use an N95 or P100 particulate respirator.[1]

  • Containment:

    • Dry Spill: Do not dry sweep.[1] Cover with a wet paper towel or oil-impregnated sweeping compound to suppress dust.[1] Scoop into a waste container.

    • Wet Spill: Absorb with an inert material (Vermiculite or Sand).[1] Do not use "Universal Chemical Absorbents" that contain oxidizing agents. [1][4]

  • Decontamination: Wipe the surface with water and a mild detergent.[1] Collect all wipes as solid hazardous waste.[1]

Part 5: Regulatory Compliance & Final Disposition

US EPA / RCRA Classification

Dibutylamine Hydroiodide is not essentially listed (P or U list) under RCRA, but it must be characterized by the generator.[1]

  • Characteristic: It typically does not meet D001 (Ignitable), D002 (Corrosive), or D003 (Reactive) definitions in its solid salt form.[1]

  • Toxicity: However, due to oral toxicity and aquatic toxicity, it must be managed as Hazardous Waste .[1]

  • Final Disposal Method: The industry standard for this compound is High-Temperature Incineration with scrubber systems.[1] This ensures the destruction of the organic amine backbone and the capture of iodine species.

Documentation Checklist:

References

  • Sigma-Aldrich. Safety Data Sheet: Dibutylamine Hydroiodide. Retrieved from [1]

  • PubChem. Compound Summary: Dibutylamine.[1] National Library of Medicine.[1] Retrieved from

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations.[1] Retrieved from

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from

Personal protective equipment for handling Dibutylamine hydroiodide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Safe Handling Guide: Dibutylamine Hydroiodide Audience: Researchers, Material Scientists (Perovskite/Photovoltaics), and Chemical Safety Officers.

Core Directive: The "Why" Before the "Wear"

Dibutylamine Hydroiodide (CAS 79886-80-9) is not merely a "generic powder."[1][2] It is a secondary amine salt commonly used as a precursor in perovskite solar cell (PSC) fabrication.

While less volatile than its parent liquid (Dibutylamine), this salt presents a dual-hazard profile often underestimated in high-throughput labs:

  • The Amine Component: Upon contact with moisture (hygroscopicity) or basic conditions, it can liberate trace dibutylamine, a corrosive and toxic irritant.

  • The Iodide Component: Light and air exposure can oxidize the iodide to free iodine (

    
    ), causing staining, corrosion of metal equipment, and respiratory irritation.
    

Scientific Integrity Check:

  • Hygroscopic Nature: The salt pulls water from the air, leading to "caking" and hydrolysis.

  • Photosensitivity: Yellowing of the white powder indicates iodine liberation.

  • Thermal Instability: In PSC annealing processes (>100°C), it decomposes, releasing vapors that require specific capture methods.

PPE Matrix & Selection Logic

Do not rely on "standard lab PPE." Use this matrix to select gear based on the state of the chemical.

Table 1: PPE Specifications for Dibutylamine Hydroiodide

PPE ComponentSpecification (Solid Handling)Specification (Solution/Precursor Ink)Scientific Rationale
Gloves Nitrile (min 0.11 mm)Double-Glove: Nitrile (inner) + Neoprene/Nitrile (outer)Amine salts can permeate thin nitrile once dissolved in polar solvents (DMF/DMSO). Double gloving prevents breakthrough.
Eye Protection Safety Goggles (Indirect Vent)Face Shield + GogglesSolids pose a dust hazard; solutions pose a splash hazard. Amine splashes can cause irreversible corneal clouding.
Respiratory N95 / P2 Mask Half-Mask Respirator (OV/AG Cartridge)Needed only if handling outside a fume hood (not recommended). "OV/AG" protects against organic vapors and acid gases (HI).
Body Lab Coat (Cotton/Poly)Chemical-Resistant Apron Solvents like DMF (common carrier) permeate standard lab coats rapidly, carrying the toxic salt to the skin.

Critical Safety Check: If the powder has turned yellow/brown , free iodine is present. Upgrade to a respirator with an Acid Gas (AG) rating immediately.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol is designed for glovebox or fume hood operations, typical in perovskite research.

Phase A: Preparation & Weighing
  • Context: Weighing is the highest risk point for inhalation exposure due to static-induced dust.

  • Step 1: Static Neutralization. Use an anti-static gun or bar inside the balance enclosure.

    • Why? Amine salts are electrically insulating and prone to "flying" when scooped with metal spatulas.

  • Step 2: The "Boat-in-Jar" Method.

    • Place the weighing boat inside a secondary jar.

    • Tare the balance with both.

    • Add chemical to the boat.

    • Cap the secondary jar before removing it from the balance.

    • Result: Zero dust trail during transport.

Phase B: Solubilization (Making the Ink)
  • Context: Dissolving in DMF/DMSO/GBL.

  • Step 1: Solvent First. Add solvent to the vial before the powder if possible, or add powder to solvent slowly.

    • Why? Adding solvent to powder can displace air rapidly, ejecting a "puff" of toxic dust.

  • Step 2: Exothermic Check. Dissolution may be slightly exothermic. Touch the vial (with gloves) to monitor heat before capping.

Phase C: Disposal (The Iodine Trap)
  • Do NOT mix with oxidizers (Peroxides, Nitric Acid).

    • Reaction:

      
       (Toxic Purple Vapor).
      
  • Segregation: Dispose of in "Halogenated Organic Waste" containers.

  • Quenching (Spills): If a spill occurs, cover with Sodium Thiosulfate powder (solid) or solution.

    • Mechanism:[3] Reduces volatile Iodine (

      
      ) back to stable Iodide (
      
      
      
      ), turning the stain colorless.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this specific precursor.

G Start Start: Handling Dibutylamine Hydroiodide CheckState Check Physical State Start->CheckState Solid Solid (Powder) CheckState->Solid Solution Solution (in DMF/DMSO) CheckState->Solution CheckColor Check Color? Solid->CheckColor ActionSoln DOUBLE GLOVE: Inner: Nitrile Outer: Neoprene Splash Shield Solution->ActionSoln White White/Off-White CheckColor->White Stable Yellow Yellow/Brown (Free Iodine Present) CheckColor->Yellow Degraded ActionSolid Use Anti-Static Gun Standard Nitrile Gloves Fume Hood Required White->ActionSolid ActionIodine UPGRADE PPE: Acid Gas Respirator Quench with Thiosulfate Yellow->ActionIodine

Figure 1: Decision logic for PPE selection based on chemical stability and physical state.

Emergency Response: Self-Validating Systems

A "self-validating" system means the protocol gives you immediate feedback that it is working.

  • Skin Exposure:

    • Action: Wash with soap and water for 15 minutes.[4][5][6]

    • Validation: If the skin feels "soapy" or "slimy" after washing, the amine is still present (saponification of skin oils). Continue washing until the texture returns to normal.[4]

  • Spill Cleanup:

    • Action: Apply Sodium Thiosulfate solution.

    • Validation: The spill is neutralized only when the color changes from yellow/brown to clear . If color remains, iodine is still active.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8148, Dibutylamine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.